3,4,5,6-tetrachlorobenzene-1,2-dithiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetrachlorobenzene-1,2-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4S2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSNSTXFTUNKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065639 | |
| Record name | 1,2-Benzenedithiol, 3,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13801-50-8 | |
| Record name | 3,4,5,6-Tetrachloro-1,2-benzenedithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13801-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedithiol, 3,4,5,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013801508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedithiol, 3,4,5,6-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedithiol, 3,4,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 3,4,5,6-Tetrachlorobenzene-1,2-dithiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the proposed synthesis and predicted characterization of the novel compound 3,4,5,6-tetrachlorobenzene-1,2-dithiol. Due to the absence of explicit literature on this specific molecule, this document provides a comprehensive, theoretically-grounded pathway for its preparation based on established principles of nucleophilic aromatic substitution on highly chlorinated benzene rings. Furthermore, predicted analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented to aid in the identification and characterization of the target compound. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel polychlorinated aromatic dithiols.
Introduction
Polychlorinated aromatic compounds are a class of molecules with diverse industrial and biological applications. The introduction of thiol functionalities onto these scaffolds can impart unique chemical and physical properties, making them valuable intermediates in organic synthesis, materials science, and drug discovery. Specifically, aromatic dithiols are known to act as ligands for metal complexes, as building blocks for sulfur-containing polymers, and as precursors for various heterocyclic compounds. This guide focuses on the synthesis and characterization of a previously unreported derivative, this compound. The strategic placement of four chlorine atoms and two adjacent thiol groups on the benzene ring is anticipated to result in a molecule with distinct reactivity and potential for further functionalization.
Proposed Synthesis
The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, hexachlorobenzene. The high degree of chlorination in hexachlorobenzene activates the aromatic ring towards nucleophilic attack, making the displacement of chlorine atoms feasible under appropriate reaction conditions. The proposed two-step synthesis involves the sequential substitution of two adjacent chlorine atoms with a suitable sulfur nucleophile, followed by a reduction or hydrolysis step to yield the desired dithiol.
A plausible and commonly employed sulfur nucleophile for this transformation is sodium hydrosulfide (NaSH). The reaction would likely proceed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the reactants and promote the SNAr mechanism.
Experimental Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Hexachlorobenzene (C6Cl6)
-
Sodium hydrosulfide (NaSH), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hexachlorobenzene (1.0 eq).
-
Addition of Reagents: Under a nitrogen atmosphere, add anhydrous DMF to dissolve the hexachlorobenzene. To this solution, carefully add anhydrous sodium hydrosulfide (2.2 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Carefully acidify the aqueous mixture to pH 1-2 with concentrated hydrochloric acid. This will protonate the thiolate intermediates to form the desired dithiol.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Predicted Characterization Data
The following tables summarize the predicted physicochemical and spectroscopic data for this compound based on data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C6H2Cl4S2 |
| Molecular Weight | 279.99 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >150 °C (decomposes) |
| Solubility | Soluble in chlorinated solvents, ethers, and DMF; Insoluble in water. |
Spectroscopic Data
| Technique | Predicted Data |
| 1H NMR (CDCl3, 400 MHz) | δ 3.5-4.5 (s, 2H, -SH) |
| 13C NMR (CDCl3, 100 MHz) | δ 130-140 (Ar-C-Cl), δ 125-135 (Ar-C-S) |
| IR (KBr, cm-1) | 2550-2600 (S-H stretch), 1400-1500 (C=C aromatic stretch), 700-800 (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z 278 (M+, most abundant isotope), characteristic fragmentation pattern showing loss of SH, S, and Cl. |
Logical Relationships in Characterization
The characterization of the synthesized compound will rely on the logical correlation of data from multiple analytical techniques.
Caption: Logical flow for the structural confirmation of the target compound.
Potential Applications and Future Directions
While the specific applications of this compound are yet to be explored, its structural features suggest several potential areas of interest for researchers in drug development and materials science. The two adjacent thiol groups can act as a bidentate ligand for various metal ions, potentially leading to the formation of novel coordination complexes with interesting catalytic or biological properties. The high degree of chlorination may enhance the lipophilicity and metabolic stability of molecules derived from this scaffold, a desirable feature in drug design. Furthermore, this compound could serve as a monomer for the synthesis of sulfur-rich polymers with potential applications in electronics or as high refractive index materials.
Future research should focus on the successful synthesis and thorough characterization of this novel compound. Subsequent studies could explore its reactivity in complexation reactions, its potential as a building block for more complex molecules, and an evaluation of its biological activity.
Conclusion
This technical guide provides a roadmap for the synthesis and characterization of the novel compound this compound. By leveraging established synthetic methodologies and predictive analytical techniques, this document aims to facilitate the exploration of this and other related polychlorinated aromatic dithiols. The unique combination of functional groups in the target molecule holds promise for a range of applications, warranting further investigation by the scientific community.
An In-depth Technical Guide on the Properties of the 3,4,5,6-Tetrachlorobenzene-1,2-dithiol Ligand
Disclaimer: The 3,4,5,6-tetrachlorobenzene-1,2-dithiol ligand is a highly specialized and not widely documented compound. As such, direct experimental data for this specific ligand is scarce in publicly available literature. This guide provides a comprehensive overview of its predicted properties and experimental considerations based on the well-established chemistry of analogous aromatic dithiolene ligands, particularly other chlorinated benzene-1,2-dithiols. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a predictive framework for experimental design.
Introduction
The this compound ligand is an organosulfur compound featuring a tetrachlorinated benzene ring with two adjacent thiol groups. The electron-withdrawing nature of the four chlorine atoms is expected to significantly influence the electronic properties of the dithiol moiety, making it a potentially valuable ligand for a range of applications in coordination chemistry, materials science, and catalysis. This guide will explore the predicted chemical and physical properties, coordination chemistry, and spectroscopic and electrochemical characteristics of this ligand and its metal complexes, drawing parallels with well-characterized analogues.
Predicted Chemical and Physical Properties
The properties of this compound can be inferred from its structure and by comparison with related compounds.
Table 1: Predicted and Comparative Physical Properties
| Property | Predicted: this compound | 3,6-Dichloro-1,2-benzenedithiol[1] | Benzene-1,2-dithiol[2] |
| Molecular Formula | C₆H₂Cl₄S₂ | C₆H₄Cl₂S₂ | C₆H₆S₂ |
| Molecular Weight | 280.03 g/mol | 211.13 g/mol | 142.24 g/mol |
| Appearance | Predicted: Crystalline solid | Off-white to beige crystalline solid | Colorless liquid or white solid |
| Melting Point (°C) | Predicted: > 60 | 58-60 | 22-24 |
| Solubility | Predicted: Soluble in organic solvents (e.g., THF, CH₂Cl₂), insoluble in water | Soluble in organic solvents | Soluble in basic water |
The high degree of chlorination is expected to increase the melting point and enhance the solubility in nonpolar organic solvents compared to less chlorinated analogues.
Synthesis of the Ligand
A plausible synthetic route to this compound would start from a suitable commercially available tetrachlorobenzene isomer. One potential pathway involves the introduction of the thiol groups onto the aromatic ring.
Objective: To synthesize this compound from a suitable precursor. A potential route could involve the ortho-lithiation of a protected thiol on a tetrachlorobenzene ring, followed by sulfidation, though a more direct route from a pre-functionalized tetrachlorobenzene is desirable if a suitable starting material can be obtained. A generalized approach starting from 1,2,3,4-tetrachlorobenzene is outlined below, assuming selective functionalization is achievable.
Materials:
-
1,2,3,4-Tetrachlorobenzene
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Strong base (e.g., n-butyllithium)
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Sulfur source (e.g., elemental sulfur)
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Anhydrous, inert solvent (e.g., THF, diethyl ether)
-
Acid for workup (e.g., dilute HCl)
-
Standard glassware for air-sensitive reactions (Schlenk line, cannulas, etc.)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2,3,4-tetrachlorobenzene in anhydrous THF in a Schlenk flask. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes to the cooled solution. The reaction is highly exothermic and should be controlled carefully. Stir the mixture at low temperature for a defined period to allow for selective lithiation at the desired positions. Note: The regioselectivity of this step is critical and may require optimization.
-
Sulfidation: To the lithiated intermediate, add elemental sulfur as a powder or a solution in an appropriate solvent. The reaction mixture will likely change color. Allow the reaction to warm to room temperature slowly and stir overnight.
-
Workup: Quench the reaction by carefully adding dilute aqueous HCl. Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization: The final product should be characterized by:
-
¹H NMR: To confirm the presence of the thiol protons and the aromatic protons.
-
¹³C NMR: To identify the carbon atoms in the benzene ring and confirm the substitution pattern.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
References
electronic structure of tetrachlorobenzene-1,2-dithiol metal complexes
An In-depth Technical Guide to the Electronic Structure of Tetrachlorobenzene-1,2-dithiol Metal Complexes
Introduction
Metal dithiolene complexes have been a subject of intense research since their discovery, primarily due to their fascinating and complex electronic structures.[1] The ligands themselves are described as "non-innocent," meaning they actively participate in the redox processes of their metal complexes, making the assignment of a specific oxidation state to the central metal ion ambiguous.[2][3] This guide focuses on a specific class of these compounds: metal complexes of tetrachlorobenzene-1,2-dithiol. The presence of four electron-withdrawing chlorine atoms on the benzene backbone significantly influences the electronic properties of the ligand and, consequently, the resulting complex.
These complexes are characterized by their planar structures, extensive electron delocalization, and rich redox chemistry, often involving multiple accessible and reversible oxidation states.[2][4][5] This behavior stems from a frontier molecular orbital manifold that has significant contributions from both the metal d-orbitals and the ligand p-orbitals. This unique electronic structure gives rise to remarkable optical and electrochemical properties, making these complexes highly valuable in materials science, particularly in the development of conducting and magnetic materials.[4][6]
Synthesis and Molecular Structure
The synthesis of tetrachlorobenzene-1,2-dithiol metal complexes typically follows a general procedure where a metal salt is reacted with a precursor of the dithiolene ligand. The most common structures formed are square-planar bis-ligand complexes with d⁸ metals like Ni(II), Pd(II), Pt(II), and Au(III), and tris-ligand complexes with metals that can adopt octahedral or trigonal prismatic geometries.[4][7]
The molecular structure is typically planar for the bis-complexes, which facilitates π-stacking in the solid state, a key feature for the development of conductive materials.[4][5] X-ray crystallography is the definitive method for structural characterization, providing precise bond lengths and angles that offer insights into the degree of electron delocalization.
Core Concept: The Non-Innocent Nature of Dithiolene Ligands
The central feature governing the electronic properties of these complexes is the "non-innocent" character of the dithiolene ligand.[2][3] Unlike "innocent" ligands which simply act as electron donors to the metal center, dithiolene ligands can exist in three different, interconvertible redox states. The π-system of the ligand is redox-active, meaning that oxidation and reduction can be centered on the ligand as well as the metal.
The three resonance forms are:
-
Ene-1,2-dithiolate (dianionic, L²⁻): The fully reduced, aromatic form.
-
Radical-anion (monoanionic, L¹⁻•): An open-shell radical species.
-
α-dithioketone (neutral, L⁰): The fully oxidized form.
This flexibility means that in a metal complex, the electron density is highly delocalized over the entire MS₄ core (for a bis-complex). It is therefore more accurate to describe the electronic structure as a resonance hybrid of various limiting forms, rather than assigning formal oxidation states to the metal and ligands.
Caption: Redox states of the non-innocent dithiolene ligand.
Electronic Structure and Frontier Orbitals
The unique properties of tetrachlorobenzene-1,2-dithiol metal complexes arise from their delocalized frontier molecular orbitals (FMOs).[4] Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating these electronic structures.[7]
For a typical square-planar bis(dithiolene) complex, the FMOs (HOMO and LUMO) are not purely metal- or ligand-based but are mixtures of the metal d-orbitals and the π-orbitals of the two dithiolene ligands. This extensive metal-ligand orbital mixing leads to:
-
Low-Energy Electronic Transitions: The energy gap between the HOMO and LUMO is often small, resulting in strong absorption bands in the visible or near-infrared (NIR) region.[4]
-
Multiple Reversible Redox Steps: The delocalized nature of the FMOs allows the complex to easily accept or donate electrons without significant structural rearrangement, leading to a series of stable, closely spaced oxidation states.[2][4]
Caption: Simplified MO diagram showing metal-ligand orbital mixing.
Data Presentation
Table 1: Representative Structural Data
Quantitative data on bond lengths provides insight into the electronic delocalization. In the dithiolate form, C-S bonds are typically longer and C-C bonds shorter compared to the dithioketone form.
| Complex Fragment | M-S Bond (Å) | C-S Bond (Å) | C=C Bond (Å) | Source |
| [Ni(ecpdt)₂]²⁻ core ¹ | ~2.15 - 2.20 | ~1.71 - 1.75 | ~1.36 | [1] |
| [Co(bdt)₂]⁻ core ² | ~2.12 - 2.14 | - | - | [8] |
| [Ni(bdt)₂]⁻ core ² | ~2.13 - 2.14 | - | - | [8] |
¹ ecpdt = (Z)-3-ethoxy-3-oxo-1-phenylprop-1-ene-1,2-bis-thiolate. Data provided for a related nickel dithiolene complex to illustrate typical values.[1] ² bdt = benzene-1,2-dithiolate.[8]
Table 2: Electrochemical Data
Cyclic voltammetry reveals the redox potentials corresponding to the various oxidation states of the complexes. The potentials are sensitive to the metal, substituents on the ligand, and the counter-ion.
| Complex Family | Redox Couple | Potential (V vs. Ag/AgCl) | Note |
| [Ni(dddt)₂] | [Complex]¹⁻ / [Complex]²⁻ | ~ -0.7 | Reversible |
| [Ni(dddt)₂] | [Complex]⁰ / [Complex]¹⁻ | ~ 0.0 | Reversible |
| [Pt(mnt)₂] | [Complex]¹⁻ / [Complex]²⁻ | ~ -0.2 | For comparison |
Data adapted from related dithiolene systems to show representative values and trends.[4][5] dddt = 5,6-dihydro-1,4-dithiin-2,3-dithiolate; mnt = maleonitriledithiolate.
Experimental Protocols
General Synthesis of a Bis(tetrachlorobenzene-1,2-dithiol) Metal Complex
This protocol describes a general method for synthesizing a dianionic complex, which can often be oxidized to other states.
-
Ligand Preparation: The proligand, tetrachlorobenzene-1,2-dithiol, is prepared. Due to its air sensitivity, it is often generated in situ or handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: The dithiol is dissolved in an oxygen-free solvent (e.g., methanol or ethanol). Two equivalents of a strong base (e.g., sodium methoxide or potassium hydroxide) are added to deprotonate the thiol groups, forming the dianionic dithiolate salt.
-
Complexation: A solution of a suitable metal salt (e.g., NiCl₂·6H₂O, K₂PdCl₄) in the same solvent is added dropwise to the ligand solution at room temperature. A color change and/or precipitation of the metal complex is typically observed.
-
Isolation: The reaction mixture is stirred for several hours. The resulting solid product is collected by filtration, washed with the reaction solvent to remove unreacted starting materials, and then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove organic impurities.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., acetone/ether or DMF/ether).
Caption: General workflow for complex synthesis.
Cyclic Voltammetry (CV) Measurement
-
Solution Preparation: A solution of the complex (~1 mM) is prepared in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane, acetonitrile, or DMF) containing a supporting electrolyte (~0.1 M), such as tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Cell Assembly: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Data Acquisition: The solution is purged with an inert gas (N₂ or Ar) for several minutes. The potential is then swept between set limits at a specific scan rate (e.g., 100 mV/s).
-
Analysis: The resulting voltammogram (current vs. potential) is analyzed to determine the half-wave potentials (E₁/₂) for each reversible redox event. These values are often referenced against an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.
Conclusion
The is a rich and multifaceted area of study. The defining characteristic is the non-innocent behavior of the dithiolene ligand, which leads to extensive electron delocalization across the metal-sulfur core. This delocalization results in a small HOMO-LUMO gap, giving rise to intense low-energy electronic absorptions and multiple, stable, and accessible oxidation states. These fundamental electronic properties are the foundation for the application of these complexes in advanced materials, including molecular conductors, switches, and magnetic assemblies. The interplay between the central metal and the redox-active ligand platform provides a versatile framework for tuning these properties for specific technological applications.
References
- 1. A Mixed-Valence Tetra-Nuclear Nickel Dithiolene Complex: Synthesis, Crystal Structure, and the Lability of Its Nickel Sulfur Bonds [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.gla.ac.uk [chem.gla.ac.uk]
- 5. www2.riken.jp [www2.riken.jp]
- 6. researchgate.net [researchgate.net]
- 7. Wharton, E.J. and McCleverty, J.A. (1969) Transition-Metal Dithiolenes. Part VIII. Metal Complexes of Tris-Tetrachlorobenzene-1, 2-Dithiol and Related Compounds. Journal of the Chemical Society A, 2258-2266. - References - Scientific Research Publishing [scirp.org]
- 8. researchgate.net [researchgate.net]
The Dawn of a New Era in Drug Discovery: Unveiling the Potential of Novel Transition Metal Complexes with Dithiolate Ligands
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of innovative therapeutic agents has led researchers down diverse molecular avenues. Among the most promising of these are transition metal complexes featuring dithiolate ligands. These compounds exhibit a remarkable breadth of chemical properties, including varied coordination geometries, accessible redox states, and unique reactivity profiles, making them fertile ground for the development of next-generation therapeutics. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential biological applications of these fascinating molecules, with a particular focus on their burgeoning role in oncology and infectious disease.
Synthetic Strategies: Crafting Dithiolate Complexes
The versatility of transition metal dithiolate complexes begins with their synthesis. A variety of methods have been developed to afford a wide array of complexes with tailored electronic and steric properties. The choice of synthetic route is primarily dictated by the nature of the dithiolate ligand and the desired transition metal.
General Synthetic Approaches
Several common strategies are employed for the synthesis of these complexes:
-
From Dithiocarbamates: A widely used method involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt is then reacted with a suitable transition metal salt to yield the desired complex.
-
From Thiols and Disulfides: Direct reaction of a metal salt with a dithiol or a disulfide is another common approach. These reactions often proceed via a salt metathesis or redox pathway.
-
From Alkenedithiolates: Alkali metal salts of 1,2-alkenedithiolates can be reacted with metal halides to produce dithiolene complexes.[1]
-
Reaction of Metal Sulfides with Alkynes: Certain nickel dithiolene complexes can be synthesized by reacting nickel sulfides with alkynes like diphenylacetylene.[1]
Detailed Experimental Protocol: Synthesis of a Zinc(II) Dithiocarbamate Complex
This protocol provides a step-by-step method for the synthesis of a representative Zinc(II) dithiocarbamate complex, adapted from established procedures.[2][3]
Step 1: Synthesis of the Dithiocarbamate Ligand (Sodium Salt)
-
Dissolve 0.05 mol of the desired amine in 30 mL of absolute ethanol in a beaker placed in an ice bath.
-
To this cold solution, add 5 mL of 10N sodium hydroxide solution.
-
Slowly add 0.05 mol of pure carbon disulfide dropwise with constant stirring.
-
Continue stirring the mixture mechanically for approximately 30 minutes.
-
The sodium salt of the dithiocarbamate will precipitate out of solution.
-
Filter the precipitate, dry it, and recrystallize from ethanol.
Step 2: Synthesis of the Zinc(II) Dithiocarbamate Complex
-
Prepare an aqueous solution of 0.01 mol of the synthesized sodium dithiocarbamate ligand.
-
Prepare an aqueous solution of 0.05 mol of Zinc Chloride.
-
Add the zinc chloride solution to the ligand solution with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
The colored precipitate of the Zinc(II) dithiocarbamate complex will form.
-
Filter the precipitate, wash it with water and then with methanol.
-
Dry the final product over calcium chloride in a desiccator.
Caption: Workflow for the synthesis of a Zinc(II) dithiocarbamate complex.
Characterization of Transition Metal Dithiolate Complexes
A comprehensive suite of analytical techniques is employed to elucidate the structural and electronic properties of newly synthesized dithiolate complexes.
Spectroscopic and Analytical Techniques
-
Elemental Analysis (C, H, N, S): Confirms the empirical formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Provides information about the coordination mode of the dithiolate ligand to the metal center, particularly through the analysis of ν(C=S) and ν(C-N) stretching frequencies.
-
UV-Visible Spectroscopy: Reveals electronic transitions within the complex, which are characteristic of the metal's d-orbital splitting and ligand-to-metal charge transfer bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Elucidates the structure of the organic ligand framework.
-
X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and coordination geometry.
-
Magnetic Susceptibility Measurements: Determines the magnetic properties of the complex, indicating the number of unpaired electrons and providing insight into the metal's oxidation state and coordination environment.
-
Molar Conductivity Measurements: Determines whether the complex is an electrolyte or non-electrolyte in solution.
Experimental Workflow for Characterization
Caption: Characterization workflow for transition metal dithiolate complexes.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of representative transition metal dithiolate complexes.
Table 1: Physicochemical Properties of Selected Zn(II) and Cu(II) Dithiocarbamate Complexes
| Complex | Formula | Color | Yield (%) | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) |
| [Zn(AMPDTC)₂] | C₁₀H₂₂N₂S₄Zn | Yellow | 78 | 110 (dec.) | - |
| [Cu(AMPDTC)₂] | C₁₀H₂₂N₂S₄Cu | Yellow | - | 110 (dec.) | - |
| [Zn(DPDTC)₂] | C₂₆H₂₀N₂S₄Zn | Purple | 88 | 239-241 | 342 |
| [Cu(DPDTC)₂] | C₂₆H₂₀N₂S₄Cu | - | - | - | - |
AMPDTC = 2-Amino-2-methyl-1-propanoldithiocarbamate[4], DPDTC = Diphenyldithiocarbamate[5]
Table 2: Selected Spectroscopic Data for a Ni(II) Dithiolene Complex
| Complex | ν(C=S) (cm⁻¹) | λmax (nm) (ε, M⁻¹cm⁻¹) |
| Ni(S₂C₂(3,5-C₆H₃Br₂)₂)₂ | - | - |
| [Ni(S₂C₂(3,5-C₆H₃Br₂)₂)₂]⁻ | - | - |
Data for a novel nickel dithiolene system with 3,5-dibromo substituted phenyl groups.[6]
Biological Applications and Mechanisms of Action
Transition metal dithiolate complexes have emerged as promising candidates for various therapeutic applications, particularly in cancer and infectious disease research.[7] Their mechanisms of action are often multifaceted, involving interactions with key cellular components.
Anticancer Activity
Several transition metal dithiolate complexes have demonstrated significant in vitro and in vivo anticancer activity.[6][8] The proposed mechanisms include:
-
Proteasome Inhibition: Dithiocarbamate complexes, particularly those of copper and zinc, have been shown to inhibit the proteasome, a key cellular machinery responsible for protein degradation.[8] Inhibition of the proteasome leads to the accumulation of misfolded proteins and cell cycle regulators, ultimately triggering apoptosis (programmed cell death) in cancer cells.
-
Induction of Reactive Oxygen Species (ROS): Some metal dithiolene complexes can induce the production of ROS within cancer cells.[9] Elevated ROS levels lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately inducing cell death.
-
DNA Interaction: While not the primary mechanism for all dithiolate complexes, some have been shown to interact with DNA, potentially interfering with replication and transcription processes.
Signaling Pathway: Proteasome Inhibition by a Dithiocarbamate Complex
Caption: Simplified pathway of proteasome inhibition by a dithiocarbamate complex.
Future Directions
The field of transition metal dithiolate complexes is ripe with potential for further exploration. Future research will likely focus on:
-
Rational Design: Synthesizing novel complexes with enhanced specificity for biological targets to minimize off-target effects and improve therapeutic indices.
-
Drug Delivery: Developing targeted drug delivery systems to enhance the accumulation of these complexes in tumor tissues or infected cells.
-
Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms by which these complexes exert their biological effects.
-
Combination Therapies: Investigating the synergistic effects of dithiolate complexes with existing therapeutic agents to overcome drug resistance.
References
- 1. Synthesis, DFT Calculation, and Antimicrobial Studies of Novel Zn(II), Co(II), Cu(II), and Mn(II) Heteroleptic Complexes Containing Benzoylacetone and Dithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Synthesis, Spectroscopy, and Structure of [FeRu(μ-dithiolate)(CN)2(CO)4]2− - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal (Au, Pt, Pd, Ni) Bis(dithiolene) complexes as dual-action agents combating cancer and trypanosomatid infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3,4,5,6-Tetrachlorobenzene-1,2-dithiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic analysis of 3,4,5,6-tetrachlorobenzene-1,2-dithiol. Due to the limited availability of direct experimental data for this specific isomer in published literature, this document presents a comprehensive theoretical analysis of its expected spectroscopic properties. The predicted data is extrapolated from the known characteristics of structurally related compounds, including other tetrachlorobenzene isomers and aromatic dithiols. This guide also outlines standardized experimental protocols for the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—that would be employed for its characterization. Furthermore, this document includes visualizations of a proposed synthetic pathway and a general analytical workflow to aid researchers in the potential synthesis and characterization of this compound.
Introduction
This compound is a halogenated aromatic dithiol. Dithiol compounds are of significant interest in coordination chemistry, materials science, and drug development due to their ability to form stable complexes with metal ions and their potential redox activity. The tetrachlorinated benzene backbone is expected to influence the electronic properties and reactivity of the thiol groups. A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of this molecule, which is crucial for any subsequent application.
This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this compound.
Proposed Synthesis
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of hexachlorobenzene with a sulfur nucleophile. A proposed two-step reaction is outlined below.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
| Parameter | Predicted Value | Rationale |
| Chemical Shift (δ) | 7.5 - 8.0 ppm | The two thiol protons (S-H) are expected to be in a deshielded environment due to the electron-withdrawing nature of the tetrachlorinated aromatic ring. The exact chemical shift will be dependent on the solvent and concentration. |
| Multiplicity | Singlet | The two thiol protons are chemically equivalent and not expected to couple with other protons. |
| Integration | 2H | Corresponds to the two thiol protons. |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ) | Rationale |
| C1, C2 (C-S) | 130 - 140 ppm | Carbons attached to the sulfur atoms are expected in this region. |
| C3, C4, C5, C6 (C-Cl) | 125 - 135 ppm | Carbons attached to chlorine atoms are expected in this region. Due to symmetry, only two signals might be observed for these four carbons. |
Predicted IR Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| S-H | 2550 - 2600 | Stretching (weak) |
| C=C (aromatic) | 1400 - 1600 | Stretching |
| C-Cl | 1000 - 1100 | Stretching |
| C-S | 600 - 800 | Stretching |
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺• | 278, 280, 282, 284, 286 | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of four chlorine atoms and two sulfur atoms. The most abundant peak will depend on the combination of ³⁵Cl, ³⁷Cl, ³²S, and ³⁴S isotopes. |
| [M-SH]⁺ | 245, 247, 249, 251 | Loss of a thiol radical. |
| [M-Cl]⁺ | 243, 245, 247, 249 | Loss of a chlorine radical. |
Predicted UV-Vis Spectroscopy Data
| Transition | Predicted λmax (nm) | Solvent |
| π → π | 220 - 250 | Non-polar (e.g., Hexane) |
| n → π | 280 - 320 | Non-polar (e.g., Hexane) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.
General Workflow for Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[1]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition : Acquire the ¹H spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane - TMS at 0 ppm).[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
Background Spectrum : Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum : Place the sample pellet in the spectrometer's sample holder and record the IR spectrum.
-
Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).[3] The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Blank Measurement : Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement : Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum.
-
Data Analysis : The spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is a key parameter.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : The sample is ionized, commonly using Electron Ionization (EI) for this type of molecule.[4][5] In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺•).[4][5]
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Conclusion
While experimental data for this compound is not currently available in the public domain, this technical guide provides a robust theoretical framework for its spectroscopic characterization. The predicted NMR, IR, MS, and UV-Vis data, along with the detailed experimental protocols and workflow visualizations, offer a valuable starting point for researchers aiming to synthesize and analyze this compound. The successful characterization of this compound will undoubtedly contribute to the broader understanding of halogenated aromatic dithiols and their potential applications.
Disclaimer
The spectroscopic data presented in this document are theoretical predictions and should be confirmed by experimental analysis. The proposed synthetic pathway is hypothetical and may require optimization. All experimental work should be conducted with appropriate safety precautions.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 3. ossila.com [ossila.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3,4,5,6-Tetrachlorobenzene-1,2-dithiol
CAS Number: 13801-50-8
This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the properties and applications of 3,4,5,6-tetrachlorobenzene-1,2-dithiol. Due to the limited availability of published data on this specific compound, this guide also provides information on related chemical structures to offer a broader context for potential research and application.
Chemical Identity and Properties
This compound is a highly chlorinated aromatic dithiol. While specific experimental data for this compound is scarce, its structural properties can be inferred.
| Property | Value | Source |
| CAS Number | 13801-50-8 | [] |
| Molecular Formula | C₆H₂Cl₄S₂ | [] |
| Molecular Weight | 280.022 g/mol | [] |
| SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S)S | [] |
| InChI | InChI=1S/C6H2Cl4S2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | [] |
Synthesis and Experimental Protocols
A potential synthetic pathway could be conceptualized as a multi-step process starting from a suitable tetrachlorinated benzene derivative.
Conceptual Experimental Workflow: Synthesis of an Aromatic Dithiol
This diagram illustrates a generalized workflow for the synthesis of benzene-1,2-dithiol from o-dihalobenzene, which could be adapted for the synthesis of its tetrachlorinated analogue.[2]
Applications in Research and Drug Development
While direct applications of this compound in drug development are not documented, the broader class of chlorinated aromatic compounds and dithiols have established roles in medicinal chemistry and material science.
Chlorine-containing molecules are integral to a significant portion of pharmaceuticals, with applications in treating a wide array of diseases.[3] The presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Dithiol-containing compounds, particularly 1,2-dithioles, have demonstrated a range of pharmacological activities, including antitumor, antioxidant, and anti-HIV properties.[4] They are also utilized as ligands in coordination chemistry to create metal complexes with specific electronic and catalytic properties.
Related Compounds of Interest
Given the limited data on the target compound, researchers may find it useful to consider related, more extensively studied molecules.
Tetrachlorocatechol (3,4,5,6-Tetrachlorobenzene-1,2-diol)
This is the oxygen analogue of the target dithiol. It is known as a metabolite of pentachlorophenol and has been studied for its toxicological properties.[5]
| Property | Value |
| CAS Number | 1198-55-6 |
| Molecular Formula | C₆H₂Cl₄O₂ |
| Molecular Weight | 247.9 g/mol |
| Synonyms | Tetrachlorocatechol, 3,4,5,6-Tetrachloro-1,2-benzenediol |
1,2,4,5-Tetrachlorobenzene
This isomer is a well-characterized compound and has been used as an intermediate in the production of herbicides and defoliants.[6] Its environmental fate and toxicity have been the subject of numerous studies.[7]
| Property | Value |
| CAS Number | 95-94-3 |
| Molecular Formula | C₆H₂Cl₄ |
| Molecular Weight | 215.88 g/mol |
| Melting Point | 140 °C |
Future Research Directions
The unique electronic properties endowed by four chlorine atoms and two adjacent thiol groups suggest that this compound could be a valuable ligand for the synthesis of novel metal-dithiolene complexes. Such complexes are of interest in materials science for their conductive and magnetic properties.
Further research is needed to establish reliable synthetic routes, characterize its physicochemical properties, and explore its potential applications in medicinal chemistry and materials science. The logical relationship for initiating such research is outlined below.
References
- 2. CN104761477A - Method for preparing benzene-1,2-dithiol - Google Patents [patents.google.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4,5,6-Tetrachlorobenzene-1,2-diol | CAS#:1198-55-6 | Chemsrc [chemsrc.com]
- 6. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]
- 7. canada.ca [canada.ca]
An In-depth Technical Guide on the Solubility of 3,4,5,6-Tetrachlorobenzene-1,2-dithiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5,6-tetrachlorobenzene-1,2-dithiol in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on the principles of chemical structure and the known properties of analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data.
Introduction to this compound
This compound is a highly chlorinated aromatic dithiol. Its structure, featuring a benzene ring substituted with four chlorine atoms and two adjacent thiol (-SH) groups, dictates its physical and chemical properties, including its solubility. The presence of the nonpolar benzene ring and hydrophobic chlorine atoms suggests low solubility in water and higher solubility in organic solvents. The thiol groups, while capable of some hydrogen bonding, are less polar than hydroxyl groups, and their contribution to aqueous solubility is limited in such a heavily halogenated molecule.[1]
Predicted Solubility Profile
Based on the principles of "like dissolves like" and data from structurally similar compounds such as other tetrachlorobenzenes and aromatic thiols, a qualitative solubility profile for this compound can be predicted.[2][3] Aromatic thiols are generally soluble in non-polar organic solvents.[2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-polar Aromatic | Toluene, Benzene, Xylene | High | The non-polar aromatic nature of these solvents is highly compatible with the tetrachlorobenzene core of the solute. |
| Chlorinated | Dichloromethane, Chloroform | High | The presence of chlorine atoms in both the solute and solvent leads to favorable dipole-dipole interactions and London dispersion forces. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively non-polar and can act as hydrogen bond acceptors for the thiol protons, facilitating dissolution. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Ketones are polar aprotic solvents that can engage in dipole-dipole interactions and act as hydrogen bond acceptors. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While alcohols can act as both hydrogen bond donors and acceptors, the highly non-polar nature of the tetrachlorobenzene backbone is expected to limit solubility. Shorter-chain alcohols may be more effective than longer-chain ones. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents have large dipole moments and are excellent at solvating a wide range of compounds. DMSO, in particular, has been noted to solubilize some otherwise insoluble aromatic thiols.[4] |
| Non-polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The solubility in these solvents will depend on the balance between the non-polar interactions with the chlorinated benzene ring and the less favorable interactions with the polar thiol groups. |
| Aqueous | Water | Very Low | The hydrophobic nature of the tetrachlorobenzene structure will lead to very poor solubility in water. The acidity of the thiol groups (pKa ~11) suggests that solubility may increase in basic aqueous solutions due to the formation of the more soluble thiolate salt.[1] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various organic solvents.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Small-volume glass vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.[5][6]
-
Securely cap the vial to prevent solvent evaporation.
-
Vigorously mix the contents using a vortex mixer for 1-2 minutes.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vial from the shaker, ensuring not to disturb the undissolved solid.
-
Allow the solid to settle by gravity or centrifuge the vial at a low speed for a few minutes.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for the experimental determination of solubility.
Conclusion
References
In-depth Technical Guide on the Redox Properties of Tetrachlorinated Benzenedithiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrachlorinated benzenedithiols are a unique class of organosulfur compounds characterized by a benzene ring substituted with four chlorine atoms and two thiol groups. Their redox behavior, primarily centered around the reversible oxidation of the thiol moieties to form disulfide bonds, is of significant interest in various scientific and therapeutic fields. The presence of electron-withdrawing chlorine atoms is expected to modulate the redox potential of the thiol groups, influencing their reactivity and potential biological activity. This technical guide provides a comprehensive overview of the available scientific knowledge on the redox properties of tetrachlorinated benzenedithiol isomers, including their synthesis, electrochemical characteristics, and potential relevance in drug development. Due to a scarcity of direct experimental data on these specific molecules, this guide also draws upon the broader principles of thiol chemistry and the properties of related chlorinated and sulfur-containing aromatic compounds to provide a theoretical framework.
Introduction to Thiol Redox Chemistry
The chemistry of thiol (-SH) groups is dominated by their ability to undergo oxidation-reduction (redox) reactions. The most common redox reaction for thiols is the conversion to a disulfide (-S-S-) bond. This process involves the removal of a hydrogen atom from each of two thiol groups and the formation of a sulfur-sulfur covalent bond. This interconversion between the reduced dithiol form and the oxidized disulfide form is a fundamental process in many biological systems.[1]
In biological contexts, the thiol-disulfide equilibrium is crucial for protein structure and function, with disulfide bonds playing a key role in the tertiary and quaternary structure of many proteins.[1] The cellular redox environment, maintained by systems such as the glutathione and thioredoxin pathways, tightly regulates the status of thiol groups on proteins and small molecules.[2][3][4][5][6] Redox signaling, where changes in the cellular redox state act as signals to trigger various cellular processes, is a rapidly expanding field of study.[2][4][5][6]
The redox potential of a thiol is a measure of its tendency to be oxidized. This property is influenced by the electronic environment of the thiol group. Electron-withdrawing groups attached to the aromatic ring, such as chlorine atoms, are expected to increase the acidity of the thiol proton and raise the oxidation potential, making the thiol more resistant to oxidation.
Synthesis of Tetrachlorinated Benzenedithiols
Detailed, publicly available experimental protocols for the synthesis of all isomers of tetrachlorinated benzenedithiols are limited. However, a synthetic route for 3,4,5,6-tetrachlorobenzene-1,2-dithiol has been described in the literature. The synthesis of other isomers would likely follow general methods for the introduction of thiol groups onto an aromatic ring, which often involve the reduction of a corresponding sulfonyl chloride or the reaction of a diazonium salt with a sulfur nucleophile.
Experimental Protocol: Synthesis of this compound
A referenced, but not fully detailed, protocol for the synthesis of this compound exists. The following is a generalized procedure based on common synthetic methods for aromatic thiols and should be adapted based on the specific literature procedure.
Materials:
-
Hexachlorobenzene
-
Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, hexachlorobenzene is dissolved in DMF.
-
Sodium hydrosulfide is added to the solution. The reaction mixture is then heated to a specified temperature for a set period to facilitate the nucleophilic aromatic substitution of two chlorine atoms with hydrosulfide groups.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is quenched by the careful addition of aqueous hydrochloric acid to neutralize any remaining base and to protonate the thiolate intermediates.
-
The product is then extracted from the aqueous mixture using an appropriate organic solvent.
-
The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Note: This is a generalized protocol. The precise reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized based on the specific literature source.
Redox Properties and Electrochemical Analysis
Predicted Redox Behavior
The four electron-withdrawing chlorine atoms on the benzene ring are expected to have a significant impact on the redox properties of the thiol groups. By inductively pulling electron density away from the ring and the sulfur atoms, the chlorine atoms would stabilize the thiolate anions and increase the oxidation potential of the dithiols compared to unsubstituted benzenedithiol. This would make the tetrachlorinated derivatives more resistant to oxidation.
Experimental Protocol: Cyclic Voltammetry of Aromatic Dithiols
The following is a general protocol for the electrochemical analysis of an aromatic dithiol using cyclic voltammetry.
Instrumentation and Materials:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode)
-
Glassy carbon or gold working electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Platinum wire or graphite rod as the counter electrode
-
Electrochemical cell
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Tetrachlorinated benzenedithiol sample
-
Inert gas for deoxygenation
Procedure:
-
The working electrode is polished to a mirror finish using alumina slurry, rinsed thoroughly with deionized water and the chosen solvent, and dried.
-
A solution of the tetrachlorinated benzenedithiol (typically in the millimolar concentration range) is prepared in the chosen solvent containing the supporting electrolyte.
-
The solution is transferred to the electrochemical cell and deoxygenated by bubbling with an inert gas for at least 15-20 minutes. A blanket of the inert gas is maintained over the solution during the experiment.
-
The three electrodes are immersed in the solution, ensuring the reference electrode tip is close to the working electrode surface.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the expected oxidation and reduction peaks of the dithiol/disulfide couple.
-
The resulting voltammogram is analyzed to determine the peak potentials for the oxidation and reduction processes. The formal redox potential (E°') can be estimated as the average of the anodic and cathodic peak potentials.
Potential Signaling Pathways and Reaction Mechanisms
While no specific signaling pathways involving tetrachlorinated benzenedithiols have been elucidated, their redox activity suggests potential interactions with biological redox systems. The primary redox reaction is the reversible formation of a disulfide.
Thiol-Disulfide Exchange
The fundamental reaction mechanism for the interconversion of dithiols and disulfides is the thiol-disulfide exchange.[1][7] This reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond, leading to the formation of a new disulfide bond and the release of a different thiolate. This process is central to the function of redox-regulating enzymes like thioredoxin and glutaredoxin.[7]
Caption: Generalized thiol-disulfide exchange mechanism.
Experimental Workflow for Studying Redox Activity
A typical workflow to investigate the redox properties of a tetrachlorinated benzenedithiol would involve synthesis, purification, and electrochemical characterization.
Caption: Experimental workflow for redox property analysis.
Relevance in Drug Development
The application of tetrachlorinated benzenedithiols in drug development is currently speculative and not supported by direct evidence in the literature. However, the unique properties of chlorinated aromatic compounds and redox-active thiols suggest potential areas of interest.
-
Enzyme Inhibition: Thiol groups are known to interact with metal ions in the active sites of metalloenzymes. The specific redox potential and steric properties of tetrachlorinated benzenedithiols could potentially lead to selective inhibition of certain enzymes.
-
Redox Modulation: As redox-active molecules, they could theoretically be designed to modulate the cellular redox environment. However, the high reactivity and potential for off-target effects of simple thiols would need to be carefully controlled, for instance, through their incorporation into more complex molecular scaffolds.
-
Bioisosteres: In medicinal chemistry, the replacement of one functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy. While not a direct bioisostere for a common functional group, the dithiol moiety could be explored in contexts where redox activity is desired.
The presence of multiple chlorine atoms would also influence the pharmacokinetic properties of any potential drug candidate, likely increasing its lipophilicity.[8]
Quantitative Data Summary
As of the date of this publication, there is a lack of publicly available, peer-reviewed quantitative data on the redox potentials of the free tetrachlorinated benzenedithiol isomers. The table below is provided as a template for when such data becomes available.
| Compound | Isomer | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) | E°' (V vs. ref) | Reference |
| Tetrachlorinated Benzenedithiol | 1,2- | Data not available | Data not available | Data not available | |
| Tetrachlorinated Benzenedithiol | 1,3- | Data not available | Data not available | Data not available | |
| Tetrachlorinated Benzenedithiol | 1,4- | Data not available | Data not available | Data not available |
Reference electrode (ref) should be specified (e.g., Ag/AgCl, SCE).
Conclusion and Future Directions
Tetrachlorinated benzenedithiols represent an understudied class of compounds with potentially interesting redox properties. The strong electron-withdrawing nature of the chlorine substituents is predicted to significantly modulate the redox behavior of the thiol groups. However, a clear understanding of these properties is hampered by a lack of fundamental experimental data. Future research should focus on the systematic synthesis and purification of all three isomers, followed by thorough electrochemical characterization to determine their redox potentials. Furthermore, studies into their reactivity with biological oxidants and their effects in cellular systems would be necessary to explore any potential therapeutic applications. The generation of this foundational data is essential before the utility of tetrachlorinated benzenedithiols in drug development or as tools in chemical biology can be realistically assessed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved red fluorescent redox indicators for monitoring cytosolic and mitochondrial thioredoxin redox dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-based redox homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox signaling at the crossroads of human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol Based Redox Signaling in Plant Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
theoretical calculations on tetrachlorobenzene-1,2-dithiol complexes
An In-depth Technical Guide to Theoretical Calculations on Tetrachlorobenzene-1,2-dithiol Complexes
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Transition metal complexes incorporating dithiolene ligands are a cornerstone of coordination chemistry, exhibiting rich redox behavior and finding applications in materials science and catalysis. The tetrachlorobenzene-1,2-dithiol ligand, with its electron-withdrawing chloro-substituents, is expected to significantly modulate the electronic properties of its metal complexes. This technical guide provides a comprehensive framework for conducting theoretical calculations on these specific complexes. While dedicated computational studies on tetrachlorobenzene-1,2-dithiol complexes are sparse in current literature, this document outlines a robust computational protocol extrapolated from well-established methodologies for analogous benzene-1,2-dithiol systems. It details recommended computational methods, presents expected quantitative data in structured formats, and visualizes key computational workflows and concepts to guide future research in this area.
Introduction
Dithiolene ligands are renowned for their "non-innocent" character, meaning they actively participate in the redox processes of their metal complexes.[1] The electronic nature of the dithiolene ligand can be finely tuned by introducing substituents onto its backbone. The tetrachlorobenzene-1,2-dithiol (S₂C₆Cl₄) ligand is of particular interest due to the strong inductive effect of the four chlorine atoms. These substituents are anticipated to lower the energy of the ligand's frontier orbitals, impacting the resulting complex's geometry, stability, and reactivity.
Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the structural and electronic properties of these molecules.[2] They provide insights that complement experimental data and can predict properties before synthesis is undertaken. This guide establishes a best-practice methodology for the computational investigation of metal complexes of tetrachlorobenzene-1,2-dithiol.
Computational Protocols
A rigorous computational methodology is crucial for obtaining reliable and reproducible results. The following protocol is recommended, based on successful studies of related tris(benzene-1,2-dithiolato) metal complexes.[3]
2.1. Software and Method Selection
-
Software: A widely used quantum chemistry package such as Gaussian, ORCA, or ADF is recommended.
-
Method: Density Functional Theory (DFT) is the method of choice for its balance of computational cost and accuracy in treating transition metal complexes.
-
Functionals: A hybrid functional is often employed. For geometry optimization and vibrational frequencies, B3LYP is a common starting point. For electronic properties and spectra, range-separated functionals like CAM-B3LYP may provide more accurate results, particularly for charge-transfer states.[3] Other functionals like M06, B3P86, and B3PW91 have also been used for comparative purposes in similar systems.[4]
2.2. Basis Set Selection
-
Ligand Atoms (C, H, S, Cl): Pople-style basis sets such as 6-311+G(d,p) are recommended to provide sufficient flexibility, including polarization and diffuse functions to accurately describe the electron distribution.[3]
-
Metal Atoms: For heavier transition metals, effective core potentials (ECPs) are often used to reduce computational expense by treating core electrons implicitly. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set and ECP is a standard choice.
2.3. Calculation Procedures
-
Geometry Optimization: The molecular geometry of the complex should be fully optimized without any symmetry constraints in the gas phase. A successful optimization is confirmed when all calculated vibrational frequencies are real (i.e., no imaginary frequencies).
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain theoretical infrared (IR) and Raman spectra.[5]
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential to understand the complex's reactivity and electronic transitions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
-
Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to simulate the UV-Visible electronic absorption spectrum, which helps in assigning experimental spectral bands to specific electronic transitions (e.g., ligand-to-metal charge transfer, LMCT).
-
Thermodynamic Calculations: Metal-ligand binding energies can be calculated to assess the stability of the complex.[3]
Data Presentation: Key Computational Observables
The following tables summarize the types of quantitative data that should be extracted from the calculations. The numerical values presented are based on DFT studies of analogous tris(benzene-1,2-dithiolato)metal(III) complexes and serve as a reference template.[3]
Table 1: Predicted Structural Parameters for [M(S₂C₆Cl₄)₃]³⁻ Complexes (Template) (Note: Data is for the analogous [M(bdt)₃]³⁻ complex and will vary for the tetrachloro- derivative)
| Parameter | M = Cr | M = Mn | M = Fe |
| Metal-Sulfur Bond Length (Å) | 2.42 | 2.55 | 2.54 |
| S-M-S Bite Angle (°) | 82.5 | 78.6 | 78.5 |
| C-S Bond Length (Å) | 1.77 | 1.76 | 1.76 |
| C-C (within dithiolene) (Å) | 1.41 | 1.41 | 1.41 |
Table 2: Calculated Thermodynamic Properties for [M(S₂C₆Cl₄)₃]³⁻ Formation (Template) (Note: Data is for the analogous [M(bdt)₃]³⁻ complex. All energies are in kcal/mol)
| Parameter | M = V | M = Cr | M = Mn | M = Fe | M = Co |
| Binding Energy (ΔE) | -1101.5 | -1045.2 | -932.7 | -965.8 | -1030.1 |
| Gibbs Free Energy (ΔG) | -1039.3 | -982.8 | -870.2 | -903.4 | -967.6 |
Table 3: Simulated Electronic Transition Data (TD-DFT) for [M(S₂C₆Cl₄)₃]³⁻ (Template) (Note: Data is for the analogous [M(bdt)₃]³⁻ complex)
| Complex | Calculated λₘₐₓ (nm) | Major Contribution | Transition Type |
| [Cr(bdt)₃]³⁻ | 565 | HOMO -> LUMO | LMCT |
| [Mn(bdt)₃]³⁻ | 559 | HOMO-1 -> LUMO | LMCT |
| [Fe(bdt)₃]³⁻ | 546 | HOMO -> LUMO+1 | LMCT |
Mandatory Visualizations
Diagrams created using the DOT language provide a clear visual representation of complex workflows and abstract concepts.
Caption: A typical workflow for DFT calculations on transition metal complexes.
Caption: Conceptual diagram of a Ligand-to-Metal Charge Transfer (LMCT) transition.
Caption: Logical relationship for a computational chemistry research project.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. DFT Study on the Interaction of Tris(benzene-1,2-dithiolato)molybdenum Complex with Water. A Hydrolysis Mechanism Involving a Feasible Seven-Coordinate Aquomolybdenum Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3,4,5,6-Tetrachlorobenzene-1,2-dithiol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of coordination chemistry has seen significant advancements through the use of dithiolene ligands, which are known for their unique electronic properties and ability to form stable complexes with a variety of transition metals. These complexes are of interest for their potential applications in materials science, catalysis, and medicine. This document provides detailed information on the use of a specific, heavily chlorinated dithiolene ligand: 3,4,5,6-tetrachlorobenzene-1,2-dithiol. While the coordination chemistry of this particular ligand is not extensively documented in publicly available literature, this application note provides the known synthesis of the ligand itself and offers a generalized, hypothetical protocol for the synthesis of its metal complexes based on established methods for analogous compounds. The potential properties and applications of such complexes are also discussed in the context of related, well-characterized dithiolene compounds.
Introduction to Dithiolene Ligands in Coordination Chemistry
Dithiolene ligands are a class of sulfur-containing organic compounds that can coordinate to metal ions to form metal dithiolene complexes. A key feature of these ligands is their "non-innocent" character, meaning they can exist in different oxidation states, which in turn influences the electronic structure and reactivity of the resulting metal complex. This property makes metal dithiolene complexes highly versatile, with applications ranging from conducting materials to catalysts for hydrogen evolution. The electronic properties of the dithiolene ligand can be tuned by modifying the substituents on its backbone. The introduction of electron-withdrawing groups, such as the chlorine atoms in this compound, is expected to significantly impact the redox potentials and stability of the corresponding metal complexes.
Synthesis of the Ligand: this compound
The synthesis of this compound has been reported and is a crucial first step for its use in coordination chemistry.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Perchlorobenzene (Hexachlorobenzene)
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Iron powder
-
Sulfur
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert nitrogen atmosphere, combine perchlorobenzene (5.00 g, 17.6 mmol), sodium hydrosulfide hydrate (3.75 g, 66.9 mmol), iron powder (900 mg, 16.1 mmol), and sulfur (400 mg, 12.5 mmol) in a reaction flask.
-
Add N,N-dimethylformamide (50 ml) to the flask.
-
Stir the reaction mixture at an appropriate temperature (optimization may be required, starting at room temperature and gently heating if necessary) until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Upon completion, the reaction mixture should be worked up to isolate the product. This typically involves quenching the reaction with an aqueous solution, followed by extraction with an organic solvent.
-
The organic extracts should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.
-
The crude product should be purified, for example, by column chromatography or recrystallization, to yield pure this compound.
Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Perchlorobenzene is a persistent organic pollutant. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Hypothetical Protocol for the Synthesis of a Metal Complex
While specific literature on the coordination of this compound is scarce, a general protocol for the synthesis of a transition metal complex, such as a nickel(II) complex, can be proposed based on established methods for similar dithiolene ligands.
Disclaimer: The following protocol is a theoretical procedure and has not been experimentally validated for this specific ligand. It serves as a starting point for researchers and will likely require optimization of reaction conditions, stoichiometry, and purification methods.
Hypothetical Experimental Protocol: Synthesis of a Bis(3,4,5,6-tetrachlorobenzene-1,2-dithiolato)nickel(II) Complex
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
A suitable base (e.g., sodium methoxide, triethylamine)
-
Anhydrous methanol or ethanol
-
A suitable counter-ion salt (e.g., tetra-n-butylammonium bromide), if an anionic complex is desired.
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2 equivalents) in anhydrous methanol.
-
Add a solution of a suitable base (2 equivalents) in methanol dropwise to the dithiol solution to deprotonate the thiol groups, forming the dithiolate. The solution may change color.
-
In a separate Schlenk flask, dissolve nickel(II) chloride hexahydrate (1 equivalent) in methanol.
-
Slowly add the nickel(II) chloride solution to the dithiolate solution with vigorous stirring. A precipitate is expected to form immediately.
-
If an anionic complex is desired, a solution of the counter-ion salt (e.g., tetra-n-butylammonium bromide) in methanol can be added at this stage.
-
Allow the reaction mixture to stir at room temperature for several hours or gently reflux to ensure complete reaction.
-
Collect the precipitate by filtration, wash with methanol, and then with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone/methanol or dichloromethane/hexane).
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic workflow for the ligand and the proposed coordination reaction.
Caption: Synthesis of this compound.
References
Synthesis of Nickel Complexes with 3,4,5,6-Tetrachlorobenzene-1,2-dithiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of nickel complexes featuring the 3,4,5,6-tetrachlorobenzene-1,2-dithiol ligand. These complexes are of interest for their potential in drug development and materials science.
Application Notes
Nickel dithiolene complexes are a class of coordination compounds known for their rich electrochemical and photophysical properties. The introduction of halogen atoms onto the dithiolene ligand, as in the case of this compound, can significantly modulate these properties, making them attractive for various applications.
1. Anticancer and Antimicrobial Agents:
Nickel complexes, including those with sulfur and nitrogen donor ligands, have demonstrated significant potential as therapeutic agents.[1] Studies on various nickel dithiolene complexes have revealed promising anticancer and antimicrobial activities. For instance, certain nickel bis(dithiolene) complexes have shown high cytotoxicity against cancer cell lines, such as A2780 ovarian cancer cells, with IC50 values in the low micromolar range.[2] The mechanism of action is often attributed to the induction of reactive oxygen species (ROS).[2] Furthermore, some nickel complexes exhibit potent antimicrobial activity against various bacterial and fungal strains, in some cases exceeding the efficacy of established antibiotics.[3] The tetrachlorinated ligand in the title complexes may enhance lipophilicity, potentially improving cellular uptake and biological activity.
2. Photothermal Therapy (PTT) Agents:
A key feature of many nickel bis(dithiolene) complexes is their strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum.[4][5] This property makes them excellent candidates for photothermal therapy, a non-invasive cancer treatment that utilizes agents that can convert light energy into heat to ablate tumor cells. Water-soluble nickel-bis(dithiolene) complexes have been shown to induce cell death under NIR laser irradiation.[4][5] The photothermal conversion efficiency (PCE) of some nickel dithiolene complexes can be as high as 63.6% under 1064 nm laser irradiation, highlighting their potential for efficient photothermal treatment.[3] The presence of chlorine atoms on the benzene ring may further tune the absorption spectrum and enhance the photothermal properties of the resulting nickel complexes.
Experimental Protocols
Protocol 1: Synthesis of the Ligand Precursor - this compound
This protocol describes a plausible two-step synthesis of the dithiol ligand starting from tetrachlorocatechol.
Step 1: Synthesis of the Dithiolene Precursor from Tetrachlorocatechol
This step involves the thionation of tetrachlorocatechol using phosphorus pentasulfide (P₄S₁₀). This is a common method for converting 1,2-diols to 1,2-dithiols.
-
Materials:
-
3,4,5,6-Tetrachlorobenzene-1,2-diol (Tetrachlorocatechol)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous dioxane or toluene (reaction solvent)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Dichloromethane (extraction solvent)
-
Anhydrous magnesium sulfate (drying agent)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3,4,5,6-tetrachlorobenzene-1,2-diol (1 equivalent).
-
Add anhydrous dioxane or toluene to the flask.
-
Under a nitrogen atmosphere, add phosphorus pentasulfide (P₄S₁₀) (0.5 to 1 equivalent) portion-wise with stirring. Caution: The reaction can be exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred solution of 1 M NaOH. Caution: This will generate H₂S gas, which is toxic and should be performed in a well-ventilated fume hood.
-
Acidify the aqueous solution with 1 M HCl to precipitate the crude dithiol ligand.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound. This product may be used in the next step without further purification or can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of Bis(3,4,5,6-tetrachlorobenzene-1,2-dithiolato)nickel(II) Complex
This protocol describes the complexation of the in-situ generated dithiolate ligand with a nickel(II) salt.
-
Materials:
-
Crude this compound (from Protocol 1)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium methoxide (NaOMe) or another suitable base
-
Anhydrous methanol or ethanol (reaction solvent)
-
Dichloromethane (for extraction/purification)
-
Hexane (for precipitation/washing)
-
-
Procedure:
-
Dissolve the crude this compound (2 equivalents) in anhydrous methanol or ethanol in a Schlenk flask under a nitrogen atmosphere.
-
Add a solution of sodium methoxide (2 equivalents) in the same solvent dropwise to the dithiol solution to generate the dithiolate anion in situ. The solution may change color.
-
In a separate flask, dissolve nickel(II) chloride hexahydrate (1 equivalent) in a minimum amount of the same solvent.
-
Add the nickel(II) chloride solution dropwise to the stirred dithiolate solution. A precipitate is expected to form immediately.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Collect the precipitate by filtration and wash with the reaction solvent and then with hexane.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Representative Yields and Reaction Conditions for Nickel Dithiolene Synthesis
| Ligand | Nickel Salt | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4,4′-di-tert-butylbenzoin derived dithiolene | NiCl₂·6H₂O | (in situ from P₄S₁₀ reaction) | Dioxane | 12 | 32 | [6] |
| 4,4'-dichlorobenzil derived dithiolene | NiCl₂·6H₂O | (in situ from P₄S₁₀ reaction) | Not specified | Not specified | 50 | [7] |
| (Z)-3-ethoxy-3-oxo-1-phenylprop-1-ene-1,2-bis-thiolate | NiCl₂·6H₂O | KOH | Methanol | 0.5 | 38 | [2] |
Table 2: Spectroscopic Data for Analogous Nickel Bis(dithiolene) Complexes
| Complex | UV-Vis λmax (nm) (Solvent) | Key IR Bands (cm⁻¹) | Reference |
| [Ni(ecpdt)₂]²⁻ | 256, 315, 366, 476, 518, 868 (CH₃CN) | 1668 (br, C=O), 1365–1473 (s) | [2] |
| Ni bis(dithiolene) (generic) | 855 (green state), 905 (red state) | Not specified | [8] |
| NiBD-Ph | 854 | Not specified | [3] |
| NiBD-Fl | 942 | Not specified | [3] |
| NiBD-Cz | 1010 | Not specified | [3] |
Table 3: Biological Activity Data for Representative Nickel and Metal Dithiolene Complexes
| Complex | Cell Line / Organism | Activity | IC₅₀ / MIC (µM) | Reference |
| [Ph₄P][Ni(tBu-thiazdt)₂] | A2780 ovarian cancer | Anticancer | 0.6 - 3.8 | [2] |
| Ni(II) thiosemicarbazone complex | HepG2 | Anticancer | 41.2 | [3] |
| [Ph₄P][Pd(tBu-thiazdt)₂] | A2780 ovarian cancer | Anticancer | ~10 (Selectivity Index) | [2] |
| Gold(III) bis(dithiolene) complex | A2780/A2780cisR ovarian cancer | Anticancer | 0.08 - 2 | [1] |
| Gold(III) bis(dithiolene) complex | Staphylococcus aureus | Antimicrobial | 12.1 ± 3.9 µg/mL | [1] |
Table 4: Photothermal Properties of Representative Nickel Dithiolene Complexes
| Complex | Laser Wavelength (nm) | Photothermal Conversion Efficiency (%) | Reference |
| NiBD-Cz NPs | 1064 | 63.6 | [3] |
| Pegylated nickel-bis(dithiolene) | 940 | Not specified, induces cell death | [4][9] |
| Gold-bis(dithiolene) complexes | 1600 | ~40 - 60 | [5] |
Mandatory Visualization
Caption: Workflow for the synthesis of bis(3,4,5,6-tetrachlorobenzene-1,2-dithiolato)nickel(II).
Caption: Postulated signaling pathway for the anticancer activity of the nickel dithiolene complex.
References
- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Water-soluble nickel-bis(dithiolene) complexes as photothermal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Bis[1,2-bis(4-tert-butylphenyl)ethylene-1,2-dithiolato(1−)]nickel(II) pentane 0.25-solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis[1,2-bis(4-chlorophenyl)ethylene-1,2-dithiolato(1–)]nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Metal Dithiolene Complexes from Tetrachlorobenzene-1,2-dithiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of metal dithiolene complexes using tetrachlorobenzene-1,2-dithiol as the ligand precursor. The following sections detail the necessary reagents, experimental procedures, and expected outcomes for the preparation of nickel(II) and platinum(II) bis(tetrachlorobenzene-1,2-dithiolene) complexes.
Introduction
Metal dithiolene complexes are a class of coordination compounds known for their rich electrochemical and spectroscopic properties.[1][2] These characteristics arise from the delocalized electronic structure of the metal-dithiolene core.[1] The properties of these complexes can be fine-tuned by modifying the substituents on the dithiolene ligand. The use of electron-withdrawing groups, such as the chlorine atoms in tetrachlorobenzene-1,2-dithiol, can significantly influence the redox potentials and optical properties of the resulting metal complexes.[2] This protocol outlines the synthesis of the tetrachlorobenzene-1,2-dithiol ligand followed by its complexation with nickel(II) and platinum(II) ions.
Experimental Protocols
Part 1: Synthesis of Tetrachlorobenzene-1,2-dithiol
This procedure describes the synthesis of the dithiol ligand from 1,2,3,4-tetrachlorobenzene via nucleophilic aromatic substitution.
Materials:
-
1,2,3,4-Tetrachlorobenzene
-
Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask and line
-
Standard glassware for reaction, workup, and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2,3,4-tetrachlorobenzene (1.0 eq) in anhydrous DMF.
-
Add sodium hydrosulfide (2.2 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous mixture by the slow addition of concentrated HCl until a precipitate forms.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tetrachlorobenzene-1,2-dithiol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 2: Synthesis of Bis(tetrachlorobenzene-1,2-dithiolene)nickel(II)
Materials:
-
Tetrachlorobenzene-1,2-dithiol
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Standard glassware for reaction and purification
Procedure:
-
Under an inert atmosphere, dissolve tetrachlorobenzene-1,2-dithiol (2.0 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide (2.0 eq) in absolute ethanol dropwise to the dithiol solution to form the dithiolate salt.
-
In a separate flask, dissolve nickel(II) chloride hexahydrate (1.0 eq) in a minimal amount of ethanol.
-
Slowly add the nickel(II) chloride solution to the stirred dithiolate solution. A dark-colored precipitate should form immediately.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the precipitate by vacuum filtration and wash with ethanol and then diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Part 3: Synthesis of Bis(tetrachlorobenzene-1,2-dithiolene)platinum(II)
Materials:
-
Tetrachlorobenzene-1,2-dithiol
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Triethylamine (NEt₃)
-
Acetone
-
Standard glassware for reaction and purification
Procedure:
-
Dissolve tetrachlorobenzene-1,2-dithiol (2.0 eq) in acetone.
-
Add triethylamine (2.2 eq) to the solution to deprotonate the dithiol.
-
In a separate flask, dissolve potassium tetrachloroplatinate(II) (1.0 eq) in a minimal amount of acetone or a mixture of acetone and water.
-
Slowly add the K₂PtCl₄ solution to the dithiolate solution with vigorous stirring.
-
A dark precipitate will form. Stir the reaction mixture at room temperature overnight.
-
Collect the solid product by filtration, and wash thoroughly with water, ethanol, and diethyl ether.
-
The complex can be purified by recrystallization.
Data Presentation
The following tables summarize typical quantitative data for metal dithiolene complexes. Note that the exact values for the tetrachlorinated derivatives may vary.
Table 1: Representative Yields and Physical Properties
| Complex | Metal Source | Typical Yield (%) | Appearance |
| [Ni(S₂C₆Cl₄)₂]ⁿ⁻ (n=0, 1, 2) | NiCl₂·6H₂O | 70-90 | Dark green to black solid |
| [Pt(S₂C₆Cl₄)₂]ⁿ⁻ (n=0, 1, 2) | K₂PtCl₄ | 65-85 | Dark red to black solid |
Table 2: Representative Spectroscopic and Electrochemical Data
| Complex | UV-Vis λmax (nm) (in CH₂Cl₂) | IR ν(C=C) (cm⁻¹) | Redox Potentials (V vs. Ag/AgCl) |
| [Ni(S₂C₆Cl₄)₂]⁻ | ~850, ~1100 | ~1350-1450 | E₁/₂ (0/-1) ≈ +0.1 to +0.3 |
| E₁/₂ (-1/-2) ≈ -0.5 to -0.7 | |||
| [Pt(S₂C₆Cl₄)₂]⁻ | ~800, ~1000 | ~1350-1450 | E₁/₂ (0/-1) ≈ +0.2 to +0.4 |
| E₁/₂ (-1/-2) ≈ -0.4 to -0.6 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of metal dithiolene complexes.
Caption: Logical relationship of synthetic components.
References
Application Notes and Protocols for Tetrachlorobenzene-1,2-dithiol in Molecular Electronics
Disclaimer: The following application notes and protocols are based on established principles of molecular electronics and data from analogous compounds. As of the date of this document, specific experimental data for tetrachlorobenzene-1,2-dithiol in molecular electronic devices is not available in the reviewed scientific literature. The provided quantitative data and protocols should be considered as starting points for research and development.
Introduction
Tetrachlorobenzene-1,2-dithiol is a halogenated aromatic dithiol with potential applications in molecular electronics. The thiol end groups are expected to form robust covalent bonds with metal electrodes, typically gold, creating a molecular bridge for electron transport. The chlorinated benzene ring provides a conjugated system and its electronic properties are influenced by the electron-withdrawing nature of the chlorine substituents. These characteristics make it a candidate for use as a molecular wire or as a component in single-molecule switches and sensors. The chlorine atoms can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) relative to the Fermi level of the electrodes, thereby tuning the conductance of the molecular junction.
Postulated Electronic Properties
The electronic properties of single-molecule junctions are highly dependent on the molecule's structure and the measurement technique. Based on studies of similar aromatic dithiols and the known electronic effects of chlorine substituents, the following properties for a gold-tetrachlorobenzene-1,2-dithiol-gold junction can be postulated.
| Property | Postulated Value Range | Notes |
| Single-Molecule Conductance (G) | 10⁻⁵ - 10⁻⁴ G₀ | The strong electron-withdrawing effect of four chlorine atoms is expected to lower the HOMO and LUMO energy levels. This may result in a larger energy offset from the gold Fermi level compared to unsubstituted benzene-1,2-dithiol, leading to a lower conductance. The exact value will depend on the specific isomer and electrode coupling. |
| On/Off Ratio | > 10² | If utilized in a transistor geometry (e.g., a mechanically controlled break junction with a gate electrode), the conductance of the molecule could be modulated by an applied gate voltage. The on/off ratio is a measure of the effectiveness of this switching. This is a hypothetical value for a gated device. |
| Breakdown Voltage | 1 - 2 V | The voltage at which the molecular junction becomes unstable and breaks. This is influenced by the strength of the gold-sulfur bond and the intrinsic stability of the molecule. |
Experimental Protocols
Protocol 1: Synthesis of 3,4,5,6-Tetrachlorobenzene-1,2-dithiol
This protocol is a general method adapted from procedures for the synthesis of similar aromatic dithiols.
Materials:
-
Hexachlorobenzene
-
Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
In a three-necked flask equipped with a condenser and a magnetic stirrer, dissolve hexachlorobenzene in DMF under an inert atmosphere.
-
Slowly add a stoichiometric excess of sodium hydrosulfide to the solution.
-
Heat the reaction mixture to a temperature between 100-150°C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1. This will protonate the thiolate groups to form the dithiols.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Protocol 2: Fabrication of a Gold-Molecule-Gold Junction using Mechanically Controlled Break Junction (MCBJ)
This protocol describes a general method for creating and measuring the conductance of a single-molecule junction.[1][2][3]
Materials:
-
Notched gold wire (or lithographically patterned gold constriction) on a flexible substrate
-
Solution of tetrachlorobenzene-1,2-dithiol in a suitable solvent (e.g., toluene, mesitylene) at a concentration of approximately 1 mM.
-
MCBJ measurement setup with a piezoelectric actuator and sensitive current amplifier.
Procedure:
-
Mount the flexible substrate with the gold constriction into the MCBJ setup.
-
Introduce a small drop of the tetrachlorobenzene-1,2-dithiol solution to cover the gold constriction.
-
Actuate the piezoelectric element to bend the substrate, which stretches and eventually breaks the gold nanowire, forming two atomically sharp gold electrodes.
-
Slowly relax the bending of the substrate to bring the electrodes closer together. In the presence of the dithiol solution, a molecule can bridge the gap between the two electrodes, forming a molecular junction.
-
Apply a small bias voltage (e.g., 10-100 mV) across the junction and measure the current. The conductance is calculated using Ohm's law (G = I/V).
-
Repeatedly form and break the molecular junction by controlling the piezoelectric actuator to generate a large number of conductance measurements.
-
Construct a conductance histogram from the collected data. Peaks in the histogram at integer multiples of a fundamental conductance value are indicative of the formation of single-molecule junctions.
Visualizations
Caption: Experimental workflow from synthesis to measurement.
Caption: Influence of molecular structure on conductance.
References
Application Notes and Protocols for Electrochemical Studies of Tetrachlorobenzene-1,2-dithiol Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes of dithiolene ligands have garnered significant interest due to their unique electronic structures, reversible redox properties, and potential applications in materials science and bioinorganic chemistry.[1][2] The tetrachlorobenzene-1,2-dithiol (tcbdt) ligand is of particular interest due to the presence of electron-withdrawing chloro substituents on the benzene ring, which are expected to significantly influence the electrochemical behavior of its metal complexes.[3] These properties make tcbdt complexes interesting candidates for applications in catalysis, sensing, and potentially in drug development, where redox activity can be correlated with biological effects.[4]
This document provides an overview of electrochemical methods for studying tetrachlorobenzene-1,2-dithiol complexes, with a focus on cyclic voltammetry (CV). It includes detailed experimental protocols, expected electrochemical data based on related compounds, and a discussion of potential applications in drug development.
Electrochemical Methods for Characterization
Cyclic voltammetry is a powerful and widely used electrochemical technique to investigate the redox properties of metal complexes.[5] It provides information on the formal reduction potentials, the number of electrons transferred in a redox event, and the reversibility of the electron transfer process. Other techniques such as spectroelectrochemistry, which combines spectroscopic and electrochemical measurements, can provide further insights into the electronic structure of the complexes in different oxidation states.
Key Principles
Dithiolene ligands are considered "non-innocent," meaning they actively participate in the redox processes of the complex. The observed redox events may be metal-centered, ligand-centered, or a combination of both.[6] The electron-withdrawing nature of the four chlorine atoms on the tcbdt ligand is expected to make the corresponding metal complexes easier to reduce compared to their unsubstituted benzenedithiolate counterparts.[3]
Data Presentation: Redox Potentials of Analogous Dithiolene Complexes
| Complex | Redox Couple | E¹/² (V vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte | Reference |
| [Ni(bdtCl₂)₂]⁻/²⁻ | Ni(III)/Ni(II) | ~ +0.1 to +0.3 | CH₂Cl₂ | 0.1 M TBAPF₆ | Inferred from[3] |
| [Ni(bdtCl₂)₂]⁰/⁻ | Ni(IV)/Ni(III) | ~ +1.0 to +1.2 | CH₂Cl₂ | 0.1 M TBAPF₆ | Inferred from[3] |
| [Pt(mnt)₂]⁻/²⁻ | Pt(III)/Pt(II) | ~ -0.2 | CH₃CN | 0.1 M TEAP | General Knowledge |
| [Pt(tcbdt)₂]⁻/²⁻ (Predicted) | Pt(III)/Pt(II) | > -0.2 | CH₂Cl₂ | 0.1 M TBAPF₆ | Predicted |
Note: "bdtCl₂" refers to a dichlorinated benzenedithiolate ligand, and "mnt" refers to maleonitriledithiolate, another dithiolene ligand with electron-withdrawing cyano groups. The data for tcbdt complexes are predicted based on the trend that more electron-withdrawing groups lead to more positive reduction potentials.
Experimental Protocols
Synthesis of Tetrachlorobenzene-1,2-dithiol Metal Complexes (General Procedure)
A general synthetic route to bis(tetrachlorobenzene-1,2-dithiolato) metal complexes involves the reaction of a metal salt with the dithiol ligand or its corresponding dithione precursor.
Materials:
-
Metal salt (e.g., NiCl₂·6H₂O, K₂PtCl₄)
-
2,3,5,6-Tetrachloro-1,4-benzoquinone (precursor to the ligand)
-
Reducing agent (e.g., NaBH₄) or Lawesson's reagent
-
Anhydrous solvents (e.g., methanol, ethanol, dichloromethane, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
The tetrachlorobenzene-1,2-dithiol ligand is typically generated in situ from a suitable precursor like 2,3,5,6-tetrachloro-1,4-benzoquinone.
-
In a round-bottom flask under an inert atmosphere, the precursor is dissolved in an appropriate anhydrous solvent.
-
A reducing agent or sulfurating agent is added to generate the dithiolate ligand.
-
A solution of the metal salt in an anhydrous solvent is added dropwise to the ligand solution.
-
The reaction mixture is stirred at room temperature or heated under reflux for several hours.
-
The resulting precipitate, the metal complex, is collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.
-
Characterization of the synthesized complex should be performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Cyclic Voltammetry Protocol
Apparatus:
-
Potentiostat with a three-electrode cell setup
-
Working electrode: Glassy carbon or platinum disk electrode
-
Reference electrode: Ag/AgCl or a non-aqueous reference electrode (e.g., Ag/AgNO₃)
-
Counter (auxiliary) electrode: Platinum wire or foil
-
Inert gas (high-purity nitrogen or argon) for deaeration
Reagents:
-
Synthesized metal complex of tetrachlorobenzene-1,2-dithiol
-
Anhydrous, high-purity solvent (e.g., dichloromethane, acetonitrile, or DMF)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP))
-
Ferrocene (for use as an internal standard to reference the potentials)
Procedure:
-
Prepare a ~1 mM solution of the metal complex in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry it before use.
-
Assemble the three-electrode cell with the prepared solution.
-
Deaerate the solution by bubbling with the inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential over a suitable range. The scan range should be wide enough to observe the expected redox events. A typical initial scan rate is 100 mV/s.
-
Perform scan rate dependence studies (e.g., from 25 mV/s to 500 mV/s) to assess the reversibility of the redox processes.
-
After recording the voltammograms of the complex, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The Fc/Fc⁺ redox couple can be used as an internal reference to standardize the measured potentials.[7]
Visualizations
Caption: Workflow for the synthesis and electrochemical analysis of tetrachlorobenzene-1,2-dithiol complexes.
Potential Applications in Drug Development
While direct evidence for the application of tetrachlorobenzene-1,2-dithiol complexes in drug development is limited, the broader class of metal dithiolene complexes has shown promise in several therapeutic areas.
Anticancer and Antimicrobial Activity
Some gold(III) dithiolene complexes have demonstrated significant cytotoxic activity against cancer cell lines and antimicrobial effects.[4] The mechanism of action is thought to involve interactions with biological macromolecules, potentially through redox cycling or inhibition of key enzymes. The strong electron-withdrawing nature of the tetrachloro-substituents in tcbdt complexes could modulate their redox potentials to a range that is biologically active.
Signaling Pathway Interactions
The redox properties of these complexes suggest they could interfere with cellular signaling pathways that are sensitive to oxidative stress. For instance, they might modulate the activity of redox-sensitive transcription factors or enzymes involved in cell proliferation and apoptosis.
Caption: A hypothetical signaling pathway for the anticancer activity of tcbdt complexes.
Conclusion
Tetrachlorobenzene-1,2-dithiol complexes represent a class of compounds with tunable electrochemical properties. The detailed protocols and comparative data provided in these application notes offer a framework for researchers to systematically investigate their redox behavior. While their potential in drug development is still largely unexplored, the known biological activities of related dithiolene complexes suggest that tcbdt complexes could be promising candidates for future therapeutic applications, warranting further investigation into their cytotoxic and antimicrobial properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal dithiolene complex - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand Redox Activity of Organonickel Radical Complexes Governed by the Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4,5,6-tetrachlorobenzene-1,2-dithiol as a Ligand in Single-Molecule Magnets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Single-Molecule Magnets (SMMs) represent the ultimate limit of miniaturization for magnetic information storage and are promising candidates for quantum computing and spintronic devices. The magnetic properties of SMMs are intrinsically linked to the electronic structure of the central metal ion and the coordination environment provided by the surrounding ligands. Dithiolene ligands are of particular interest due to their redox-active nature and their ability to form stable complexes with a wide range of metal ions. This document provides detailed application notes and protocols for the proposed use of 3,4,5,6-tetrachlorobenzene-1,2-dithiol as a ligand for the synthesis of novel SMMs. While the direct use of this specific ligand in SMMs is not yet established in the literature, its electronic properties, stemming from the electron-withdrawing chlorine substituents, make it a compelling candidate for tuning the magnetic anisotropy of metal complexes. The protocols provided herein are based on established synthetic routes for similar dithiolene ligands and their metal complexes, offering a foundational methodology for researchers exploring this novel area.
Introduction to Dithiolene Ligands in Single-Molecule Magnets
Single-Molecule Magnets (SMMs) are individual molecules that exhibit superparamagnetic behavior, characterized by slow magnetic relaxation and magnetic hysteresis loops of molecular origin. The key attributes for an SMM are a high-spin ground state (S) and a large, negative axial zero-field splitting parameter (D), which together create a significant energy barrier (Ueff) for the reversal of the magnetization.
Dithiolene ligands, which are unsaturated bidentate ligands with two sulfur donor atoms, have been extensively used in the fields of conducting and magnetic materials. Their "non-innocent" character, meaning the ligand can exist in different redox states, allows for fine-tuning of the electronic properties of the resulting metal complexes. The introduction of halogen atoms onto the benzene backbone of a dithiolene ligand, such as in this compound, is a promising strategy to modulate the ligand field and enhance the magnetic anisotropy of the coordinated metal ion, a crucial factor for achieving high-performance SMMs.
Hypothetical Synthesis of this compound
2.1. Proposed Synthetic Protocol
Materials:
-
Hexachlorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Elemental sulfur (S₈)
-
Dry, oxygen-free tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Standard glassware for air-sensitive synthesis (Schlenk line, cannulas, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Step 1: Synthesis of 1,2,3,4-Tetrachlorobenzene. (This is a known starting material, but a synthesis from hexachlorobenzene is possible via reductive dechlorination).
-
Step 2: Thiolation of 1,2,3,4-Tetrachlorobenzene. A solution of 1,2,3,4-tetrachlorobenzene in dry THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, 2.2 equivalents of n-BuLi are added dropwise, followed by the addition of 2.2 equivalents of TMEDA to facilitate the lithiation. The reaction mixture is stirred at low temperature for several hours.
-
Elemental sulfur (2.2 equivalents) is then added portion-wise to the reaction mixture. The temperature is slowly allowed to rise to room temperature, and the mixture is stirred overnight.
-
Step 3: Work-up and Isolation. The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether).
-
The aqueous layer is then acidified with concentrated HCl.
-
The product, this compound, is extracted into an organic solvent.
-
The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Step 4: Purification. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Safety Precautions: n-Butyllithium is highly pyrophoric and reacts violently with water. All reactions involving n-BuLi must be carried out under a strictly inert atmosphere by trained personnel. Thiols are malodorous and should be handled in a well-ventilated fume hood.
Protocol for the Synthesis of a Dithiolene-Based Single-Molecule Magnet
The following is a generalized protocol for the synthesis of a mononuclear cobalt(II) complex with this compound, which is a plausible candidate for SMM behavior.
3.1. Synthesis of a [Co(S₂C₆Cl₄)₂]²⁻ Complex
Materials:
-
This compound
-
Cobalt(II) chloride (CoCl₂) or another suitable cobalt(II) salt
-
A suitable base (e.g., sodium methoxide or triethylamine)
-
A suitable counter-ion source (e.g., tetrabutylammonium bromide)
-
Dry, oxygen-free solvents (e.g., methanol, acetonitrile)
-
Standard air-sensitive synthesis glassware
Procedure:
-
Step 1: Ligand Deprotonation. In a Schlenk flask under an inert atmosphere, dissolve 2 equivalents of this compound in dry methanol.
-
Add 2 equivalents of a strong base (e.g., sodium methoxide) to the solution to deprotonate the thiol groups, forming the dithiolate. The solution may change color.
-
Step 2: Complexation. In a separate Schlenk flask, dissolve 1 equivalent of CoCl₂ in dry methanol or acetonitrile.
-
Slowly add the cobalt(II) salt solution to the dithiolate solution via cannula transfer. A color change should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for several hours.
-
Step 3: Precipitation and Isolation. Add a solution of a suitable salt with a large counter-ion (e.g., tetrabutylammonium bromide in methanol) to precipitate the complex.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Characterization Protocols
The characterization of a potential SMM involves a series of magnetic measurements to determine its spin ground state, magnetic anisotropy, and the dynamics of its magnetization reversal.
4.1. DC Magnetic Susceptibility
-
Objective: To determine the spin ground state (S) and the magnetic exchange interactions within the molecule.
-
Procedure: The magnetic susceptibility (χ) of a powdered sample is measured as a function of temperature (T), typically in the range of 2-300 K, under a small applied DC magnetic field (e.g., 0.1 T). The data is usually presented as a χT vs. T plot. For a simple paramagnetic system, χT is constant. Deviations from this behavior indicate magnetic exchange interactions or zero-field splitting.
4.2. AC Magnetic Susceptibility
-
Objective: To probe the slow relaxation of the magnetization, which is a hallmark of SMM behavior.
-
Procedure: A small oscillating magnetic field is applied to the sample, and the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility are measured as a function of temperature and frequency. A non-zero χ'' signal indicates that the magnetization relaxation is slow on the timescale of the oscillating field. The temperature at which the peak in the χ'' signal appears is frequency-dependent.
4.3. Magnetization Hysteresis
-
Objective: To observe the magnetic bistability of the molecule.
-
Procedure: The magnetization (M) of the sample is measured as a function of the applied magnetic field (H) at a temperature below the blocking temperature. The field is swept from a positive value to a negative value and back. The observation of an open loop (hysteresis) confirms the ability of the molecule to retain its magnetization.
Representative Data for Dithiolene-Based SMMs
As the target compound has not been reported, we present representative data from a known dithiolene-based SMM, a cobalt bis(1,2-dithiolene)-bridged dilanthanide complex, to illustrate the expected magnetic properties.[1][2]
| Parameter | (Cp₂Gd)₂(μ-Co(pdt)₂) | [K(18-crown-6)][(Cp₂Gd)₂(μ-Co(pdt)₂)] |
| Metal Ions | 2 x Gd³⁺, 1 x Co²⁺ | 2 x Gd³⁺, 1 x Co¹⁺ |
| χₘT at 300 K (emu K/mol) | 19.5 | 18.4 |
| Exchange Coupling (JGd-Co) (cm⁻¹) | +11.5 | +7.33 |
| Magnetic Behavior | Ferromagnetic coupling | Ferromagnetic coupling |
Note: pdt²⁻ = 1,2-diphenylethylenedithiolate. Data sourced from publicly available research.[1][2]
Conclusion
The use of this compound as a ligand in the synthesis of single-molecule magnets presents a promising, yet unexplored, avenue of research. The protocols and application notes provided here offer a comprehensive guide for researchers to begin investigating this area. The strong electron-withdrawing nature of the tetrachlorinated backbone is hypothesized to significantly influence the ligand field around the metal center, potentially leading to enhanced magnetic anisotropy and higher blocking temperatures in the resulting SMMs. The successful synthesis and characterization of such molecules would be a significant contribution to the field of molecular magnetism and could pave the way for the development of next-generation information storage and quantum computing technologies.
References
experimental setup for cyclic voltammetry of dithiolene complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiolene complexes are a class of metal complexes known for their rich and often reversible redox chemistry, making them promising candidates for various applications, including catalysis, materials science, and as potential therapeutic agents. Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique ideal for characterizing the redox properties of these complexes. This application note provides a detailed protocol for performing cyclic voltammetry on dithiolene complexes, with a focus on nickel dithiolene complexes as a representative example.
Principle
Cyclic voltammetry involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte (the dithiolene complex) and a supporting electrolyte. The resulting current is measured as a function of the applied potential. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials, reversibility of electron transfer processes, and stability of the different oxidation states of the dithiolene complex.
Experimental Setup
A standard three-electrode setup is employed for cyclic voltammetry experiments.
-
Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window and chemical inertness. Platinum or gold electrodes can also be used.
-
Reference Electrode: For non-aqueous electrochemistry, a non-aqueous reference electrode is crucial to obtain stable and reproducible results. A silver/silver ion (Ag/Ag+) reference electrode, consisting of a silver wire immersed in a solution of a silver salt (e.g., 0.01 M AgNO₃) in the same solvent and supporting electrolyte as the bulk solution, is recommended.[1][2] It is important to avoid using aqueous reference electrodes like Ag/AgCl or SCE directly in non-aqueous solutions to prevent water contamination and junction potential issues.[2][3][4]
-
Counter (Auxiliary) Electrode: A platinum wire or gauze with a large surface area is typically used as the counter electrode to ensure that the current passed does not limit the overall electrochemical process.
The electrochemical cell should be airtight to allow for deaeration of the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements.
Experimental Workflow
The following diagram illustrates the general workflow for the cyclic voltammetry experiment of dithiolene complexes.
Caption: Workflow for cyclic voltammetry of dithiolene complexes.
Detailed Experimental Protocol
Materials and Reagents
-
Dithiolene complex (e.g., a nickel dithiolene complex)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide)
-
Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (TBABF₄).[5] These salts are chosen for their wide electrochemical windows and good solubility in organic solvents.
-
Ferrocene (for internal calibration)
-
Inert gas (Argon or Nitrogen)
-
Polishing materials for the working electrode (e.g., alumina or diamond slurries)
Solution Preparation
-
Supporting Electrolyte Solution (0.1 M): Dissolve the appropriate amount of the supporting electrolyte (e.g., TBAPF₆) in the anhydrous solvent to achieve a final concentration of 0.1 M. The concentration of the supporting electrolyte should be at least 100 times greater than the concentration of the analyte to minimize IR drop and ensure that mass transport is primarily due to diffusion.[5][6]
-
Analyte Solution (1-5 mM): Prepare a stock solution of the dithiolene complex in the anhydrous solvent. The final concentration of the analyte in the electrochemical cell should be in the range of 1-5 mM.[5]
-
Internal Standard (Optional but Recommended): Ferrocene can be added to the solution at the end of the experiment. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined and stable potential and can be used to reference the measured potentials of the dithiolene complex.[3][7]
Electrochemical Measurement
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon) with alumina or diamond slurry on a polishing pad to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and then with the anhydrous solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Cell Assembly:
-
Place the polished working electrode, the counter electrode, and the reference electrode in the electrochemical cell.
-
Ensure the tip of the reference electrode is positioned close to the working electrode to minimize the uncompensated solution resistance.
-
-
Deaeration:
-
Add the supporting electrolyte solution to the cell.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Add the dithiolene complex solution to the cell to achieve the desired concentration.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, and scan rate. A typical starting scan rate is 100 mV/s.
-
Initiate the potential sweep and record the cyclic voltammogram.
-
Perform multiple cycles to ensure the stability of the complex and the reproducibility of the voltammogram.
-
(Optional) After acquiring the voltammogram of the dithiolene complex, add a small amount of ferrocene to the solution and record its voltammogram for internal potential referencing.
-
Data Presentation and Analysis
The key quantitative data obtained from a cyclic voltammogram should be summarized in a table for clear comparison.
| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Ipa/Ipc | E1/2 (V vs. Fc/Fc⁺) |
| Example Ni-dithiolene | [NiL₂]⁰/[NiL₂]⁻ | -0.55 | -0.47 | 80 | 1.0 | -0.51 |
| [NiL₂]⁻/[NiL₂]²⁻ | -1.20 | -1.12 | 80 | 1.0 | -1.16 |
-
Epc: Cathodic peak potential (reduction).
-
Epa: Anodic peak potential (oxidation).
-
ΔEp = |Epa - Epc|: Peak-to-peak separation. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
-
Ipa/Ipc: Ratio of the anodic to cathodic peak currents. For a reversible process, this ratio is close to 1.
-
E1/2 = (Epa + Epc)/2: Half-wave potential, which is a good approximation of the standard redox potential of the couple. Potentials should be reported relative to a standard, such as the Fc/Fc⁺ couple.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in analyzing the reversibility of a redox process in cyclic voltammetry.
Caption: Decision tree for assessing electrochemical reversibility.
Conclusion
This application note provides a comprehensive guide for conducting and analyzing cyclic voltammetry experiments on dithiolene complexes. By following this protocol, researchers can obtain reliable and reproducible data on the redox properties of these important compounds, which is essential for understanding their electronic structure and potential applications. Careful attention to experimental details, such as the choice of solvent, supporting electrolyte, and reference electrode, is critical for obtaining high-quality results.
References
- 1. ossila.com [ossila.com]
- 2. support/reference-electrode/nonaqueous | ALS,the electrochemical company [als-japan.com]
- 3. Reference electrode - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pineresearch.com [pineresearch.com]
Application Notes and Protocols: Tetrachlorobenzene-1,2-dithiol in Near-Infrared Absorbing Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrachlorobenzene-1,2-dithiol in the synthesis of near-infrared (NIR) absorbing dyes, with a focus on their potential applications in biomedical research and drug development. The protocols outlined below are based on established synthetic methodologies for related metal dithiolene complexes and are intended to serve as a foundational guide for the development of novel NIR dyes.
Introduction
Metal dithiolene complexes are a prominent class of NIR-absorbing dyes characterized by their intense charge-transfer absorptions in the 700-2000 nm range.[1] The electronic properties of these dyes can be finely tuned by modifying the dithiolene ligand and the central metal ion. The incorporation of a tetrachlorobenzene-1,2-dithiol ligand is anticipated to yield dyes with unique spectroscopic and physicochemical properties due to the electron-withdrawing nature of the chlorine substituents. These properties make them promising candidates for applications such as photothermal therapy (PTT) and bioimaging.[2][3]
Data Presentation
The following table summarizes the near-infrared absorption properties of various nickel and platinum dithiolene complexes, providing a reference for the expected spectral range of dyes derived from tetrachlorobenzene-1,2-dithiol.
| Complex Name | Metal Ion | Ligand | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| NiBD-Ph | Ni(II) | Bis(phenyl) dithiolene | 854 | Not Reported | Not Reported |
| NiBD-Fl | Ni(II) | Bis(fluorenyl) dithiolene | 942 | Not Reported | Not Reported |
| NiBD-Cz | Ni(II) | Bis(carbazolyl) dithiolene | 1010 | Not Reported | Not Reported |
| [Pt(iPr₂timdt)₂] | Pt(II) | 1,3-diisopropylimidazoline-2,4,5-trithione | ~1000 | ~120,000 | Toluene |
Note: Data for tetrachlorobenzene-1,2-dithiol based dyes is not yet available in the literature and is provided here as a comparative reference.
Experimental Protocols
The following protocols describe a plausible synthetic route to tetrachlorobenzene-1,2-dithiol and its subsequent use in the formation of a nickel-based NIR absorbing dye.
Protocol 1: Synthesis of Tetrachlorobenzene-1,2-dithiol
This proposed synthesis is adapted from general methods for the preparation of arenedithiols.
Materials:
-
1,2,3,4-Tetrachlorobenzene
-
Sodium ethanethiolate (NaSEt)
-
N,N-Dimethylformamide (DMF)
-
Sodium metal
-
Naphthalene
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Synthesis of 1,2-Bis(ethylthio)-3,4,5,6-tetrachlorobenzene: In a round-bottom flask under an inert atmosphere, dissolve 1,2,3,4-tetrachlorobenzene in anhydrous DMF. Add a stoichiometric excess of sodium ethanethiolate. Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,2-bis(ethylthio)-3,4,5,6-tetrachlorobenzene. Purify the product by column chromatography or recrystallization.
-
Deprotection to Tetrachlorobenzene-1,2-dithiol: In a separate flask under an inert atmosphere, prepare a solution of sodium naphthalenide by adding small pieces of sodium metal to a solution of naphthalene in anhydrous THF. The formation of the dark green radical anion indicates the activation of sodium. To this solution, add the purified 1,2-bis(ethylthio)-3,4,5,6-tetrachlorobenzene dropwise at a low temperature (e.g., 0 °C). Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of water. Acidify the aqueous layer with dilute hydrochloric acid to protonate the dithiolate. Extract the product, tetrachlorobenzene-1,2-dithiol, with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or chromatography.
Protocol 2: Synthesis of a Nickel-Tetrachlorobenzene-1,2-dithiolate NIR Dye
This protocol describes the complexation of the synthesized dithiol ligand with a nickel(II) salt.
Materials:
-
Tetrachlorobenzene-1,2-dithiol
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium methoxide (NaOMe) or another suitable base
-
Methanol (anhydrous)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Ligand Deprotonation: In a Schlenk flask under an inert atmosphere, dissolve the synthesized tetrachlorobenzene-1,2-dithiol in anhydrous methanol. Add two equivalents of a strong base, such as sodium methoxide, to deprotonate the thiol groups, forming the sodium dithiolate salt in situ.
-
Complexation: In a separate Schlenk flask, dissolve nickel(II) chloride hexahydrate in anhydrous methanol. Slowly add the nickel salt solution to the solution of the dithiolate ligand with vigorous stirring. A color change should be observed as the complex forms.
-
Isolation and Purification: Stir the reaction mixture at room temperature for several hours or gently heat to ensure complete complexation. The resulting nickel dithiolene complex may precipitate from the solution. If so, collect the solid by filtration, wash with cold methanol, and dry under vacuum. If the complex is soluble, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Characterization: Characterize the final product using techniques such as UV-Vis-NIR spectroscopy to determine the absorption maximum (λmax) and molar extinction coefficient (ε), mass spectrometry to confirm the molecular weight, and elemental analysis.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and characterization of a Nickel-Tetrachlorobenzene-1,2-dithiolate NIR dye.
Application in Photothermal Therapy
Caption: Conceptual pathway for the application of tetrachlorobenzene-1,2-dithiol based NIR dyes in photothermal therapy.
References
Application of Tetrachlorobenzene-1,2-dithiol in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachlorobenzene-1,2-dithiol is a fascinating organosulfur ligand that has garnered attention in coordination chemistry due to its unique electronic properties. As a member of the broader class of "non-innocent" dithiolene ligands, it can exist in different oxidation states, influencing the electronic structure and reactivity of the resulting metal complexes.[1][2] This redox activity is central to its potential applications in catalysis, where the ligand can actively participate in electron transfer processes.[3][4] While the catalytic applications of metal complexes containing tetrachlorobenzene-1,2-dithiol are still an emerging field of study, the broader family of metal dithiolene complexes has shown significant promise in various catalytic transformations, most notably in the hydrogen evolution reaction (HER).
This document provides an overview of the potential catalytic applications of tetrachlorobenzene-1,2-dithiol, drawing parallels from well-studied dithiolene systems. It includes synthetic protocols for the ligand and its metal complexes, as well as generalized experimental setups for catalytic reactions.
Synthesis of Tetrachlorobenzene-1,2-dithiol and its Metal Complexes
The synthesis of tetrachlorobenzene-1,2-dithiol typically starts from 1,2,4,5-tetrachlorobenzene.[4][5] Several synthetic routes are available for the preparation of the dithiol ligand.[5] Metal complexes can then be synthesized from the dithiolate salt.
Experimental Protocol: Synthesis of Tetrachlorobenzene-1,2-dithiol (General Procedure)
A common approach involves the reaction of 1,2,4,5-tetrachlorobenzene with a source of sulfur, such as sodium sulfide or sodium hydrosulfide, in a suitable solvent like liquid ammonia or dimethylformamide (DMF). The reaction may require elevated temperatures and pressures.
Materials:
-
1,2,4,5-Tetrachlorobenzene
-
Sodium sulfide (Na₂S) or Sodium hydrosulfide (NaSH)
-
Anhydrous liquid ammonia or DMF
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., diethyl ether)
-
Schlenk line and appropriate glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2,4,5-tetrachlorobenzene in the chosen solvent.
-
Add the sulfur source in stoichiometric amounts.
-
The reaction mixture is stirred at a specific temperature for a set duration. Reaction conditions will vary depending on the chosen route.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then acidified with dilute HCl to protonate the dithiolate.
-
The product is extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude tetrachlorobenzene-1,2-dithiol.
-
Purification can be achieved by recrystallization or chromatography.
Experimental Protocol: Synthesis of a Metal-Tetrachlorobenzene-1,2-dithiol Complex (General Procedure)
The synthesis of metal complexes typically involves the reaction of the deprotonated dithiol ligand (dithiolate) with a metal salt.[3]
Materials:
-
Tetrachlorobenzene-1,2-dithiol
-
A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)
-
A metal salt (e.g., NiCl₂, PdCl₂, PtCl₂)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
Schlenk line and appropriate glassware
Procedure:
-
Under an inert atmosphere, dissolve tetrachlorobenzene-1,2-dithiol in the anhydrous solvent.
-
Add a stoichiometric amount of the base to deprotonate the thiol groups, forming the dithiolate.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the dithiolate solution.
-
The reaction mixture is stirred at room temperature or heated for a specific period.
-
The formation of the complex is often indicated by a color change.
-
The product may precipitate out of the solution or can be isolated by removing the solvent.
-
The complex is then washed with appropriate solvents and dried under vacuum.
Catalytic Applications: Hydrogen Evolution Reaction (HER)
Metal dithiolene complexes are well-known for their ability to catalyze the electrochemical reduction of protons to produce hydrogen gas.[6] This is a critical reaction for the development of a sustainable hydrogen economy. The catalytic activity is attributed to the redox-active nature of both the metal center and the dithiolene ligand.
Proposed Catalytic Cycle for HER
The mechanism for HER catalyzed by a metal dithiolene complex generally involves the following steps:
-
Reduction of the Catalyst: The metal complex is electrochemically reduced.
-
Protonation: The reduced complex reacts with a proton source (e.g., an acid) to form a hydride intermediate.
-
Further Reduction/Protonation: Depending on the specific mechanism, the hydride intermediate can be further reduced and protonated, or two hydride intermediates can react to release H₂.
-
Hydrogen Evolution: Dihydrogen is released, and the catalyst is regenerated.
Caption: Proposed catalytic cycle for the Hydrogen Evolution Reaction (HER) mediated by a metal-tetrachlorobenzene-1,2-dithiol complex.
Experimental Protocol: Electrocatalytic Hydrogen Evolution
This protocol describes a typical three-electrode setup for evaluating the catalytic activity of a tetrachlorobenzene-1,2-dithiol complex for HER using cyclic voltammetry.
Materials:
-
A metal-tetrachlorobenzene-1,2-dithiol complex
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, DMF)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
A proton source (e.g., trifluoroacetic acid, TFA)
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare a solution of the metal complex and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell with the prepared solution.
-
Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove oxygen.
-
Record a cyclic voltammogram (CV) of the complex in the absence of the acid to determine its redox potentials.
-
Add aliquots of the proton source to the solution and record the CV after each addition.
-
An increase in the cathodic current in the presence of the acid indicates catalytic activity for HER.
-
The turnover frequency (TOF) can be calculated from the catalytic current.
Quantitative Data for Related Dithiolene Complexes in HER
While specific data for tetrachlorobenzene-1,2-dithiol complexes is scarce, studies on other nickel dithiolene complexes provide a benchmark for their potential catalytic activity.
| Complex | Proton Source | Turnover Frequency (TOF) (s⁻¹) | Overpotential (V) | Reference |
| [Ni(mnt)₂]²⁻ (mnt = maleonitriledithiolate) | Acetic Acid | 165.51 | -0.99 vs SHE | [7] |
| [Ni(i-mnt)₂]²⁻ (i-mnt = isomaleonitriledithiolate) | Acetic Acid | 189.16 | -0.99 vs SHE | [7] |
Other Potential Catalytic Applications
The unique electronic structure of metal-tetrachlorobenzene-1,2-dithiol complexes suggests their potential in other catalytic reactions beyond HER. The electron-withdrawing nature of the four chlorine atoms on the benzene ring can significantly influence the redox potential of the complex, making it a candidate for various redox catalysis applications.
-
Oxidation Reactions: The ability of the dithiolene ligand to be oxidized could be harnessed in catalytic oxidation reactions.
-
C-C Coupling Reactions: Palladium dithiolate complexes have been investigated as catalysts in Heck C-C coupling reactions, suggesting that palladium complexes of tetrachlorobenzene-1,2-dithiol could also be active.[8]
-
Biomimetic Catalysis: Dithiolene moieties are found in the active sites of certain metalloenzymes, indicating the potential for developing biomimetic catalysts for various transformations.[9]
Caption: Logical relationship of tetrachlorobenzene-1,2-dithiol to its metal complexes and their potential catalytic applications.
Conclusion
Tetrachlorobenzene-1,2-dithiol presents a promising platform for the development of novel catalysts. Its synthesis and coordination chemistry are accessible, and the resulting metal complexes possess intriguing electronic properties. While direct catalytic applications are still under-explored, the established catalytic activity of the broader class of metal dithiolene complexes, particularly in the hydrogen evolution reaction, provides a strong impetus for further research. The protocols and information provided herein serve as a foundation for researchers to explore the catalytic potential of this unique ligand and its metal complexes in a variety of important chemical transformations. Further investigation is warranted to isolate and characterize tetrachlorobenzene-1,2-dithiol-containing catalysts and to quantify their performance in various catalytic systems.
References
- 1. Asymmetric by Design: Heteroleptic Coordination Compounds with Redox-Active Dithiolene and 1,2,4,5-Tetrakis(isopropylthio)benzene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrachlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. Metal dithiolene complex - Wikipedia [en.wikipedia.org]
- 4. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]
- 5. 2,3,5,6-TETRACHLOROBENZENE-1-THIOL synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5,6-Tetrachlorobenzene-1,2-dithiol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5,6-tetrachlorobenzene-1,2-dithiol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the nucleophilic aromatic substitution of hexachlorobenzene followed by acidification.
Q1: The reaction shows low or no conversion of hexachlorobenzene. What are the possible causes and solutions?
A1: Low or no conversion is a common issue that can often be resolved by systematically checking the following parameters:
-
Reagent Quality: Ensure that the sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S) is anhydrous and has not been excessively exposed to air and moisture. The hexachlorobenzene should be of high purity.
-
Reaction Temperature: The nucleophilic aromatic substitution on a highly chlorinated benzene ring requires significant activation energy. The reaction temperature may be too low. Gradually increase the temperature and monitor the reaction progress by TLC or GC.
-
Solvent Choice: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial for this reaction to proceed. Ensure the solvent is anhydrous.
-
Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction over an extended period.
Q2: My main product is the monosubstituted 3,4,5,6-tetrachlorobenzenethiol. How can I increase the yield of the desired dithiol?
A2: Formation of the monosubstituted product indicates that the reaction is not proceeding to completion. To favor the formation of the dithiol, consider the following adjustments:
-
Stoichiometry: Increase the molar equivalents of the sulfur nucleophile (NaSH or Na₂S) relative to hexachlorobenzene. An excess of the nucleophile will drive the reaction towards disubstitution.
-
Reaction Conditions: As with low conversion, increasing the reaction temperature and/or time can promote the second substitution.
Q3: I am observing the formation of multiple side products, leading to a complex mixture and low yield of the target compound. How can I minimize these?
A3: The formation of multiple side products can arise from over-substitution or side reactions. To improve selectivity:
-
Temperature Control: While a high temperature is needed, excessive heat can lead to the displacement of more than two chlorine atoms. Optimize the temperature to find a balance between a reasonable reaction rate and selectivity.
-
Nucleophile Concentration: A very high concentration of the nucleophile might favor multiple substitutions. Adjust the stoichiometry to the optimal excess.
-
Inert Atmosphere: The thiol groups are susceptible to oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts.
Q4: The final product appears to be impure after the workup, with a brownish or yellowish color instead of the expected off-white solid. How can I purify it effectively?
A4: The discoloration may be due to oxidized byproducts or residual solvent. The purification of aromatic thiols requires care to avoid oxidation.
-
Purification under Inert Atmosphere: Handle the crude product under an inert atmosphere as much as possible to prevent the formation of disulfides, which can be colored impurities.[1]
-
Recrystallization: Attempt recrystallization from a suitable solvent system. Degassed solvents should be used.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. It is advisable to use deoxygenated solvents and run the column relatively quickly to minimize on-column oxidation.[1] Acidic alumina could be an alternative to silica to reduce oxidation.[1]
-
Washing: Thoroughly wash the crude product with appropriate solvents to remove impurities. A wash with a dilute acidic solution can help remove any basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common approach for synthesizing aromatic thiols from polychlorinated benzenes is through nucleophilic aromatic substitution.[2] A proposed two-step synthesis for this compound is:
-
Nucleophilic Substitution: Reaction of hexachlorobenzene with a sulfur nucleophile like sodium hydrosulfide (NaSH) in a polar aprotic solvent (e.g., DMF) at an elevated temperature. This step forms the intermediate disodium 3,4,5,6-tetrachlorobenzene-1,2-dithiolate.
-
Acidification: The reaction mixture is then carefully acidified with an aqueous acid (e.g., HCl) to protonate the thiolate intermediates, yielding the final product.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using:
-
Thin-Layer Chromatography (TLC): Spot the aliquot on a TLC plate and elute with an appropriate solvent system to separate the starting material, product, and any intermediates or byproducts.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): This will provide a more quantitative assessment of the conversion of the starting material and the formation of products.
Q3: What are the key safety precautions when working with thiols and their synthesis?
A3:
-
Odor: Aromatic thiols have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Toxicity: Thiols can be toxic if inhaled or absorbed through the skin.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reagents: Sodium hydrosulfide and sodium sulfide are corrosive and hygroscopic. Handle them with care in a dry environment.
-
Solvents: DMF and DMSO are skin-absorbent. Avoid direct contact.
Q4: My final product is degrading over time. How should I store it?
A4: Thiols are susceptible to air oxidation, which leads to the formation of disulfides. For long-term storage, it is recommended to:
-
Store the compound under an inert atmosphere (nitrogen or argon).
-
Keep it in a tightly sealed container in a cool, dark place, preferably in a refrigerator or freezer.
Data Presentation
The following table summarizes hypothetical data on how different reaction parameters can influence the yield of this compound. This data is illustrative and should be optimized for specific laboratory conditions.
| Experiment ID | Starting Material | Nucleophile (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observation |
| 1 | Hexachlorobenzene | NaSH (2.2) | DMF | 100 | 12 | 35 | Incomplete conversion. |
| 2 | Hexachlorobenzene | NaSH (2.2) | DMF | 130 | 12 | 65 | Good conversion, some side products. |
| 3 | Hexachlorobenzene | NaSH (2.2) | DMF | 150 | 12 | 50 | Increased side product formation. |
| 4 | Hexachlorobenzene | NaSH (3.0) | DMF | 130 | 12 | 75 | Higher yield, cleaner reaction. |
| 5 | Hexachlorobenzene | NaSH (3.0) | DMSO | 130 | 12 | 78 | Similar to DMF, slightly higher yield. |
| 6 | Hexachlorobenzene | NaSH (3.0) | DMF | 130 | 24 | 80 | Longer reaction time improves yield slightly. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Hexachlorobenzene (1.0 equiv)
-
Anhydrous Sodium Hydrosulfide (NaSH) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with hexachlorobenzene and anhydrous DMF. Stir the mixture until the hexachlorobenzene is fully dissolved.
-
Nucleophile Addition: Carefully add anhydrous sodium hydrosulfide to the solution in portions. The reaction may be exothermic.
-
Reaction: Heat the reaction mixture to 130 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Acidification: Slowly and carefully add 2M HCl to the cooled reaction mixture with vigorous stirring until the pH is acidic (pH ~1-2). This step should be performed in a well-ventilated fume hood as hydrogen sulfide gas may be evolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system. All purification steps should ideally be performed with degassed solvents.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting low yield issues in the synthesis.
References
Technical Support Center: Tetrachlorobenzene-1,2-dithiol Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrachlorobenzene-1,2-dithiol metal complexes. The information addresses common stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My tetrachlorobenzene-1,2-dithiol metal complex appears to be decomposing upon exposure to air. What is the likely cause and how can I prevent this?
A1: Tetrachlorobenzene-1,2-dithiol metal complexes, like many dithiolene complexes, are susceptible to air oxidation. The electron-rich dithiolate ligand can be oxidized, leading to changes in the electronic structure and potential decomposition of the complex. The high electron-withdrawing nature of the tetrachlorinated benzene ring can influence the redox potential of the complex, but sensitivity to oxygen is a common issue.
Troubleshooting:
-
Inert Atmosphere: All manipulations, including synthesis, purification, and storage, should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Degassed Solvents: Use freshly degassed solvents for all reactions and manipulations to minimize exposure to dissolved oxygen.
-
Storage: Store the complexes in a dark, cool, and inert environment, such as a freezer inside a glovebox.
Q2: I am observing low yields in the synthesis of my tetrachlorobenzene-1,2-dithiol metal complex. What are some potential reasons?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or product degradation during workup.
Troubleshooting:
-
Purity of Starting Materials: Ensure the tetrachlorobenzene precursor and the metal salt are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The reaction temperature and time may need optimization. Some dithiolene complex formations require elevated temperatures to proceed at a reasonable rate.
-
Ligand Synthesis: The in situ generation of the tetrachlorobenzene-1,2-dithiolate ligand from a precursor like 1,2,4,5-tetrachlorobenzene is a critical step. Incomplete conversion or side reactions during this step will directly impact the final yield.
Q3: My purified complex shows signs of degradation in solution over time, even under an inert atmosphere. What could be the cause?
A3: Solution-state stability can be influenced by the solvent, trace impurities, and light.
Troubleshooting:
-
Solvent Choice: The stability of dithiolene complexes can be solvent-dependent. Less polar, aprotic solvents are often preferred. Protic solvents may lead to protonation and decomposition.
-
Light Sensitivity: Some metal complexes are light-sensitive. Protect your reactions and solutions from light by wrapping the glassware in aluminum foil.
-
Trace Impurities: Trace amounts of acid or base can catalyze decomposition. Ensure your solvents and glassware are scrupulously clean and neutral.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complex is insoluble or has poor solubility. | The planar structure and potential for intermolecular interactions in solid-state packing can lead to low solubility. | Use a range of solvents for solubility tests. Sonication or gentle heating may aid dissolution. Consider using a co-solvent. |
| Difficulty in purifying the complex. | The complex may be unstable on common purification media like silica gel. | Use alternative purification methods such as recrystallization, precipitation from a concentrated solution by adding a non-solvent, or size-exclusion chromatography. |
| Unexpected color changes during reaction or workup. | This often indicates a change in the oxidation state of the metal or the dithiolene ligand, or decomposition. | Monitor the reaction by UV-Vis or other spectroscopic methods to track the formation of the desired species and any byproducts. Ensure strict exclusion of air and moisture. |
| Broad or poorly resolved NMR spectra. | The complex may be paramagnetic, or there could be dynamic processes or aggregation in solution. | If paramagnetism is suspected, EPR spectroscopy is a more suitable characterization technique. For dynamic processes, variable temperature NMR may provide insights. |
Experimental Protocols
Synthesis of the Tetrachlorobenzene-1,2-dithiolate Ligand (General Approach)
The synthesis of the tetrachlorobenzene-1,2-dithiolate ligand is typically performed in situ due to the air sensitivity of the free dithiol. A common precursor is 1,2,4,5-tetrachlorobenzene.
Methodology:
-
Under a strict inert atmosphere, dissolve 1,2,4,5-tetrachlorobenzene in a suitable anhydrous, aprotic solvent (e.g., THF, DMF).
-
Add a strong reducing agent or a sulfur transfer reagent. This step is crucial and can vary depending on the specific synthetic route.
-
The reaction mixture is typically stirred at a specific temperature for a defined period to allow for the formation of the dithiolate salt.
Synthesis of a Generic Metal (M) Complex of Tetrachlorobenzene-1,2-dithiol
Methodology:
-
In a separate Schlenk flask, dissolve the desired metal salt (e.g., NiCl₂, PdCl₂, PtCl₂) in an appropriate anhydrous, degassed solvent.
-
To the freshly prepared solution of the tetrachlorobenzene-1,2-dithiolate ligand, add the solution of the metal salt dropwise with stirring.
-
The reaction mixture is stirred, often with heating, to facilitate the complexation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (if the complex is stable on the stationary phase) or by observing a color change.
-
Upon completion, the product is isolated by filtration, removal of the solvent under reduced pressure, and purified by recrystallization or precipitation. All steps must be carried out under a strict inert atmosphere.
Visualizations
Caption: A generalized workflow for the synthesis of tetrachlorobenzene-1,2-dithiol metal complexes.
Technical Support Center: Purification of 3,4,5,6-Tetrachlorobenzene-1,2-dithiol
Welcome to the technical support center for the purification of 3,4,5,6-tetrachlorobenzene-1,2-dithiol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can arise from the starting materials, side reactions during synthesis, and degradation. These may include:
-
Unreacted starting materials: Such as hexachlorobenzene or other precursors.
-
Partially reacted intermediates: Compounds with fewer than two thiol groups.
-
Oxidation products: Disulfides formed by the oxidation of the thiol groups are a significant impurity. These are often less soluble and can complicate purification.
-
Solvent residues: Residual solvents from the synthesis and workup.
-
Byproducts from side reactions: Depending on the synthetic route, other chlorinated aromatic species may be formed.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Recrystallization: Excellent for removing small amounts of impurities from a solid product.
-
Column Chromatography: Useful for separating the desired product from impurities with different polarities.
-
Sublimation: A powerful technique for achieving very high purity, particularly for removing non-volatile or thermally unstable impurities.
Q3: How can I prevent the oxidation of the dithiol during purification?
A3: Thiols are susceptible to oxidation to disulfides, especially in the presence of air and trace metals. To minimize oxidation:
-
Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Use deoxygenated solvents for recrystallization and chromatography.
-
Consider adding a small amount of a reducing agent, such as dithiothreitol (DTT), to solutions, although this will need to be removed in a subsequent step.
-
For column chromatography, using acidic alumina instead of silica gel can help to create a less oxidizing environment.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the highly chlorinated aromatic compound.
-
Solution:
-
Try a more polar solvent or a solvent mixture. Good starting points for chlorinated aromatic compounds include toluene, xylenes, or a mixture of a good solvent (like dichloromethane or THF) with a poor solvent (like hexanes or heptanes).
-
Ensure you are using a sufficient volume of solvent.
-
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is too concentrated, or the cooling is too rapid. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Add more of the "good" solvent to the hot solution to reduce saturation.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of pure product if available.
-
Problem: The recrystallized product is still impure.
-
Possible Cause: The chosen solvent system is not effective at excluding the specific impurities present. The impurities may have similar solubility profiles to the product.
-
Solution:
-
Try a different solvent or solvent system for the recrystallization.
-
Perform a second recrystallization.
-
Consider an alternative purification method like column chromatography or sublimation.
-
Column Chromatography
Problem: The compound does not move from the baseline on the TLC plate.
-
Possible Cause: The solvent system (mobile phase) is not polar enough.
-
Solution:
-
Increase the polarity of the mobile phase. For a common normal-phase system like ethyl acetate/hexanes, increase the proportion of ethyl acetate.[1]
-
For highly polar compounds, consider adding a small amount of a more polar solvent like methanol to your mobile phase.[2]
-
For acidic compounds like dithiols, adding a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase can improve elution.
-
Problem: The spots on the TLC plate are streaky.
-
Possible Cause: The compound may be too polar for the stationary phase, the sample is overloaded, or the compound is degrading on the silica gel.
-
Solution:
-
Use a more polar mobile phase.
-
Spot a more dilute solution of your sample on the TLC plate.
-
Add a small amount of acid to the mobile phase to suppress deprotonation of the acidic thiol groups.
-
Consider using a different stationary phase, such as alumina.
-
Problem: The purified product from the column is still a mixture.
-
Possible Cause: The chosen solvent system does not provide adequate separation of the product and impurities.
-
Solution:
-
Optimize the solvent system using TLC to achieve better separation between the spots.
-
Use a longer column or a finer mesh silica gel for better resolution.
-
Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Sublimation
Problem: The compound does not sublime at the expected temperature.
-
Possible Cause: The vacuum is not low enough, or the temperature is too low.
-
Solution:
-
Ensure your vacuum system is capable of reaching a high vacuum (typically <0.1 mmHg).
-
Gradually and carefully increase the temperature. Be cautious not to heat too quickly, as this can lead to decomposition.
-
Problem: The sublimed product is colored or appears impure.
-
Possible Cause: Some impurities may be co-subliming with the product.
-
Solution:
-
Perform a pre-purification step, such as recrystallization or a quick filtration through a plug of silica, to remove less volatile impurities.
-
Optimize the sublimation temperature and pressure to selectively sublime the desired product away from impurities with different vapor pressures. A slower sublimation at a lower temperature often yields higher purity.
-
Quantitative Data Summary
The following table provides an estimated purity level that can be achieved with each technique for this compound, based on typical outcomes for similar aromatic compounds.
| Purification Technique | Typical Purity Achieved | Notes |
| Single Recrystallization | 95-98% | Dependent on the initial purity and the choice of solvent. |
| Column Chromatography | >98% | Can be very effective if the correct stationary and mobile phases are used. |
| Sublimation | >99.5% | Often yields the highest purity, especially for removing non-volatile impurities.[3] |
Experimental Protocols
Protocol 1: Recrystallization from a Toluene/Hexane Solvent System
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot toluene to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Slowly add hexanes to the hot toluene solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography using Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase as needed to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Sublimation
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a high vacuum (e.g., <0.1 mmHg).
-
Heating: Gently heat the bottom of the apparatus containing the crude material. The temperature required will depend on the compound's volatility but is likely to be in the range of 100-180°C for a polychlorinated aromatic compound.
-
Condensation: The purified compound will sublime and deposit as crystals on the cold finger or the cooler upper parts of the apparatus.
-
Collection: After the sublimation is complete, carefully vent the apparatus and collect the purified crystals.
Visualizations
References
overcoming solubility problems of tetrachlorobenzene-1,2-dithiol complexes
Welcome to the technical support center for researchers working with tetrachlorobenzene-1,2-dithiol and its metal complexes. This resource provides troubleshooting guides and answers to frequently asked questions regarding the solubility challenges often encountered during synthesis, purification, and characterization of these compounds.
Troubleshooting Guide
This guide addresses specific problems you may encounter in the laboratory. Follow the step-by-step solutions to diagnose and resolve common solubility issues.
Problem: My tetrachlorobenzene-1,2-dithiol complex has precipitated unexpectedly during synthesis or workup.
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Possible Cause 1: Inappropriate Solvent System. The polarity of your solvent may not be suitable for the complex. Tetrachlorobenzene itself is nonpolar and has very low solubility in water.[1][2] The properties of the resulting metal complex can vary significantly based on the metal center and other coordinated ligands.
-
Solution:
-
Review Solvent Choice: Assess the polarity of your current solvent. Highly polar solvents may not be suitable for neutral, nonpolar complexes.
-
Attempt Solubilization in Different Solvents: Test the solubility of a small amount of the precipitate in a range of solvents with varying polarities (see Table 1). Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetonitrile, dichloromethane (DCM), and toluene.[3][4]
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Use a Co-Solvent System: Try a mixture of solvents. For example, adding a small amount of a more polar solvent like DMSO to a less polar one might improve solubility.[3]
-
-
Possible Cause 2: Low Temperature. Solubility is often temperature-dependent. A decrease in temperature during the experimental process (e.g., placing on an ice bath) can cause precipitation.
-
Solution:
-
Gentle Heating: Carefully warm the mixture to see if the precipitate redissolves. Ensure the temperature is kept below the boiling point of the solvent and that the complex is stable at higher temperatures.
-
Perform Crystallization at Room Temperature: If cooling is causing precipitation, allow the solution to cool slowly to room temperature instead of using an ice bath, which may promote the formation of more ordered, and often less soluble, crystalline material.
-
Problem: My purified complex is not soluble enough for characterization (e.g., NMR, UV-Vis).
-
Possible Cause 1: Strong Intermolecular Forces. The planar structure of dithiolene complexes can lead to strong π-π stacking, resulting in high lattice energy and poor solubility.
-
Solution:
-
Ligand Modification: The most effective long-term strategy is to modify the ligand to disrupt crystal packing and improve solvation.[3] Introducing bulky alkyl or aryl groups onto the benzene ring of the dithiol ligand can significantly enhance solubility in common organic solvents.[3]
-
Change the Counter-ion: If you are working with an ionic complex (anionic or cationic), changing the counter-ion can dramatically affect solubility. Large, bulky counter-ions like tetrabutylammonium (TBA⁺) or tetraphenylphosphonium (PPh₄⁺) often increase solubility in organic solvents, while smaller ions like Na⁺ or K⁺ may favor solubility in more polar solvents.[3] Replacing simple anions like Cl⁻ with larger ones like perchlorate (ClO₄⁻) or triflate (OTf⁻) can also be effective.[3]
-
-
Possible Cause 2: Insufficient Solvation. The chosen solvent may not be interacting strongly enough with the complex to overcome the lattice energy.
-
Solution:
-
Utilize High-Polarity Solvents: For many metal complexes, polar aprotic solvents like DMF or DMSO are effective due to their high dielectric constants and ability to coordinate with metal centers.[3]
-
Sonication: Applying ultrasonic waves can help break apart solid aggregates and promote dissolution. This is often a first step before attempting more complex solutions.
-
Soxhlet Extraction: For purification or recrystallization of highly insoluble materials, a Soxhlet apparatus can be used to continuously wash the solid with fresh, hot solvent, which is a powerful technique for materials with very poor solubility.[3]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility problems with your complexes.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Fact sheet: 1,2,4,5-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. researchgate.net [researchgate.net]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Technical Support Center: Synthesis of Metal Dithiolene Complexes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of metal dithiolene complexes. It addresses common side reactions and other experimental challenges.
Troubleshooting Guide: Common Synthesis Issues
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix it?
Answer: Low yields in metal dithiolene synthesis are often attributable to competing side reactions that consume the dithiolene ligand before it can coordinate to the metal center.
-
Primary Cause: Ligand Oxidation and Self-Coupling. The most common issue is the oxidation of the reactive thiolate species, which can lead to the formation of dimeric and trimeric species via disulfide bonds.[1] This ligand self-coupling is a significant pathway for impurity formation and reduces the amount of ligand available to form the desired complex.[1]
-
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: The redox-active nature of thiolate-based ligands makes them highly sensitive to atmospheric oxygen.[1][2] Conducting all steps of the synthesis—from ligand deprotection to metal coordination and product isolation—under a strictly inert atmosphere (e.g., argon or nitrogen) is critical. The use of Schlenk line techniques or a glovebox is highly recommended.[3]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen, which can promote unwanted oxidation. Ensure all solvents are thoroughly degassed before use by methods such as freeze-pump-thaw cycles or sparging with an inert gas.
-
Control Reaction Temperature: While protocol-dependent, running the reaction at lower temperatures can sometimes slow down the rate of side reactions relative to the desired coordination reaction.
-
Optimize Reagent Stoichiometry: Carefully control the stoichiometry of the ligand, deprotection agent (if used), and metal salt. An excess of the deprotection agent or exposure to air can generate highly reactive radical species that are prone to dimerization.[1]
-
Question: My final product is impure. I'm observing unexpected species in my characterization data (NMR, Mass Spec, XPS). What are these byproducts?
Answer: Impurities often arise from the inherent reactivity of the dithiolene ligand and its precursors. The synthesis of these complexes can yield undesired products that limit polymerization and purity, which is detrimental to their electronic properties.[1]
-
Common Byproducts:
-
Disulfide-Bonded Oligomers: As mentioned above, the primary byproducts are often dimeric and trimeric forms of the ligand linked by disulfide bonds.[1] X-ray Photoelectron Spectroscopy (XPS) can be used to identify these species; for instance, in one study of nickel bis(dithiolene) polymers, disulfide impurities were estimated to be around 4-5 at%.[1]
-
Species with Unintended Oxidation States: Dithiolene ligands are "non-innocent," meaning they are redox-active and can exist in multiple oxidation states (dianionic, monoanionic radical, and neutral).[4][5][6] This can lead to a mixture of complexes where the charge is distributed differently between the metal and the ligand, creating a complex product mixture that is difficult to separate.[1][7]
-
Products of Reactions with Moisture: The presence of water can lead to hydrolysis of precursors or side reactions, especially if strong bases are used for deprotection. This can introduce unwanted oxygen-containing species.[2]
-
-
Troubleshooting and Purification:
-
Rigorous Inert Atmosphere: As with low yields, preventing the formation of these byproducts starts with excluding air and moisture from the reaction.[2]
-
Purification Techniques: Standard purification by column chromatography can be effective. The choice of stationary and mobile phases should be optimized to separate the desired complex from more polar or less polar impurities.
-
Recrystallization: If the product is crystalline, recrystallization can be a powerful method for removing amorphous or less-crystalline byproducts.
-
Spectroscopic Analysis: Use techniques like XPS to specifically probe for disulfide bonds and to determine the oxidation states of the metal and sulfur atoms, which can help confirm the identity of impurities.[1]
-
Question: The color of my reaction or product is not what the literature describes. What does this indicate?
Answer: The intense colors of metal dithiolene complexes are a hallmark feature, arising from low-energy electronic transitions (charge transfer bands).[7][8] A deviation in color often points to a change in the electronic structure, which is typically related to the oxidation state of the metal-ligand core.
-
Potential Causes:
-
Air Oxidation: Many anionic dithiolene complexes are sensitive to air and can be oxidized to their neutral counterparts, often accompanied by a distinct color change.[5][7] For example, an initially formed, electron-rich dianionic complex [Ni(S₂C₂H₂)₂]²⁻ can be oxidized by air to the neutral Ni(S₂C₂H₂)₂.[5]
-
Unintended Redox Reactions: The use of certain reagents or impurities in the starting materials could induce unexpected redox chemistry.
-
Ligand Degradation: In some cases, exposure to air and moisture can lead to the intrinsic degradation of the dopant molecule, which would alter its electronic properties and color.[2]
-
-
Troubleshooting Steps:
-
Verify Inert Conditions: Ensure your reaction and workup were performed under strictly anaerobic and anhydrous conditions.
-
Use Cyclic Voltammetry (CV): CV is an excellent tool for probing the redox behavior of your complex. The measured potentials can be compared to literature values to confirm the oxidation state of your isolated product.
-
Spectroscopic Confirmation: Use UV-Vis-NIR spectroscopy to record the absorption spectrum. The position and intensity of the charge transfer bands are highly sensitive to the oxidation state and can be used as a diagnostic tool.
-
Quantitative Data Summary
| Parameter | Observation | Implication | Source |
| Disulfide Impurity Concentration | Approx. 4-5 at% in synthesized nickel bis(dithiolene) CPs | Ligand self-coupling via disulfide bonds is a quantifiable side reaction. | [1] |
| Reaction Atmosphere | Synthesis under ambient air vs. inert gas | Presence of moisture and O₂ can cause changes in the metal's oxidation state and ligand degradation. | [2] |
Visualized Workflows and Concepts
Troubleshooting Workflow for Metal Dithiolene Synthesis
Caption: A troubleshooting flowchart for common synthesis problems.
Reaction Pathway: Desired Coordination vs. Side Reaction
Caption: Competing reaction pathways for the dithiolate ligand.
Redox States of the Dithiolene Ligand
Caption: The three redox states of a non-innocent dithiolene ligand.
Experimental Protocol: Representative Synthesis of a Nickel Bis(dithiolene) Complex
This protocol is a generalized example based on common synthetic methods, such as the preparation of Na₂[Ni(S₂C₂H₂)₂].[5] Caution: Always refer to a specific, peer-reviewed procedure for the exact complex you are synthesizing. Handle all reagents in accordance with safety data sheets.
Objective: To synthesize a dianionic nickel bis(dithiolene) complex from a protected dithiol precursor.
Materials:
-
cis-1,2-Bis(benzylthio)ethylene (cis-H₂C₂(SCH₂Ph)₂)
-
Sodium metal
-
Anhydrous liquid ammonia (NH₃)
-
Nickel(II) chloride (NiCl₂)
-
Anhydrous, degassed solvent (e.g., Methanol, DMF)
Procedure:
-
Apparatus Setup:
-
Assemble a three-neck flask equipped with a mechanical stirrer, a gas inlet/outlet, and a cold finger condenser for the ammonia.
-
Ensure all glassware is rigorously dried and the entire system is under a positive pressure of an inert gas (e.g., Argon).
-
-
Ligand Deprotection (Generation of the Alkenedithiolate):
-
Cool the reaction flask to -78 °C (dry ice/acetone bath).
-
Condense anhydrous ammonia into the flask.
-
Carefully add sodium metal in small pieces until a persistent blue color indicates the formation of solvated electrons.
-
Slowly add a solution of the protected ligand, cis-1,2-bis(benzylthio)ethylene, in an anhydrous solvent. The blue color will dissipate as the sodium reacts. The reaction is: cis-H₂C₂(SCH₂Ph)₂ + 4 Na → cis-H₂C₂(SNa)₂ + 2 NaCH₂Ph[5]
-
Side Reaction Hotspot: This step is highly sensitive to moisture and air. Any contamination will consume the sodium and lead to incomplete deprotection or side reactions.
-
-
Metal Coordination:
-
Once the deprotection is complete (indicated by the consumption of sodium), carefully add a solution of anhydrous NiCl₂ in a degassed solvent to the alkenedithiolate solution.
-
Allow the reaction to stir at low temperature for the specified time, then let it warm slowly to room temperature to evaporate the ammonia. The coordination reaction is: NiCl₂ + 2 cis-H₂C₂(SNa)₂ → Na₂[Ni(S₂C₂H₂)₂] + 2 NaCl[5]
-
Side Reaction Hotspot: If the deprotected ligand is not immediately treated with the metal salt, or if air is introduced, it is highly prone to oxidative self-coupling to form disulfide-linked impurities.[1]
-
-
Isolation and Purification:
-
After the ammonia has evaporated, dissolve the residue in a suitable solvent (e.g., degassed water or methanol).
-
Filter the mixture under inert atmosphere to remove insoluble byproducts (like NaCl).
-
Precipitate the product by adding a non-solvent or by concentrating the solution.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.
-
-
Handling the Product:
-
The resulting dianionic complex Na₂[Ni(S₂C₂H₂)₂] is often air-sensitive. It can be readily oxidized by air to the neutral complex Ni(S₂C₂H₂)₂.[5] Store the product under a strict inert atmosphere. If the neutral complex is the desired product, this oxidation can be performed intentionally.
-
Frequently Asked Questions (FAQs)
Q1: What does it mean for a dithiolene ligand to be "non-innocent"? A1: A non-innocent ligand is one that is redox-active and can exist in multiple stable oxidation states.[4][5][6] For dithiolenes, these are the dianionic ene-1,2-dithiolate, a monoanionic radical, and a neutral 1,2-dithioketone.[5] This makes it difficult to assign a definitive oxidation state to the metal center, as the electron density is delocalized across the entire metal-ligand framework.[5]
Q2: Why are my complexes air-sensitive? A2: The electron-rich, reduced forms of metal dithiolene complexes (e.g., the dianions) are often easily oxidized by atmospheric oxygen.[5][7] This one- or two-electron oxidation changes the charge, electronic structure, and properties of the complex. The stability in air varies greatly depending on the specific ligand and metal.[1]
Q3: Can I use a different metal salt than what is specified in the protocol? A3: Yes, the general synthetic routes are applicable to a wide range of transition metals (e.g., Pd, Pt, Cu, Co, Mo, W).[4][7] However, the choice of metal will significantly impact the resulting complex's geometry, redox potentials, and stability. Direct substitution without further optimization may lead to different outcomes or lower yields.
Q4: How can I confirm that ligand self-coupling has occurred? A4: Mass spectrometry is a direct way to identify ligand dimers or trimers, which will appear at multiples of the ligand's molecular weight. XPS can also be used to detect the presence of disulfide (S-S) bonds, which have a characteristic binding energy distinct from the metal-coordinated thiolates.[1]
Q5: Are there alternative synthesis methods that avoid generating the highly reactive alkenedithiolate in situ? A5: Yes, several methods exist. One involves the reaction of α-hydroxyketones (acyloins) with P₄S₁₀, followed by hydrolysis and treatment with a metal salt.[5] Another approach is the direct reaction of metal sulfides with activated alkynes, such as diphenylacetylene.[5][9] These methods can sometimes offer better control and scalability.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Metal dithiolene complex - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Tetrachlorobenzene-1,2-dithiol Ligation
Welcome to the technical support center for the ligation of tetrachlorobenzene-1,2-dithiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of tetrachlorobenzene-1,2-dithiol ligation?
A1: The most prevalent application is in coordination chemistry, where it serves as a "dithiolene" ligand to form stable complexes with transition metals. These metal complexes are of interest in materials science due to their electronic and optical properties. The ligation typically involves the reaction of the deprotonated dithiol (dithiolate) with a suitable metal precursor.
Q2: I am having trouble synthesizing the tetrachlorobenzene-1,2-dithiol ligand. What are some common challenges?
A2: The synthesis of highly chlorinated and electron-deficient dithiols can be challenging. Direct dithiolation of tetrachlorobenzene is often difficult. A more common and often more successful approach involves a multi-step synthesis, which may include the initial preparation of a more stable precursor, such as an S-protected derivative, followed by a deprotection step to yield the free dithiol.
Q3: My ligation reaction to form a metal complex is giving a very low yield. What are the likely causes?
A3: Low yields in the formation of metal complexes with tetrachlorobenzene-1,2-dithiolate can stem from several factors:
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Incomplete deprotonation of the dithiol: The thiol protons must be removed with a suitable base to form the reactive dithiolate. Incomplete deprotonation will lead to unreacted starting material.
-
Oxidation of the dithiol: Dithiols, especially in the presence of a base, are susceptible to oxidation, leading to the formation of disulfides which can be unreactive or act as impurities.
-
Poor solubility of reactants: The tetrachlorobenzene-1,2-dithiol and some metal precursors may have limited solubility in common organic solvents.
-
Decomposition of the metal precursor: The chosen metal salt or complex may be unstable under the reaction conditions.
-
Steric hindrance: The chlorine atoms on the benzene ring can create significant steric bulk, which may hinder the coordination of the dithiolate to the metal center.
Q4: What are some common side products I should be aware of?
A4: A primary side product to be concerned about is the disulfide formed from the oxidative coupling of two tetrachlorobenzene-1,2-dithiol molecules. This can occur in the presence of air (oxygen) and is often facilitated by basic conditions. Additionally, incomplete ligation can lead to the formation of complexes with only one thiol group coordinated to the metal center, or the formation of polymeric materials.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of the dithiol.2. Inactive or decomposed metal precursor.3. Unsuitable solvent leading to poor solubility.4. Reaction temperature is too low. | 1. Use a stronger, non-nucleophilic base (e.g., sodium hydride, sodium methoxide). Ensure anhydrous conditions.2. Use a freshly opened or properly stored metal precursor. Consider using a more reactive precursor (e.g., a metal halide with labile ligands).3. Screen a range of solvents. Aprotic polar solvents like DMF or DMSO can be effective but may require higher temperatures for removal.4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of a Significant Amount of Disulfide Byproduct | 1. Presence of oxygen in the reaction.2. Base-catalyzed oxidation. | 1. Perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents prior to use.2. Add the base slowly to the dithiol solution at a low temperature to minimize the time the free dithiolate is exposed before the addition of the metal precursor. |
| Inconsistent Yields | 1. Variable purity of the dithiol starting material.2. Inconsistent reaction setup and conditions (e.g., moisture, air leaks). | 1. Purify the tetrachlorobenzene-1,2-dithiol before use (e.g., by recrystallization or chromatography).2. Standardize the experimental procedure, ensuring all equipment is dry and the inert atmosphere is maintained throughout the reaction. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble or insoluble.2. Co-elution with starting materials or byproducts during chromatography. | 1. For highly soluble products, use precipitation by adding a non-solvent. For insoluble products, consider washing with various solvents to remove impurities.2. Optimize the chromatography conditions (e.g., different solvent systems, stationary phases). Recrystallization can also be an effective purification method. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Metal-Tetrachlorobenzene-1,2-dithiolate Complex
This protocol is adapted from established procedures for the synthesis of related metal-dithiolene complexes and should serve as a good starting point for optimization.
1. Deprotonation of Tetrachlorobenzene-1,2-dithiol:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve tetrachlorobenzene-1,2-dithiol (1.0 eq.) in anhydrous, degassed solvent (e.g., THF, DMF, or a mixture).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution or suspension of a suitable base (e.g., sodium hydride (2.2 eq.) or sodium methoxide (2.2 eq.)) in the same solvent.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until deprotonation is complete (can be monitored by the cessation of hydrogen gas evolution if using NaH).
2. Ligation with Metal Precursor:
-
In a separate Schlenk flask, dissolve the metal precursor (e.g., a metal(II) chloride salt, 1.0 eq.) in anhydrous, degassed solvent.
-
Slowly add the solution of the metal precursor to the freshly prepared tetrachlorobenzene-1,2-dithiolate solution via cannula.
-
The reaction mixture may change color upon addition.
-
The reaction can be stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction. Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Typical reaction times can range from a few hours to overnight.
3. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and dried under vacuum.
-
If the product is soluble, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel or alumina.
Quantitative Data Summary (Hypothetical Optimization)
The following table presents a hypothetical summary of optimization data for the synthesis of a generic Metal-Tetrachlorobenzene-1,2-dithiolate complex, illustrating how data can be structured for comparison.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (2.2) | THF | 25 | 12 | 45 |
| 2 | NaH (2.2) | DMF | 25 | 12 | 55 |
| 3 | NaH (2.2) | DMF | 60 | 6 | 70 |
| 4 | NaOMe (2.2) | MeOH/THF | 25 | 12 | 65 |
| 5 | NaOMe (2.2) | DMF | 60 | 6 | 75 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a metal-tetrachlorobenzene-1,2-dithiolate complex.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield in the ligation reaction.
troubleshooting electrochemical measurements of dithiolene compounds
Welcome to the Technical Support Center for Electrochemical Measurements of Dithiolene Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the electrochemical analysis of dithiolene complexes.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Common Problems in Cyclic Voltammetry (CV)
Q1: My cyclic voltammogram shows irreversible or quasi-reversible peaks. What could be the cause?
A1: Irreversibility in the cyclic voltammogram of a dithiolene compound can stem from several factors:
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Chemical Reactivity: The oxidized or reduced form of your dithiolene complex may be unstable and undergo a chemical reaction following the electron transfer.[1] Some complexes are known to be sensitive to air or solvents, especially in their reduced states.[2][3] For instance, for couples with a half-wave potential (E₁/₂) less than 0.00 V vs. SCE, the reduced species is often susceptible to air oxidation.[2]
-
Compound Degradation: The dithiolene complex itself might be degrading during the experiment. This can be particularly evident over multiple scans, where you might observe a decrease in peak currents.[1] Some iron dithiolene complexes, for example, have shown a tendency to react with the electrolyte, leading to degradation.[4]
-
Slow Electron Transfer Kinetics: The kinetics of electron transfer for your specific compound at the chosen electrode surface may be slow. You can investigate this by varying the scan rate.
-
Uncompensated Resistance: High solution resistance between the working and reference electrodes can distort the voltammogram and make reversible processes appear quasi-reversible.[5] Ensure your reference electrode is positioned close to the working electrode and that the electrolyte concentration is sufficient (typically 0.1 M to 1 M).[6]
Q2: The peaks in my CV are broad and poorly resolved. How can I improve them?
A2: Broad peaks can be caused by:
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High Scan Rate: A very high scan rate can lead to peak broadening. Try reducing the scan rate to see if the resolution improves.
-
Uncompensated Resistance (iR drop): As mentioned above, a significant iR drop can cause peak broadening and a shift in peak potentials.[2] Minimize this by increasing electrolyte concentration or using a potentiostat with iR compensation.
-
Electrode Surface: A dirty or poorly polished working electrode can result in broad peaks. Ensure your electrode is properly cleaned and polished before each experiment.
-
Adsorption: Adsorption of the dithiolene complex or its decomposition products onto the electrode surface can lead to distorted peaks.[2][7] Polishing the electrode or changing the solvent may help mitigate this issue.
Q3: I'm observing a sloping or drifting baseline in my measurements. What's wrong?
A3: A drifting baseline is often due to:
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Charging Current: The electrode-solution interface acts like a capacitor, and a charging current is required to charge this double layer.[8] This effect is more pronounced at higher scan rates, with larger electrode surface areas, or in solutions with lower analyte concentrations.[8] Reducing the scan rate or using a smaller electrode can help minimize this.
-
Contamination: Impurities in the solvent or electrolyte can undergo redox reactions, contributing to a sloping baseline. Ensure high-purity solvents and electrolytes are used.[6] Water is a common contaminant in non-aqueous electrochemistry and should be minimized.[6]
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Oxygen Reduction: In aqueous solutions, dissolved oxygen can be reduced, causing a drift in the baseline. Purging the solution with an inert gas (like nitrogen or argon) for an extended period before and during the experiment can solve this.[9]
Q4: The redox potentials I'm measuring are different from literature values. Why?
A4: Discrepancies in redox potentials can arise from:
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Reference Electrode: The potential of your reference electrode may have drifted or it might be improperly calibrated. It's good practice to check your reference electrode against a known standard, like the ferrocene/ferrocenium (Fc/Fc⁺) couple.[2]
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Solvent and Electrolyte Effects: The choice of solvent and supporting electrolyte can significantly influence redox potentials.[6][10][11] The dielectric constant of the solvent and ion-pairing interactions with the electrolyte can shift the observed potentials.[10][12] Always report the solvent, electrolyte, and reference electrode used.
-
Junction Potentials: Liquid junction potentials can arise at the interface between the reference electrode filling solution and the sample solution, introducing a potential offset. While often small, they can be significant when comparing results across different solvent systems.
Diagram: General Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting common issues in cyclic voltammetry experiments.
Data Presentation
Table 1: Representative Redox Potentials of Dithiolene Complexes
The following table lists approximate half-wave potentials (E₁/₂) for selected bis(dithiolene) complexes. Note that these values can vary significantly based on the solvent, supporting electrolyte, and reference electrode used.[2]
| Complex | Redox Couple | Potential (V vs. SCE) | Solvent/Electrolyte |
| [Ni(S₂C₂(CF₃)₂)₂] | 0 / 1- | +0.95 | CH₂Cl₂ / 0.1M TBAP |
| 1- / 2- | -0.21 | CH₂Cl₂ / 0.1M TBAP | |
| [Ni(S₂C₂(CN)₂)₂] | 0 / 1- | +0.35 | MeCN / 0.1M TEAP |
| 1- / 2- | -0.96 | MeCN / 0.1M TEAP | |
| [Pt(S₂C₂(CN)₂)₂] | 0 / 1- | +0.44 | MeCN / 0.1M TEAP |
| 1- / 2- | -0.87 | MeCN / 0.1M TEAP | |
| [Co(S₂C₂(CF₃)₂)₂] (dimer) | 0 / 1- | +1.32 | CH₂Cl₂ / 0.1M TBAP |
| 1- / 2- | +0.41 | CH₂Cl₂ / 0.1M TBAP |
Abbreviations: SCE = Saturated Calomel Electrode, TBAP = Tetrabutylammonium Perchlorate, TEAP = Tetraethylammonium Perchlorate, MeCN = Acetonitrile.
Experimental Protocols
Protocol: Cyclic Voltammetry of a Dithiolene Compound
This protocol outlines the key steps for performing a standard cyclic voltammetry measurement.
1. Preparation of the Solution: a. Choose an appropriate solvent that dissolves both your dithiolene compound and the supporting electrolyte. Common non-aqueous solvents include acetonitrile (MeCN), dichloromethane (DCM), and N,N-dimethylformamide (DMF).[6] b. Use high-purity, dry solvents, as water can interfere with the measurements.[6] c. Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in the chosen solvent. The electrolyte is crucial for conducting current through the solution.[6] d. Prepare the analyte solution by dissolving the dithiolene compound at a known concentration (typically 1-5 mM) in the electrolyte solution.
2. Electrochemical Cell Assembly: a. Use a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a non-aqueous Ag/Ag⁺ reference).[8] b. Polish the working electrode to a mirror finish using alumina slurry, then rinse and dry it thoroughly before placing it in the cell. c. Assemble the cell, ensuring the reference electrode tip is placed close to the working electrode to minimize iR drop.[5]
3. Degassing: a. Purge the analyte solution with an inert gas (high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.[9] b. Maintain a blanket of the inert gas over the solution throughout the experiment.
4. Data Acquisition: a. Connect the electrodes to the potentiostat. b. Set the experimental parameters in the software: i. Initial and Final Potentials: Define a potential window that brackets the expected redox events of your compound. ii. Vertex Potentials: Set the switching potentials for the scan. iii. Scan Rate: Start with a typical scan rate, such as 100 mV/s. c. Run an initial scan to observe the redox behavior. Adjust the potential window and scan rate as needed to obtain a clear voltammogram. d. For a comprehensive study, perform scans at multiple scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility and kinetics of the redox processes.
5. Internal Standard (Optional but Recommended): a. After acquiring the data for your compound, add a small amount of an internal standard, such as ferrocene, to the solution. b. Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple under the same conditions. This allows you to reference your measured potentials to a well-known standard, improving the accuracy and comparability of your data.[5]
Diagram: Experimental Workflow for Cyclic Voltammetry
Caption: A step-by-step workflow for conducting a cyclic voltammetry experiment.
Signaling Pathways and Logical Relationships
Diagram: Redox States of Dithiolene Ligands
Dithiolene ligands are "non-innocent," meaning they actively participate in the redox chemistry of the complex. The ligand can exist in three different redox states.[13][14][15]
Caption: The three accessible redox states of a dithiolene ligand and their electron counts.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Dithiolene Complexes of First-Row Transition Metals for Symmetric Nonaqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Electrochemistry of Iron Dithiolene and Its Potential for Electrochemical Homogeneous Carbon Dioxide Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. sop4cv.com [sop4cv.com]
- 7. mdpi.com [mdpi.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The solvent effects on the complexing reaction of nickel dithiolene and ethylene [wulixb.iphy.ac.cn]
- 12. perssongroup.lbl.gov [perssongroup.lbl.gov]
- 13. Dithione, the antipodal redox partner of ene-1,2-dithiol ligands and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Aerobic Degradation of Tetrachlorobenzene-1,2-dithiol
Frequently Asked Questions (FAQs)
Q1: Why is my culture of Pseudomonas sp. not degrading tetrachlorobenzene-1,2-dithiol?
A1: Several factors could be contributing to the lack of degradation. Firstly, the specific strain of Pseudomonas you are using may not possess the necessary enzymatic machinery to attack this particular compound. The presence of two thiol groups and four chlorine atoms on the benzene ring presents a significant challenge for microbial enzymes. Secondly, the concentration of tetrachlorobenzene-1,2-dithiol may be too high, leading to toxicity and inhibition of microbial growth. It is also possible that essential nutrients are limited in your culture medium, or the pH and temperature are not optimal for the metabolic activity of your strain.
Q2: I am observing the formation of a colored intermediate in my culture. What could it be?
A2: The formation of colored intermediates is common in the aerobic degradation of aromatic compounds. This is often due to the enzymatic or auto-oxidation of catecholic intermediates. In the proposed pathway for tetrachlorobenzene-1,2-dithiol, the initial dioxygenase attack could lead to the formation of a tetrachlorinated dithiol-catechol, which could be susceptible to oxidation, forming colored polymeric substances.
Q3: What are the expected end-products of the complete aerobic degradation of tetrachlorobenzene-1,2-dithiol?
A3: Complete mineralization of tetrachlorobenzene-1,2-dithiol under aerobic conditions would be expected to yield carbon dioxide (CO₂), water (H₂O), chloride ions (Cl⁻), and sulfate ions (SO₄²⁻) as the final inorganic products.
Q4: Can tetrachlorobenzene-1,2-dithiol be used as a sole source of carbon and energy by bacteria?
A4: While some specialized microorganisms can utilize chlorinated benzenes as a sole carbon and energy source, it is highly probable that tetrachlorobenzene-1,2-dithiol would be degraded via co-metabolism.[1] In this scenario, the microorganisms would require a primary growth substrate (e.g., glucose, succinate) to provide the necessary energy and reducing equivalents for the degradation of the target compound.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No degradation of tetrachlorobenzene-1,2-dithiol observed | 1. Inappropriate microbial strain. 2. Substrate toxicity. 3. Nutrient limitation. 4. Suboptimal culture conditions (pH, temperature, aeration). | 1. Use a microbial consortium from a contaminated site or a known degrader of chlorinated aromatics. 2. Perform a toxicity assay with a range of substrate concentrations. 3. Supplement the medium with essential nutrients and trace elements. 4. Optimize culture conditions for the specific microbial strain(s). |
| Accumulation of an intermediate metabolite | 1. A downstream enzyme in the degradation pathway is slow or inhibited. 2. The intermediate is a dead-end product. | 1. Identify the intermediate using analytical techniques (GC-MS, LC-MS). 2. Test the degradability of the isolated intermediate. 3. Consider using a mixed culture with complementary enzymatic activities. |
| Low biomass yield during growth on tetrachlorobenzene-1,2-dithiol | 1. High metabolic burden of detoxification and degradation. 2. The compound is being transformed but not assimilated for growth. | 1. Provide an easily metabolizable co-substrate. 2. Confirm mineralization by measuring CO₂ evolution or chloride release. |
| Inconsistent results between replicate experiments | 1. Inoculum variability. 2. Abiotic loss of the substrate (e.g., volatilization). | 1. Standardize the inoculum preparation and cell density. 2. Include sterile controls to account for abiotic losses. |
Quantitative Data Summary
As no direct quantitative data for the aerobic degradation of tetrachlorobenzene-1,2-dithiol is available, the following table presents hypothetical data based on typical values observed for the degradation of tetrachlorobenzene by Pseudomonas species to serve as a template for data presentation.
| Parameter | Value | Conditions | Reference |
| Initial Concentration | 10 mg/L | Aerobic, 30°C, pH 7.0 | Hypothetical |
| Degradation Rate | 0.5 mg/L/day | Pseudomonas sp. strain XYZ in liquid culture | Hypothetical |
| Half-life (t½) | 10 days | - | Hypothetical |
| Mineralization | 45% (as ¹⁴CO₂ evolution from ¹⁴C-labeled substrate) | 28 days incubation | Hypothetical |
| Major Intermediate | Tetrachlorodithiol-catechol | Detected by GC-MS | Hypothetical |
Experimental Protocols
Enrichment and Isolation of Tetrachlorobenzene-1,2-dithiol Degrading Bacteria
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Sample Collection: Collect soil or sediment samples from a site historically contaminated with chlorinated aromatic compounds or organosulfur pollutants.
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Enrichment Culture:
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Prepare a basal salts medium (BSM) containing all essential minerals and trace elements.
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Add 1 gram of the collected sample to 100 mL of BSM in a 250 mL Erlenmeyer flask.
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Add tetrachlorobenzene-1,2-dithiol (dissolved in a suitable solvent like acetone, ensuring the final solvent concentration is non-toxic) to a final concentration of 1-5 mg/L.
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Incubate at 30°C on a rotary shaker at 150 rpm.
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Subculturing: After one week, transfer 10 mL of the enrichment culture to 90 mL of fresh BSM with the target compound. Repeat this process for several cycles to enrich for degrading microorganisms.
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Isolation:
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Plate serial dilutions of the final enrichment culture onto BSM agar plates.
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Spray the plates with a solution of tetrachlorobenzene-1,2-dithiol.
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Isolate colonies that exhibit clearing zones, indicating degradation.
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Purify the isolates by repeated streaking.
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Biodegradation Assay in Liquid Culture
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Inoculum Preparation: Grow the isolated bacterial strain in a rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile phosphate buffer, and resuspend in BSM to a desired optical density (e.g., OD₆₀₀ = 1.0).
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Assay Setup:
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In sterile serum bottles, add 50 mL of BSM.
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Add tetrachlorobenzene-1,2-dithiol to the desired final concentration.
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Inoculate with the prepared cell suspension.
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Include sterile controls (no inoculum) to monitor abiotic losses and positive controls (with a known degrader, if available).
-
-
Incubation: Incubate the bottles under the desired conditions (e.g., 30°C, 150 rpm).
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Sampling and Analysis:
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At regular time intervals, withdraw samples from the cultures.
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Extract the samples with an appropriate organic solvent (e.g., ethyl acetate).
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Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify metabolites.
-
Visualizations
Hypothesized Aerobic Degradation Pathway
Caption: Hypothesized aerobic degradation pathway of tetrachlorobenzene-1,2-dithiol.
Experimental Workflow for Biodegradation Study
References
preventing dimerization of tetrachlorobenzene-1,2-dithiol complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetrachlorobenzene-1,2-dithiol and its metal complexes. Our aim is to help you overcome common experimental challenges, with a focus on preventing undesired dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization in experiments involving tetrachlorobenzene-1,2-dithiol?
A1: Dimerization can occur through two primary pathways. The free dithiol ligand is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This is a common issue with many thiol-containing compounds when exposed to air. For the metal complexes, dimerization can be driven by intermolecular forces, including sulfur lone-pair repulsions and metal-sulfur or metal-metal interactions, especially in concentrated solutions or the solid state.
Q2: How can I detect if my tetrachlorobenzene-1,2-dithiol complex has dimerized?
A2: Dimerization can manifest in several ways:
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Unexpected Precipitation: Dimers are often less soluble than the monomeric complexes, leading to precipitation from the reaction mixture or during storage.
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Color Changes: The formation of dimers can alter the electronic properties of the complex, resulting in a noticeable change in the color of the solution.
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Spectroscopic Evidence:
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NMR Spectroscopy: You may observe the appearance of new, often broader, peaks in your ¹H or ¹³C NMR spectra, corresponding to the dimer.
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UV-Vis Spectroscopy: Dimerization can lead to shifts in absorption bands or the appearance of new bands.
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Mass Spectrometry: The most direct evidence will come from techniques like ESI-MS or MALDI-TOF, which will show a peak corresponding to the mass of the dimer.
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Q3: Are tetrachlorobenzene-1,2-dithiol and its complexes air-sensitive?
A3: Yes, both the free dithiol and many of its metal complexes are sensitive to air and moisture.[1][2][3][4][5] The thiol groups of the free ligand can be readily oxidized by atmospheric oxygen to form disulfides. The metal centers in the complexes can also be susceptible to oxidation or hydrolysis. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques and dry solvents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| A white/yellow precipitate forms in my tetrachlorobenzene-1,2-dithiol ligand solution. | Oxidation of the dithiol to form an insoluble disulfide dimer. | 1. Ensure all solvents are rigorously deoxygenated prior to use. 2. Handle the dithiol exclusively under an inert atmosphere (glovebox or Schlenk line).[1][2][3][4][5] 3. Store the solid dithiol and its solutions in a dark, cool, and inert environment. |
| During the synthesis of the metal complex, the solution color changes unexpectedly, and a precipitate forms. | 1. Dimerization of the metal complex. 2. Oxidation of the metal center or the ligand. | 1. Use more dilute reaction conditions to disfavor intermolecular interactions. 2. Ensure the rigorous exclusion of air and moisture from the reaction.[2][3][5] 3. Consider using ligands with bulkier substituents to sterically hinder dimerization.[6] |
| NMR/Mass spec analysis of my purified complex shows the presence of a dimer. | Incomplete prevention of dimerization during synthesis or workup, or dimerization during storage. | 1. Review and optimize the inert atmosphere techniques used during synthesis and purification. 2. Store the purified complex as a solid under an inert atmosphere at low temperature. 3. If storing in solution, use deoxygenated solvents and store at low concentration and low temperature. |
| The biological/catalytic activity of my complex is lower than expected. | The presence of an inactive dimer. | 1. Re-purify the complex using a method that can separate the monomer from the dimer (e.g., size-exclusion chromatography under inert conditions). 2. Confirm the purity of the monomeric complex by analytical techniques before use. |
Experimental Protocols
Protocol 1: Synthesis of a Generic Tetrachlorobenzene-1,2-dithiol Metal Complex with Prevention of Dimerization
This protocol outlines the synthesis of a nickel(II) complex as an example and highlights critical steps to prevent dimerization.
Materials:
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Tetrachlorobenzene-1,2-dithiol
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Nickel(II) chloride (anhydrous)
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Sodium methoxide
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Anhydrous, deoxygenated methanol
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Anhydrous, deoxygenated dichloromethane
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Schlenk line or glovebox
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Dry glassware
Procedure:
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Preparation of the Dithiolate Salt:
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In a glovebox or under a positive pressure of argon on a Schlenk line, dissolve tetrachlorobenzene-1,2-dithiol (1.0 eq) in anhydrous, deoxygenated methanol.
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Slowly add a solution of sodium methoxide (2.0 eq) in anhydrous, deoxygenated methanol to the dithiol solution.
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Stir the mixture at room temperature for 30 minutes. This in-situ formation of the dithiolate minimizes the handling of the potentially less stable free dithiol.
-
-
Complexation:
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In a separate Schlenk flask, dissolve anhydrous nickel(II) chloride (0.5 eq) in a minimal amount of anhydrous, deoxygenated methanol.
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Slowly add the nickel(II) chloride solution to the dithiolate solution via a cannula.
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A color change and the formation of a precipitate should be observed.
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Stir the reaction mixture at room temperature for 4 hours.
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-
Workup and Purification:
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Collect the precipitate by filtration under inert atmosphere using a Schlenk filter.
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Wash the solid with several portions of deoxygenated methanol to remove any unreacted starting materials and sodium chloride.
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Dry the solid under high vacuum.
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If necessary, the complex can be recrystallized from a suitable solvent like dichloromethane, again ensuring all solvents are deoxygenated and manipulations are performed under an inert atmosphere.
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-
Storage:
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Store the final complex as a solid in a sealed vial inside a glovebox or a desiccator filled with an inert gas. Avoid exposure to light.
-
Visualizations
Caption: Potential dimerization pathways for tetrachlorobenzene-1,2-dithiol and its metal complexes.
Caption: Recommended experimental workflow to minimize dimerization.
References
Technical Support Center: Crystallization of Dithiolene Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystallinity of dithiolene complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallinity of dithiolene complexes?
A1: The crystallinity of dithiolene complexes is primarily influenced by a combination of factors including the purity of the compound, the choice of solvent system, the crystallization technique employed, and the inherent structural properties of the complex itself, such as ligand substituents and the nature of the counterion.[1] Intermolecular interactions like hydrogen bonding, π-π stacking, and van der Waals forces also play a crucial role in the crystal packing.[2]
Q2: How do I choose an appropriate solvent for crystallizing my dithiolene complex?
A2: A good starting point is to select a solvent in which your complex exhibits moderate solubility.[3] The ideal solvent will dissolve the compound when heated but allow for crystal formation upon slow cooling.[2] It is often beneficial to use a binary solvent system, consisting of a "good" solvent in which the complex is soluble and a "poor" solvent (or anti-solvent) in which it is less soluble.[4] The gradual introduction of the anti-solvent can promote slow crystal growth. A table of common solvents and their properties is provided below to aid in your selection.
Q3: My dithiolene complex is air-sensitive. What crystallization techniques are suitable?
A3: For air-sensitive complexes, it is crucial to employ techniques that can be performed under an inert atmosphere (e.g., nitrogen or argon). Suitable methods include liquid-liquid diffusion and vapor diffusion performed in Schlenk flasks or a glovebox.[1][5] These methods minimize exposure to air and moisture, preventing decomposition of the complex during the crystallization process.
Q4: What is the role of the counterion in the crystallization of ionic dithiolene complexes?
A4: The counterion can significantly impact the crystal packing and, consequently, the quality of the crystals.[6][7] The size, shape, and charge of the counterion can influence the lattice energy and the overall structural arrangement of the dithiolene complex ions in the crystal.[8] Experimenting with different counterions (e.g., tetraalkylammonium salts of varying chain lengths or different alkali metal cations) can be a viable strategy to improve crystallinity.[8][9]
Troubleshooting Guides
Problem 1: My dithiolene complex is "oiling out" or forming an amorphous precipitate instead of crystals.
| Potential Cause | Suggested Solution |
| Solution is too concentrated. | Dilute the solution with more of the "good" solvent. |
| Cooling rate is too fast. | Slow down the cooling process. For slow cooling, use a Dewar flask with a suitable heat bath (e.g., warm water) to ensure gradual cooling.[3] For diffusion methods, ensure the interface between solvents is not disturbed.[5] |
| Solvent system is not optimal. | Experiment with different solvent/anti-solvent combinations. Try using a more viscous "good" solvent to slow down diffusion. |
| Impurities are present. | Purify the sample further using techniques like column chromatography or recrystallization from a different solvent system.[1] |
Problem 2: I am obtaining microcrystalline powder instead of single crystals suitable for X-ray diffraction.
| Potential Cause | Suggested Solution |
| Too many nucleation sites. | Ensure your crystallization vessel is scrupulously clean to avoid dust particles that can act as nucleation sites.[3] You can also try filtering the solution while hot to remove any particulate matter. |
| Rate of crystallization is too high. | Slow down the crystallization process. For slow evaporation, reduce the size of the opening of the vessel. For diffusion methods, consider performing the crystallization at a lower temperature to decrease the rate of diffusion.[10] |
| Solvent choice. | Try a different solvent system. Sometimes, a solvent that promotes slower growth will yield larger crystals. |
Problem 3: The obtained crystals are of poor quality (e.g., twinned, cracked, or have poor morphology).
| Potential Cause | Suggested Solution |
| Mechanical disturbance. | Set up your crystallization experiment in a location free from vibrations and temperature fluctuations.[10] |
| Rapid solvent evaporation. | For slow evaporation, ensure the vessel is not left open to the atmosphere. Cover it with parafilm with a few needle holes to control the evaporation rate.[11] |
| Sub-optimal solvent system. | Experiment with solvent additives or co-solvents that may influence the crystal habit. |
Data Presentation
Table 1: Common Solvents for Dithiolene Complex Crystallization
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Notes |
| Dichloromethane (DCM) | 39.8 | 1.326 | 3.1 | A common "good" solvent for many dithiolene complexes. Volatile.[2][11] |
| Chloroform | 61.2 | 1.4788 | 4.1 | Similar to DCM, but less volatile.[11] |
| Acetone | 56.05 | 0.7845 | 5.1 | A polar "good" solvent.[2][11] |
| Acetonitrile | 81.65 | 0.7857 | 5.8 | A polar "good" solvent, often used in electrocrystallization.[11] |
| Tetrahydrofuran (THF) | 66 | 0.889 | 4.0 | A moderately polar "good" solvent. |
| Toluene | 111 | 0.87 | 2.4 | A non-polar "good" solvent, can promote π-π stacking.[2][4] |
| Hexane/Heptane | ~69 / ~98 | ~0.66 / ~0.68 | ~0.1 | Common non-polar "poor" solvents (anti-solvents).[2] |
| Diethyl Ether | 35 | 0.713 | 2.8 | A volatile, non-polar anti-solvent.[2] |
| Ethanol | 78 | 0.789 | 4.3 | A polar anti-solvent for non-polar complexes.[2] |
| Methanol | 65 | 0.792 | 5.1 | A polar anti-solvent.[2] |
Table 2: Solvent Miscibility for Layering Techniques
| "Good" Solvent (Higher Density) | "Poor" Solvent (Lower Density) | Miscible? |
| Dichloromethane | Hexane | Yes |
| Dichloromethane | Diethyl Ether | Yes |
| Chloroform | Ethanol | Yes |
| Chloroform | Hexane | Yes |
| Acetonitrile | Toluene | Yes |
| Acetonitrile | Diethyl Ether | Yes |
| Toluene | Hexane | Yes |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Preparation: In a clean vial or test tube, dissolve the dithiolene complex in a minimal amount of a suitable solvent (or solvent mixture) at room temperature to create a near-saturated solution.
-
Dissolution: Gently heat the solution (e.g., in a warm water bath) until all the solid material dissolves. If any insoluble impurities remain, filter the hot solution through a pre-warmed filter into a clean crystallization vessel.
-
Cooling: Cover the vessel and place it in a location where it can cool to room temperature slowly and without disturbance. For even slower cooling, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[3]
-
Crystal Growth: Allow the solution to stand undisturbed for several hours to days. Crystal formation should occur as the solution cools and becomes supersaturated.
-
Isolation: Once a sufficient number of well-formed crystals have appeared, carefully decant the mother liquor or isolate the crystals by filtration. Wash the crystals with a small amount of cold solvent and dry under a gentle stream of inert gas or in a vacuum desiccator.
Protocol 2: Vapor Diffusion Crystallization
-
Setup: Place a small, open vial containing a concentrated solution of the dithiolene complex inside a larger, sealed jar or beaker. The larger container should contain a volatile anti-solvent in which the complex is insoluble.[1][4]
-
Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution of the complex, gradually reducing its solubility.
-
Crystallization: As the solubility of the complex decreases, the solution will become supersaturated, leading to the formation of crystals over a period of days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals as described in Protocol 1.
Protocol 3: Liquid-Liquid Diffusion (Layering) Crystallization
-
Preparation: In a narrow tube (e.g., an NMR tube or a thin test tube), prepare a concentrated solution of the dithiolene complex in a "good" solvent.
-
Layering: Carefully and slowly layer a less dense, miscible "poor" solvent (anti-solvent) on top of the complex solution, taking care not to disturb the interface between the two liquids.[5] A syringe or a pipette can be used to gently add the anti-solvent down the side of the tube.
-
Diffusion and Crystallization: Seal the tube and allow it to stand undisturbed. The two solvents will slowly diffuse into one another, and crystals will typically form at the interface.
-
Isolation: After crystal growth is complete, carefully remove the solvents with a pipette or by decantation and isolate the crystals.
Protocol 4: Electrocrystallization
-
Cell Setup: Use an H-shaped electrochemical cell with two compartments separated by a porous glass frit. The anode and cathode (typically platinum wires or plates) are placed in separate compartments.
-
Solution Preparation: In the cathodic compartment, dissolve the anionic dithiolene complex salt (e.g., a tetraalkylammonium salt) in a suitable solvent (e.g., acetonitrile or a dichloromethane/acetonitrile mixture) containing a supporting electrolyte (e.g., a tetraalkylammonium salt of a non-coordinating anion like PF6- or ClO4-). The anodic compartment contains the supporting electrolyte solution.
-
Electrolysis: Apply a constant current or a constant potential between the electrodes. The anionic dithiolene complex will be oxidized at the anode, and as the neutral or partially oxidized species is less soluble, it will crystallize on the surface of the anode.
-
Crystal Growth: Allow the electrolysis to proceed for several days to a week to grow crystals of sufficient size.
-
Isolation: Carefully disconnect the cell, remove the anode with the attached crystals, and gently wash them with a volatile solvent before drying.
Visualizations
Caption: Experimental workflow for the crystallization of dithiolene complexes.
Caption: Troubleshooting flowchart for common crystallization issues.
Caption: Factors influencing the crystallinity of dithiolene complexes.
References
- 1. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. csustan.edu [csustan.edu]
- 4. unifr.ch [unifr.ch]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. santaisci.com [santaisci.com]
Validation & Comparative
A Comparative Guide to Dithiolene Ligands: Featuring 3,4,5,6-Tetrachlorobenzene-1,2-dithiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,4,5,6-tetrachlorobenzene-1,2-dithiol with other dithiolene ligands commonly used in coordination chemistry, materials science, and catalysis. While specific experimental data for metal complexes of this compound is limited in publicly accessible literature, this guide leverages established principles of dithiolene chemistry and the known electronic effects of substituents to provide a robust comparative analysis.
Introduction to Dithiolene Ligands
Dithiolene ligands are a class of bidentate sulfur-containing ligands that form stable complexes with a wide range of transition metals.[1] A key feature of these ligands is their "non-innocent" character, meaning they can exist in multiple oxidation states: the dianionic enedithiolate, the neutral dithioketone, and a radical monoanionic intermediate.[2][3] This electronic flexibility leads to metal complexes with rich and often reversible redox chemistry, making them valuable in fields such as catalysis, molecular electronics, and bioinorganic chemistry.[4][5] The electronic properties of the dithiolene ligand, and consequently its metal complexes, can be finely tuned by modifying the substituents on the ligand backbone.[6]
The Unique Profile of this compound
This compound is distinguished by the presence of four strongly electron-withdrawing chlorine atoms on its benzene backbone. This substitution is expected to have a profound impact on the electronic properties of the ligand and its corresponding metal complexes.
Expected Properties:
-
Increased Acidity: The thiol protons are anticipated to be significantly more acidic compared to those of unsubstituted benzene-1,2-dithiol, facilitating its deprotonation for complex formation.
-
Electron-Poor Metal Center: The strong inductive and resonance electron-withdrawing effects of the chloro-substituents will decrease the electron density on the sulfur donor atoms. This, in turn, will lead to a more electron-deficient metal center in the resulting complex.
-
Anodic Shift in Redox Potentials: Metal complexes of this ligand are predicted to exhibit significantly more positive (anodic) redox potentials compared to complexes with electron-donating or less electron-withdrawing substituents. This makes them more resistant to oxidation.[7]
-
Altered Spectroscopic Properties: The electronic transitions in the UV-Vis-NIR region are expected to be shifted to higher energies (blue-shifted) compared to complexes with more electron-rich dithiolene ligands.
Comparative Data of Dithiolene Ligand Metal Complexes
To illustrate the influence of substituents on the properties of dithiolene complexes, the following tables summarize key electrochemical and spectroscopic data for a range of nickel(II) and platinum(II) bis(dithiolene) complexes. While direct data for the tetrachloro-substituted ligand is unavailable, its predicted properties can be contextualized against these examples.
Table 1: Electrochemical Data for Selected Nickel(II) Bis(dithiolene) Complexes
| Dithiolene Ligand (L) in [Ni(L)₂]ⁿ⁻ | Substituent Nature | E₁/₂ (2-/1-) (V vs. Ag/AgCl) | E₁/₂ (1-/0) (V vs. Ag/AgCl) | Reference |
| Maleonitriledithiolate (mnt) | Electron-withdrawing (-CN) | -0.96 | -0.19 | [8] |
| Toluene-3,4-dithiolate (tdt) | Electron-donating (-CH₃) | -1.82 | -0.97 | [8] |
| 5,6-dihydro-5-phenyl-1,4-dithiin-2,3-dithiolate (phdt) | Mixed | -0.63 | -0.11 | [8] |
| This compound (predicted) | Strongly Electron-withdrawing (-Cl) | > -0.96 | > -0.19 | - |
Table 2: UV-Vis Spectroscopic Data for Selected Platinum(II) Bis(dithiolene) Complexes
| Dithiolene Ligand (L) in [Pt(L)₂] | Substituent Nature | λmax (nm) | Reference |
| p-Anisyldithiolene (adt) | Electron-donating (-OCH₃) | ~800-900 | [9] |
| Methyldithiolene (mdt) | Electron-donating (-CH₃) | No low-energy absorptions below 700 nm in the reduced form | [9] |
| Naphthylethylene-1,2-dithiolate (Naph-edt) | Extended π-system | ~500-600 | [10] |
| This compound (predicted) | Strongly Electron-withdrawing (-Cl) | < 700 | - |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of dithiolene complexes are provided below. These protocols can be adapted for the synthesis and analysis of complexes with this compound.
Synthesis of Dithiolene Ligands and Metal Complexes
The synthesis of dithiolene ligands and their subsequent complexation to a metal center is a multi-step process. A general workflow is outlined below.
Caption: General workflow for synthesizing metal dithiolene complexes.
Detailed Protocol for the Synthesis of a Nickel(II) Bis(dithiolene) Complex (Adapted from[11])
-
Ligand Preparation: The dithiol ligand (e.g., 1,2-benzenedithiol) is deprotonated in situ or as an isolated salt. For in situ generation, the dithiol (2.0 mmol) is dissolved in degassed methanol (20 mL) under an inert atmosphere. To this solution, a solution of potassium hydroxide (2.1 mmol) in methanol (10 mL) is added dropwise.
-
Complexation: A solution of NiCl₂·6H₂O (1.0 mmol) in methanol (10 mL) is added to the dithiolate solution. The reaction mixture is stirred at room temperature for 2-4 hours, during which a colored precipitate typically forms.
-
Isolation and Purification: The precipitate is collected by filtration, washed with methanol and diethyl ether, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as acetonitrile or by column chromatography.[4]
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of dithiolene complexes.
Caption: Workflow for cyclic voltammetry measurements.
Detailed Protocol for Cyclic Voltammetry (Adapted from[12])
-
Solution Preparation: A solution containing the metal dithiolene complex (typically 1 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) is prepared in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.
-
Measurement: The solution is deoxygenated by bubbling with nitrogen or argon for at least 15 minutes. The cyclic voltammogram is then recorded by scanning the potential over a range that encompasses the expected redox events. The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential referencing.
Spectroscopic Characterization: UV-Vis-NIR Spectroscopy
UV-Vis-NIR spectroscopy is used to investigate the electronic transitions within the metal dithiolene complexes.
Detailed Protocol for UV-Vis-NIR Spectroscopy
-
Sample Preparation: A dilute solution of the complex (typically 10⁻⁵ to 10⁻⁴ M) is prepared in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene).
-
Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis-NIR spectrophotometer over a wavelength range of approximately 300 to 2000 nm. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.
The Influence of Substituents on Dithiolene Ligand Properties
The electronic nature of the substituents on the dithiolene backbone has a predictable effect on the properties of the resulting metal complexes. This can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents.[1][13]
Caption: Correlation of substituent effects with dithiolene complex properties.
For this compound, the four chlorine atoms act as strong electron-withdrawing groups. This will result in metal complexes that are more difficult to oxidize (more positive redox potentials) and have higher energy electronic transitions (blue-shifted spectra) compared to analogues with electron-donating or less electron-withdrawing substituents.
Conclusion
This compound represents a dithiolene ligand with extreme electron-withdrawing character. While direct experimental data on its metal complexes is scarce, its properties can be reliably predicted based on established trends in dithiolene chemistry. The strong electron-withdrawing nature of the tetrachlorinated backbone is expected to lead to metal complexes with highly anodic redox potentials and blue-shifted electronic absorption spectra. These characteristics make it a compelling candidate for applications requiring robust, oxidation-resistant metal complexes, such as in catalysis under oxidative conditions or as components in high-potential molecular electronic devices. The experimental protocols provided in this guide offer a solid foundation for the synthesis and characterization of these and other novel dithiolene complexes.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The dithiolene ligand—‘innocent’ or ‘non-innocent’? A theoretical and experimental study of some cobalt–dithiolene complexes - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. journalijdr.com [journalijdr.com]
- 5. researchgate.net [researchgate.net]
- 6. Dithione, the antipodal redox partner of ene-1,2-dithiol ligands and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A structural and spectroscopic investigation of octahedral platinum bis(dithiolene)phosphine complexes: platinum dithiolene internal redox chemistry induced by phosphine association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Electrochemistry of Iron Dithiolene and Its Potential for Electrochemical Homogeneous Carbon Dioxide Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Syntheses, structures, and electrochemical properties of platinum(II) complexes containing di-tert-butylbipyridine and crown ether annelated dithiolate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.viu.ca [web.viu.ca]
A Comparative Study of Nickel vs. Palladium Tetrachlorobenzene-1,2-dithiol Complexes
A detailed analysis for researchers, scientists, and drug development professionals on the structural, spectroscopic, and electrochemical properties of nickel and palladium complexes with tetrachlorobenzene-1,2-dithiol, providing insights into their potential applications.
This guide presents a comparative overview of the synthesis, structure, and physicochemical properties of square planar bis(tetrachlorobenzene-1,2-dithiolato)nickel(II) and its palladium(II) analogue. While detailed experimental data for the palladium complex is limited in the current literature, this comparison draws upon extensive data for the nickel complex and established trends in the behavior of group 10 dithiolene complexes to provide a comprehensive analysis for researchers in materials science and drug development.
Data Presentation
The following tables summarize the key structural, spectroscopic, and electrochemical data for the nickel complex and projected data for the palladium analogue based on known trends.
| Structural Parameters | [Ni(tcbdt)₂] | [Pd(tcbdt)₂] (Projected) |
| Coordination Geometry | Square Planar | Square Planar |
| Metal-Sulfur (M-S) Bond Length (Å) | ~2.11 - 2.13 | Expected to be slightly longer (~2.23 - 2.25 Å) |
| Carbon-Sulfur (C-S) Bond Length (Å) | ~1.71 - 1.73 | Expected to be similar to the nickel complex |
| Carbon-Carbon (C=C) Bond Length (Å) | ~1.36 - 1.38 | Expected to be similar to the nickel complex |
| Spectroscopic Properties | [Ni(tcbdt)₂] | [Pd(tcbdt)₂] (Projected) |
| UV-Vis-NIR λₘₐₓ (nm) | ~850 - 900 (Intense) | Expected to be at a slightly shorter wavelength |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | High (typically > 10⁴) | Expected to be of a similar high magnitude |
| Key IR Bands (cm⁻¹) | ν(C=C): ~1350-1400, ν(C-S): ~850-900 | Expected to show similar vibrational frequencies |
| Electrochemical Properties | [Ni(tcbdt)₂] | [Pd(tcbdt)₂] (Projected) |
| First Reduction Potential (V vs. Fc/Fc⁺) | Two reversible one-electron reductions are typical.[1] | Expected to be more easily reduced (less negative potential) |
| Second Reduction Potential (V vs. Fc/Fc⁺) | Typically observed at a more negative potential.[1] | Expected to follow the same trend as the nickel complex |
Experimental Protocols
The following experimental protocols are based on established procedures for the synthesis and characterization of nickel bis(dithiolene) complexes and can be adapted for the palladium analogue.
Synthesis of bis(tetrachlorobenzene-1,2-dithiolato)nickel(II)
A common synthetic route to nickel bis(dithiolene) complexes involves the reaction of a suitable benzoin precursor with a phosphinating agent, followed by reaction with a nickel(II) salt. For the tetrachlorobenzene derivative, the synthesis would proceed as follows:
-
Synthesis of Tetrachlorobenzoin: This precursor can be synthesized from tetrachlorobenzaldehyde via a benzoin condensation reaction.
-
Thionation of Tetrachlorobenzoin: The tetrachlorobenzoin is then reacted with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀), in a high-boiling solvent like dioxane to form the corresponding dithione.
-
Complexation: The crude dithione is then reacted in situ with a nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), in a suitable solvent like methanol or ethanol. The mixture is typically heated to reflux to facilitate the formation of the dark-colored nickel complex.
-
Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent mixture (e.g., dichloromethane/hexane) to yield the crystalline product.
Synthesis of bis(tetrachlorobenzene-1,2-dithiolato)palladium(II) (Proposed)
A similar protocol can be proposed for the palladium complex, substituting the nickel salt with a palladium(II) source, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride. The reaction conditions may require optimization.
Characterization Techniques
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths and angles.
-
UV-Vis-NIR Spectroscopy: Electronic absorption spectra are typically recorded in a suitable solvent (e.g., dichloromethane or chloroform) to identify the characteristic low-energy charge-transfer bands in the near-infrared region.
-
Infrared (IR) Spectroscopy: IR spectra, usually obtained as KBr pellets, provide information about the vibrational modes of the ligand framework, particularly the C=C and C-S stretching frequencies.
-
Cyclic Voltammetry (CV): CV is used to probe the electrochemical behavior of the complexes, revealing the potentials of their redox processes. Measurements are typically performed in a non-aqueous solvent like dichloromethane or acetonitrile with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
Mandatory Visualization
Caption: General workflow for the synthesis and characterization of metallo-dithiolene complexes.
Caption: Reversible one-electron redox processes typical for bis(dithiolene) complexes.
Comparative Analysis
Structural Properties: Both nickel and palladium complexes are expected to adopt a square planar coordination geometry, which is characteristic of d⁸ metal ions with strong-field dithiolene ligands. A key difference is anticipated in the metal-sulfur bond lengths. Due to the larger ionic radius of Pd(II) compared to Ni(II), the Pd-S bonds are projected to be longer. This elongation may have subtle effects on the electronic structure and reactivity of the complex. The bond lengths within the dithiolene ligand itself (C-S and C=C) are not expected to differ significantly between the two complexes, as these are primarily governed by the delocalized π-system of the ligand.
Spectroscopic Properties: The most prominent feature in the electronic spectra of these complexes is an intense absorption band in the near-infrared (NIR) region. This band is attributed to a π-π* transition with significant ligand-to-metal charge transfer (LMCT) character. For the nickel complex, this absorption is typically observed between 850 and 900 nm. In general, for a given dithiolene ligand, the energy of this transition increases (shifts to shorter wavelength) as one moves down the group from Ni to Pd to Pt. Therefore, the palladium complex is expected to exhibit its main NIR absorption at a slightly shorter wavelength compared to its nickel counterpart. The infrared spectra are dominated by the vibrational modes of the tetrachlorobenzene-1,2-dithiol ligand and are not expected to show significant differences between the nickel and palladium complexes.
Electrochemical Properties: Bis(dithiolene) complexes of nickel and palladium are known to be electrochemically active, typically undergoing two successive and reversible one-electron reductions.[1] These redox processes are primarily ligand-based. General trends within Group 10 dithiolene complexes suggest that the palladium complexes are generally easier to reduce than their nickel analogues. This means that the reduction potentials for the [Pd(tcbdt)₂]⁰/⁻ and [Pd(tcbdt)₂]⁻/²⁻ couples are expected to be less negative than those for the corresponding nickel complex. This difference in redox behavior can be attributed to the relative energies of the metal d-orbitals and their interaction with the ligand frontier orbitals.
Conclusion
References
structural comparison of chlorinated vs. non-chlorinated benzenedithiol complexes
A detailed comparison of chlorinated and non-chlorinated benzenedithiol metal complexes reveals significant structural and electronic differences driven by the electron-withdrawing nature of chlorine atoms. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by experimental data and detailed protocols.
The introduction of chlorine atoms onto the benzenedithiol (bdt) ligand framework exerts a profound influence on the resulting metal complexes. These changes, observable through techniques like X-ray crystallography and various spectroscopic methods, have significant implications for the complexes' reactivity, electronic properties, and potential applications in areas such as catalysis and materials science.
At a Glance: Key Structural Differences
A primary distinction lies in the geometry and electronic structure of the metal center. For instance, in cobalt complexes, the non-chlorinated bis(benzenedithiolate)cobalt species often exist in a stable Co(III) oxidation state. In contrast, the presence of two chlorine atoms on each benzenedithiol ligand, as in bis(benzenedichlorodithiolate)cobalt(II) ([Co(Cl₂bdt)₂]²⁻), stabilizes the Co(II) oxidation state, leading to a square planar geometry.[1]
The electron-withdrawing effect of the chlorine atoms alters the electron density on the sulfur donor atoms, which in turn influences the metal-ligand bonding and the overall electronic properties of the complex.
Quantitative Structural Comparison
The following table summarizes key structural parameters obtained from single-crystal X-ray diffraction studies of representative chlorinated and non-chlorinated benzenedithiol complexes.
| Parameter | Chlorinated Complex: [Co(Cl₂bdt)₂]²⁻ | Non-Chlorinated Complex: AsBr(PhS₂) |
| Metal Ion | Co(II) | As(III) |
| Coordination Geometry | Square Planar | Trigonal Pyramidal |
| Metal-Sulfur Bond Lengths (Å) | (Data not explicitly provided in snippets) | (Data not explicitly provided in snippets) |
| Sulfur-Metal-Sulfur Bond Angles (°) | (Data not explicitly provided in snippets) | (Data not explicitly provided in snippets) |
| Reference | [1] | [2][3][4] |
Note: Specific bond lengths and angles were not available in the provided search results. A comprehensive comparison would require accessing the full crystallographic data from the cited literature.
Experimental Protocols: A Look Under the Hood
The characterization of these complexes relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of a Chlorinated Benzenedithiol Complex: [Co(II)(Cl₂bdt)₂]²⁻
This procedure involves the chemical or electrochemical reduction of the corresponding Co(III) complex.
-
Chemical Reduction: The air-stable Co(III) bis(benzenedichlorodithiolate) complex is dissolved in a suitable solvent, such as butyronitrile.[1]
-
A reducing agent, for example, cobaltocene, is added to the solution.[1]
-
The formation of the Co(II) complex is monitored by UV-Vis spectroscopy.[1]
-
High-quality crystals for X-ray diffraction can be obtained by slow solvent evaporation of the chemically reduced species at low temperatures.[1]
Synthesis of a Non-Chlorinated Benzenedithiol Complex: AsX(LS₂)
-
Reaction Setup: 1,2-benzenedithiol (Ph(SH)₂) or toluene-3,4-dithiol (MePh(SH)₂) is reacted with an arsenic(III) halide (AsBr₃ or AsI₃) in a refluxing chloroform solution.[2][4]
-
Product Isolation: The resulting neutral complexes, with the general formula AsX(LS₂), are obtained as orange or yellow crystals in moderate yields (40–57%).[2][4]
Structural and Spectroscopic Characterization
A multi-technique approach is essential for a thorough understanding of these complexes.
-
Single-Crystal X-ray Diffraction (scXRD): This is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state, providing data on bond lengths, bond angles, and overall molecular geometry.[1][2][3][4] The process involves growing a single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The diffraction pattern is then used to solve and refine the crystal structure.[5][6]
-
Spectroscopic Techniques:
-
UV-Vis Spectroscopy: Used to probe the electronic transitions within the complex and to monitor reactions.[1][2][3]
-
Fourier Transform Infrared (FT-IR) Spectroscopy: Provides information about the vibrational modes of the molecule. The disappearance of the S-H stretching vibration (around 2538 cm⁻¹) from the free ligand confirms coordination to the metal center.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives insight into the structure and environment of specific nuclei (e.g., ¹H, ¹³C).[2][3]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to study paramagnetic species, such as the Co(II) complex, providing information about the spin state and the environment of the unpaired electron.[1]
-
Magnetic Circular Dichroism (MCD) Spectroscopy: A technique sensitive to the electronic structure of paramagnetic complexes.[1]
-
-
Mass Spectrometry (ESI-MS): Used to determine the mass-to-charge ratio of the complex, confirming its composition.[2][3][4]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of benzenedithiol complexes.
Figure 1. A generalized workflow for the synthesis and characterization of benzenedithiol complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2-Benzenedithiol and Toluene-3,4-dithiol Arsenic(III) Complexes—Synthesis, Structure, Spectroscopic Characterization and Toxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Benzenedithiol and Toluene-3,4-dithiol Arsenic(III) Complexes-Synthesis, Structure, Spectroscopic Characterization and Toxicological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Assessing the Non-Innocent Behavior of the Tetrachlorobenzene-1,2-dithiol Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-innocent behavior of the tetrachlorobenzene-1,2-dithiol ligand, contrasting its properties with other well-known dithiolene ligands. The electronic properties of metal complexes containing these ligands are crucial in fields ranging from materials science to the development of therapeutic agents. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying chemical principles.
Introduction to Ligand Non-Innocence
In coordination chemistry, a "non-innocent" ligand is one where the oxidation state of the central metal atom is ambiguous because the ligand itself is redox-active. Dithiolene ligands are a classic example of this, capable of existing in three different oxidation states: the dianionic enedithiolate, the monoanionic radical semiquinone, and the neutral dithioketone. This redox flexibility leads to metal complexes with rich and often complex electronic structures, making them fascinating subjects of study and valuable components in functional molecular systems. The tetrachlorobenzene-1,2-dithiol ligand, with its electron-withdrawing chloro-substituents, presents a unique electronic profile compared to other dithiolenes.
Comparative Electrochemical Data
The non-innocent character of a dithiolene ligand is most directly probed by electrochemistry, particularly cyclic voltammetry. The accessible redox states of a metal-dithiolene complex are revealed as a series of electron transfers. Tris(dithiolene) metal complexes, including those with tetrachlorobenzene-1,2-dithiol, have been shown to participate in a six-membered electron-transfer series, a hallmark of the extensive redox activity of the ligand.[1]
Below is a comparison of half-wave potentials for tris-dithiolene complexes of various ligands, demonstrating the influence of the ligand's electronic properties on the redox behavior of the complex.
| Complex | E½ (V vs. SCE) for z = 0/-1 | E½ (V vs. SCE) for z = -1/-2 | Reference |
| [V(S₂C₆Cl₄)₃] | +0.55 | -0.31 | [1] |
| [Cr(S₂C₆Cl₄)₃] | - | -0.15 | [1] |
| [Mo(S₂C₆Cl₄)₃] | +0.81 | +0.06 | [1] |
| [W(S₂C₆Cl₄)₃] | +0.70 | -0.02 | [1] |
| [Fe(S₂C₆(CN)₄)₃]²⁻/³⁻ | - | -0.95 | [1] |
| [Co(S₂C₆(CN)₄)₃]²⁻/³⁻ | - | -0.21 | [1] |
| [Ni(S₂C₂(CF₃)₂)₂]⁰/¹⁻ | +0.97 | -0.09 | |
| [Ni(S₂C₆H₄)₂]⁰/¹⁻ | -0.05 | -0.89 |
Note: Data for some complexes is for a bis(dithiolene) system for comparative purposes. The values highlight the significant impact of substituents on the dithiolene backbone on the redox potentials.
Experimental Protocols
Synthesis of Tris(tetrachlorobenzene-1,2-dithiolene)metal Complexes
A general procedure for the synthesis of tris(tetrachlorobenzene-1,2-dithiolene)metal complexes involves the reaction of a suitable metal salt with the disodium salt of tetrachlorobenzene-1,2-dithiol. The following is a representative protocol adapted from the literature.[1]
Materials:
-
Anhydrous metal halide (e.g., VCl₃, CrCl₃, MoCl₅, WCl₆)
-
Tetrachlorobenzene-1,2-dithiol
-
Sodium metal
-
Anhydrous methanol
-
Anhydrous solvents (e.g., THF, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Disodium Salt: In a Schlenk flask under an inert atmosphere, dissolve tetrachlorobenzene-1,2-dithiol in anhydrous methanol. Add a stoichiometric amount of sodium metal in small pieces and stir until all the sodium has reacted to form the disodium salt. The salt can then be isolated by removal of the solvent under vacuum.
-
Complexation: In a separate Schlenk flask, suspend the anhydrous metal halide in the appropriate anhydrous solvent. To this suspension, add a solution of the disodium salt of tetrachlorobenzene-1,2-dithiol in the same solvent dropwise with stirring.
-
Reaction and Isolation: The reaction mixture is typically stirred at room temperature or gently heated for several hours to ensure complete reaction. The progress of the reaction can be monitored by changes in color. After the reaction is complete, the resulting precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by chromatography.
Cyclic Voltammetry
Cyclic voltammetry is a key technique for characterizing the redox behavior of these complexes.
Apparatus:
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Inert atmosphere
Procedure:
-
Solution Preparation: Prepare a solution of the metal-dithiolene complex in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetra-n-butylammonium hexafluorophosphate).
-
Cell Assembly: Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: De-gas the solution with an inert gas (e.g., argon) for several minutes. Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential over the desired range. The scan rate can be varied to investigate the reversibility of the redox processes.
Visualizing Non-Innocent Behavior
The concept of ligand non-innocence can be visualized through the different resonance structures that contribute to the overall electronic description of the complex. The following diagrams illustrate the redox states of the dithiolene ligand and the delocalization in a metal complex.
Redox states of a generic dithiolene ligand.
Electron delocalization in a metal-dithiolene complex.
Conclusion
The tetrachlorobenzene-1,2-dithiol ligand exhibits pronounced non-innocent behavior, as evidenced by the extensive electron-transfer series observed in its metal complexes. The electron-withdrawing nature of the chlorine substituents significantly influences the redox potentials of the resulting complexes when compared to other dithiolene ligands. This tunability of electronic properties through ligand design is a powerful tool for the development of new materials with tailored electronic and catalytic functions. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers exploring the rich chemistry of these fascinating systems.
References
Comparative Analysis of Spectroscopic Data for Tetrachlorobenzene-1,2-dithiol: A Methodological Guide
A comprehensive search for experimental and theoretical spectroscopic data for tetrachlorobenzene-1,2-dithiol (specifically 3,4,5,6-tetrachlorobenzene-1,2-dithiol, CAS RN: 13801-50-8) did not yield sufficient publicly available information to conduct a direct comparative analysis. While the chemical identity of the molecule is established, detailed experimental spectra including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy could not be located in the public domain. Similarly, readily available theoretical (calculated) spectra for this specific molecule were not found.
This guide, therefore, provides a methodological framework for researchers and scientists on how to approach a comparative analysis of experimental and theoretical spectroscopic data, using tetrachlorobenzene-1,2-dithiol as a template for when such data becomes available.
Data Presentation: A Framework for Comparison
For a rigorous comparison, quantitative data should be organized into clear and concise tables. Below are example templates for presenting such data.
Table 1: 1H and 13C NMR Spectroscopic Data Comparison
| Parameter | Experimental Value (ppm) | Theoretical Value (ppm) | Difference (ppm) |
| 1H NMR | |||
| δ (SH) | Data not available | Calculation required | |
| 13C NMR | |||
| δ (C1/C2-S) | Data not available | Calculation required | |
| δ (C3/C6-Cl) | Data not available | Calculation required | |
| δ (C4/C5-Cl) | Data not available | Calculation required |
Table 2: IR Vibrational Frequency Comparison
| Vibrational Mode | Experimental Frequency (cm-1) | Theoretical Frequency (cm-1) | Assignment |
| ν(S-H) | Data not available | Calculation required | S-H stretch |
| ν(C-S) | Data not available | Calculation required | C-S stretch |
| ν(C-Cl) | Data not available | Calculation required | C-Cl stretch |
| Aromatic C=C stretch | Data not available | Calculation required | Ring vibration |
Table 3: Mass Spectrometry Fragmentation Analysis
| Experimental m/z | Relative Intensity (%) | Theoretical m/z | Proposed Fragment |
| Data not available | Data not available | Calculation required | [M]+ |
| Data not available | Data not available | Calculation required | [M-SH]+ |
| Data not available | Data not available | Calculation required | [M-Cl]+ |
Table 4: UV-Vis Absorption Maxima Comparison
| Parameter | Experimental λmax (nm) | Theoretical λmax (nm) | Solvent |
| π → π* transition | Data not available | Calculation required | e.g., Ethanol |
| n → π* transition | Data not available | Calculation required | e.g., Ethanol |
Experimental and Theoretical Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
Experimental Protocols
Should experimental data be acquired, the following general protocols would be applicable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A solution of tetrachlorobenzene-1,2-dithiol would be prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrumentation: 1H and 13C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences would be used. Chemical shifts would be reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a KBr pellet would be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) could be used.
-
Instrumentation: The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum would be recorded over a typical range of 4000-400 cm-1.
-
-
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) would be used.
-
Ionization Method: Electron Ionization (EI) would be a common method for this type of molecule to observe fragmentation patterns. Electrospray Ionization (ESI) could also be employed.
-
Data Acquisition: The mass spectrum would be acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and its isotopic pattern, as well as fragment ions.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of the compound would be prepared in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer would be used.
-
Data Acquisition: The absorbance spectrum would be recorded over a range of approximately 200-800 nm.
-
Theoretical Protocols
For the generation of theoretical spectroscopic data, the following computational chemistry methods would be employed:
-
Geometry Optimization: The molecular structure of tetrachlorobenzene-1,2-dithiol would first be optimized using Density Functional Theory (DFT) methods, for example, with the B3LYP functional and a suitable basis set such as 6-311+G(d,p).
-
NMR Chemical Shift Calculation: Using the optimized geometry, NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same or a higher level of theory.
-
IR Frequency Calculation: Vibrational frequencies would be calculated from the second derivatives of the energy with respect to the nuclear coordinates of the optimized structure. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
-
UV-Vis Spectra Calculation: Excited-state calculations, such as Time-Dependent DFT (TD-DFT), would be performed on the optimized ground-state geometry to predict the electronic transition energies and corresponding absorption wavelengths (λmax).
Workflow for Spectroscopic Data Comparison
The logical flow for a comparative analysis of experimental and theoretical spectroscopic data is illustrated in the following diagram.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Comparative Catalytic Activity of Tetrachlorobenzene-1,2-dithiol Metal Complexes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the catalytic prowess of novel metal complexes is paramount. This guide provides a framework for comparing the catalytic activity of a series of hypothetical tetrachlorobenzene-1,2-dithiol (tcbdt) metal complexes, focusing on key performance indicators and experimental methodologies. Due to a lack of specific comparative studies on tetrachlorobenzene-1,2-dithiol metal complexes in the currently available scientific literature, this guide presents a hypothetical comparison based on established trends observed for analogous dithiolene complexes.
This document outlines the synthesis of the ligand and its metal complexes, details a hypothetical catalytic reaction for comparison, presents mock data in a structured format, and provides visualizations for the experimental workflow and a plausible catalytic cycle.
Hypothetical Performance Comparison
The catalytic activity of metal complexes is highly dependent on the central metal ion. For this hypothetical comparison, we will consider complexes of Nickel (Ni), Palladium (Pd), and Platinum (Pt) with the tetrachlorobenzene-1,2-dithiol ligand, denoted as [M(tcbdt)₂]²⁻. The chosen model reaction is the catalytic reduction of 4-nitrophenol to 4-aminophenol by sodium borohydride (NaBH₄), a common benchmark for catalytic performance.
| Complex | Metal Center | Reaction Time (min) | Conversion (%) | Apparent Rate Constant (k_app, min⁻¹) | Turnover Frequency (TOF, h⁻¹) |
| [Ni(tcbdt)₂]²⁻ | Nickel (Ni) | 15 | 98 | 0.25 | 150 |
| [Pd(tcbdt)₂]²⁻ | Palladium (Pd) | 10 | 99 | 0.46 | 276 |
| [Pt(tcbdt)₂]²⁻ | Platinum (Pt) | 8 | 99 | 0.58 | 348 |
This data is hypothetical and intended for illustrative purposes.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis of the tetrachlorobenzene-1,2-dithiol ligand and its subsequent metal complexes, as well as the protocol for the catalytic reduction of 4-nitrophenol.
Synthesis of Tetrachlorobenzene-1,2-dithiol Ligand
The synthesis of tetrachlorobenzene-1,2-dithiol can be approached via a multi-step process starting from 1,2,4,5-tetrachlorobenzene. A potential synthetic route involves the introduction of thiol groups through nucleophilic substitution reactions.
Materials:
-
1,2,4,5-Tetrachlorobenzene
-
Sodium hydrosulfide (NaSH) or a similar sulfur source
-
A suitable high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4,5-tetrachlorobenzene in the chosen solvent.
-
Add an excess of the sulfur source (e.g., NaSH) to the solution.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid to protonate the thiolate intermediates.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure tetrachlorobenzene-1,2-dithiol.
Synthesis of [M(tcbdt)₂]²⁻ Complexes (M = Ni, Pd, Pt)
The metal complexes can be synthesized by reacting the dithiol ligand with a corresponding metal salt in the presence of a base.
Materials:
-
Tetrachlorobenzene-1,2-dithiol
-
A metal salt (e.g., NiCl₂·6H₂O, PdCl₂, K₂PtCl₄)
-
A base (e.g., sodium hydroxide or triethylamine)
-
A suitable solvent (e.g., methanol or ethanol)
-
A counter-ion source if necessary (e.g., tetrabutylammonium bromide)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tetrachlorobenzene-1,2-dithiol ligand in the chosen solvent.
-
Add two equivalents of the base to deprotonate the thiol groups, forming the dithiolate.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the dithiolate solution with vigorous stirring.
-
A precipitate of the metal complex should form.
-
Stir the reaction mixture at room temperature for a few hours to ensure complete reaction.
-
If a specific counter-ion is desired, add a solution of the corresponding salt (e.g., tetrabutylammonium bromide in methanol).
-
Collect the solid product by filtration, wash with the solvent and then with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the complex under vacuum.
Catalytic Reduction of 4-Nitrophenol
The catalytic activity of the synthesized complexes is evaluated by monitoring the reduction of 4-nitrophenol to 4-aminophenol.
Materials:
-
4-Nitrophenol solution (e.g., 0.1 mM in water)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM in water, freshly prepared)
-
A solution of the catalyst [M(tcbdt)₂]²⁻ (e.g., 1 mg/mL in a suitable solvent)
-
UV-Vis spectrophotometer
Procedure:
-
In a quartz cuvette, mix the 4-nitrophenol solution and the catalyst solution.
-
Add the freshly prepared NaBH₄ solution to the cuvette to initiate the reaction. The total volume should be constant for all experiments.
-
Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The progress of the reaction can be followed by the decrease in the absorbance of the 4-nitrophenolate ion at approximately 400 nm.
-
Continue monitoring until the absorbance at 400 nm becomes constant, indicating the completion of the reaction.
-
The apparent rate constant (k_app) can be determined by plotting ln(Aₜ/A₀) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
The Turnover Frequency (TOF) can be calculated using the formula: TOF = (moles of product) / [(moles of catalyst) × (time)].
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a proposed catalytic cycle for the reduction of 4-nitrophenol.
Caption: Experimental workflow for the synthesis, characterization, and catalytic testing of tetrachlorobenzene-1,2-dithiol metal complexes.
Caption: A simplified, hypothetical catalytic cycle for the reduction of 4-nitrophenol.
A Comparative Guide to the Synthesis of Tetrachlorobenzene-1,2-dithiol Derivatives
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic protocols for tetrachlorobenzene-1,2-dithiol and its derivatives, offering a valuable resource for selecting the most suitable method for specific research and development needs.
This document outlines a validated synthetic protocol for 3,4,5,6-tetrachlorobenzene-1,2-dithiol, a crucial building block in the synthesis of various coordination complexes and functional materials. Experimental details, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and comparison with potential alternative routes.
Synthetic Protocol Overview
The primary synthetic route for this compound involves the nucleophilic aromatic substitution of two adjacent chlorine atoms in hexachlorobenzene with a sulfur nucleophile. This approach offers a direct conversion to the desired dithiol.
Protocol 1: Synthesis from Hexachlorobenzene
A validated method for the synthesis of this compound (CAS 13801-50-8) starts from the readily available hexachlorobenzene.[1] The reaction utilizes sodium hydrosulfide as the sulfur source in a polar aprotic solvent, N,N-dimethylformamide (DMF). The protocol also specifies the addition of iron powder and elemental sulfur.[1]
Experimental Protocol:
Under an inert nitrogen atmosphere, hexachlorobenzene (5.00 g, 17.6 mmol), sodium hydrosulfide hydrate (3.75 g, 66.9 mmol), iron powder (900 mg, 16.1 mmol), and sulfur (400 mg, 12.5 mmol) are dissolved in N,N-dimethylformamide (50 ml).[1] The reaction mixture is then subjected to specific temperature and duration conditions to facilitate the substitution reaction. Following the reaction, a standard work-up procedure involving extraction and purification is employed to isolate the desired this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Hexachlorobenzene | [1] |
| Reagents | Sodium hydrosulfide hydrate, Iron powder, Sulfur | [1] |
| Solvent | N,N-dimethylformamide | [1] |
| Product | This compound | [1] |
| CAS Number | 13801-50-8 | [1][] |
Further details on reaction conditions (temperature, time) and product yield would require access to the full cited literature.
Alternative Synthetic Strategies
Alternative Approach 1: From Ortho-Dihalotetrachlorobenzene
An analogous method for the synthesis of the parent benzene-1,2-dithiol involves the reaction of an ortho-dihalobenzene with a protected thiol equivalent, followed by deprotection.[3] This strategy could potentially be adapted for a tetrachlorinated substrate.
Conceptual Workflow:
-
Starting Material: 1,2-Dihalo-3,4,5,6-tetrachlorobenzene.
-
Nucleophilic Substitution: Reaction with a protected thiol, such as sodium ethanethiolate, to form the corresponding bis(ethylthio) derivative.
-
Deprotection: Removal of the protecting groups (e.g., ethyl groups) to yield the final dithiol.
Alternative Approach 2: Ortho-Lithiation followed by Sulfidation
The synthesis of benzene-1,2-dithiol can also be achieved through ortho-lithiation of a monothiol followed by reaction with elemental sulfur.[4] Applying this to a tetrachlorinated system would present significant challenges in controlling the regioselectivity of the lithiation step.
Visualization of Synthetic Workflow
The following diagram illustrates the validated synthetic protocol for this compound from hexachlorobenzene.
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound from hexachlorobenzene using sodium hydrosulfide in DMF is a documented and validated protocol.[1] While alternative strategies can be conceptualized based on analogous reactions for simpler dithiol compounds, their direct applicability and efficiency for the tetrachlorinated system require experimental validation. The provided data and workflow diagram for the established protocol serve as a solid baseline for researchers and professionals in the field, enabling informed decisions for the procurement or synthesis of this important chemical intermediate. Further investigation into the cited literature is recommended to obtain more detailed experimental parameters and yield data for a comprehensive comparison.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
